7-Methyl-3-octene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
86668-33-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-7-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
InChI Key |
PVWWZQTXWUTHQT-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCC(C)C |
Canonical SMILES |
CCC=CCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-3-octene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-octene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characterization of this compound. It also outlines general experimental protocols for its analysis and a potential synthetic route. Due to a lack of extensive research, information on its specific biological activities and signaling pathways is limited.
Chemical Structure and Identification
This compound is a branched alkene. The most common isomer is the trans or (E)-isomer, formally named (E)-7-methyloct-3-ene.
| Identifier | Value |
| IUPAC Name | (E)-7-methyloct-3-ene[1][2] |
| Synonyms | trans-7-Methyl-3-octene, 7-Methyl-trans-3-octene |
| Molecular Formula | C₉H₁₈[3][4][5][6][7][8][9] |
| CAS Number | 86668-33-9[1][2][3][4][6][7][9] |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+[1][3][5][6] |
| InChIKey | PVWWZQTXWUTHQT-AATRIKPKSA-N[1][3][5] |
| SMILES | CCC=CCCC(C)C[5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are estimated through computational methods due to a scarcity of experimentally determined data.
| Property | Value | Source |
| Molecular Weight | 126.24 g/mol [1][2][3][4][5][6] | PubChem, NIST Chemistry WebBook |
| Boiling Point | 140.3 °C at 760 mmHg[6][7] | ChemNet |
| Melting Point | -102.04 °C (estimated) | Cheméo (Joback Method)[10] |
| Density | 0.737 g/cm³[6][7] | ChemNet |
| Refractive Index | 1.425[6][7] | ChemNet |
| Vapor Pressure | 7.7 mmHg at 25°C[6][7] | ChemNet |
| Water Solubility | 6.31 x 10⁻⁴ mg/L (estimated) | Cheméo (Crippen Method)[10] |
| LogP (Octanol-Water Partition Coefficient) | 3.389 (estimated) | Cheméo (Crippen Method)[10] |
| Flash Point | 27.8 °C[6][7] | ChemNet |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook contains a gas-phase IR spectrum for this compound.[3][8] Key characteristic absorption bands for alkenes include the C=C stretch, which typically appears between 1680-1640 cm⁻¹, and the =C-H stretch, found between 3100-3000 cm⁻¹.[11]
-
Mass Spectrometry (MS): The NIST WebBook also provides mass spectrometry data (electron ionization) for trans-7-Methyl-3-octene.[5][12] This technique provides information about the molecular weight and fragmentation pattern of the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of a ¹³C NMR spectrum for this compound.[1][2] This technique is invaluable for determining the number and chemical environment of the carbon atoms in the molecule.
Experimental Protocols
Infrared (IR) Spectroscopy (General Protocol for a Liquid Sample)
-
Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument detects the wavelengths of light that are absorbed by the sample.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified to determine the functional groups present in the molecule. For this compound, key peaks to identify would be the C=C and =C-H stretching and bending vibrations.[11][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for a Volatile Compound)
-
Sample Introduction: A small volume of the neat liquid or a dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The GC provides the retention time for each component, and the MS provides a mass spectrum. The mass spectrum is compared to a library of known spectra (like the NIST library) to identify the compound.[3][4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The instrument detects the signals emitted by the ¹³C nuclei as they relax back to their ground state.
-
Data Analysis: The resulting ¹³C NMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a unique carbon environment in the molecule. The number of peaks indicates the number of non-equivalent carbon atoms.[15]
Synthesis
A common and effective method for the synthesis of alkenes like this compound is the Wittig reaction .[16][17] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of (E)-7-methyl-3-octene, a stabilized ylide would typically be used to favor the formation of the E-alkene.[17]
Biological Activity and Applications
Currently, there is a significant lack of published research on the specific biological activities of this compound. Searches for its involvement in signaling pathways, its potential as a pheromone, or its applications in drug development have not yielded any specific results. While some alkenes and related hydrocarbons exhibit biological activities, such as acting as insect pheromones or having antimicrobial properties, no such data has been reported for this particular compound. Further research is required to explore the potential biological relevance of this compound.
Visualizations
The following diagrams illustrate a potential synthetic pathway and a general experimental workflow relevant to this compound.
References
- 1. webassign.net [webassign.net]
- 2. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 5. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 7-Methyl-3-methylene-1,6-octadiene [chembk.com]
- 7. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. trans-7-Methyl-3-octene [webbook.nist.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 7-Methyl-3-octene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.
Core Physical Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It is a flammable liquid and its physical characteristics are crucial for its handling, application, and the design of chemical processes.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Units |
| Molecular Weight | 126.24 | g/mol |
| Boiling Point | 140.3 | °C at 760 mmHg |
| Density | 0.737 | g/cm³ |
| Refractive Index | 1.425 |
Experimental Protocols
Precise measurement of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[3][4][5][6][7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and test tube assembly are immersed in the Thiele tube, with the oil level ensuring even heat distribution.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.[8][9][10][11]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and its mass is measured (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then determined (m₃).
-
The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[12][13][14][15][16]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent and allowed to dry.
-
A few drops of this compound are placed on the surface of the prism using a dropper.
-
The prism is closed and the light source is adjusted to illuminate the field of view.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Synthesis Workflow
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[17][18][19][20][21][22][23] A plausible synthetic route for this compound involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A logical workflow for the synthesis of this compound via the Wittig reaction.
Experimental Setup for Physical Property Determination
The following diagram illustrates a generalized experimental setup for determining the boiling point of a liquid, a key physical property.
Caption: A schematic of the experimental setup for boiling point determination using a Thiele tube.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ivypanda.com [ivypanda.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. calnesis.com [calnesis.com]
- 11. truedyne.com [truedyne.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. hinotek.com [hinotek.com]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 23. youtube.com [youtube.com]
Technical Guide: Physicochemical Properties of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of 7-Methyl-3-octene, including its molecular formula and weight. It also outlines a standard experimental protocol for its analysis via gas chromatography-mass spectrometry.
Core Molecular Data
This compound is an unsaturated hydrocarbon with a nine-carbon backbone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H18 | [1][2][3][4][5][6] |
| Molecular Weight | 126.24 g/mol | [5][6] |
| Exact Molecular Weight | 126.2392 g/mol | [1][2][4] |
| CAS Registry Number | 86668-33-9 | [1][3][4] |
| Synonyms | (3E)-7-Methyl-3-octene, trans-7-Methyl-3-octene | [2][4] |
Experimental Protocols
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of this compound in a sample are commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture based on their volatility and subsequently identifies them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: The sample containing this compound is typically dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane. If the analyte is present in a complex matrix, a sample cleanup or extraction (e.g., solid-phase microextraction) may be necessary.
-
Gas Chromatography (GC):
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase interacts with the analytes, separating them based on their boiling points and polarity. For alkenes, a non-polar column is often used.[7]
-
Temperature Program: A temperature gradient is applied to the column to facilitate the elution of compounds with different boiling points.
-
-
Mass Spectrometry (MS):
-
Ionization: As compounds elute from the GC column, they enter the MS detector. In the ion source, they are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. For alkenes, an electron is typically removed from the π bond to generate a molecular ion.[8][9]
-
Mass Analysis: The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each fragment at a specific m/z. The resulting mass spectrum is a unique fingerprint of the compound. For alkenes, a strong molecular ion peak is typically observed.[9]
-
-
Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are compared to a known standard of this compound to confirm its identity and determine its concentration.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the molecular structure and the analytical workflow for this compound.
Caption: Molecular structure of this compound.
Caption: Standard workflow for the analysis of alkenes using GC-MS.
References
- 1. This compound [webbook.nist.gov]
- 2. trans-7-Methyl-3-octene [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 5. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. ivypanda.com [ivypanda.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
In-Depth Technical Guide: 7-Methyl-3-octene (CAS Registry Number: 86668-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-octene is an unsaturated hydrocarbon with the CAS Registry Number 86668-33-9.[1][2] As an alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential building block in organic synthesis. This guide provides a summary of its known physicochemical properties and a representative synthetic protocol. Due to the limited publicly available data on the specific biological activities of this compound, this document also discusses the general relevance of unsaturated hydrocarbons in the context of drug discovery and presents a hypothetical signaling pathway for illustrative purposes.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 86668-33-9 | NIST WebBook[1][2], ChemNet[3] |
| Molecular Formula | C₉H₁₈ | NIST WebBook[1][2] |
| Molecular Weight | 126.24 g/mol | PubChem[4], ChemNet[3] |
| Boiling Point | 140.3 °C at 760 mmHg | ChemNet[3] |
| Density | 0.737 g/cm³ | ChemNet[3] |
| Refractive Index | 1.425 | ChemNet[3] |
| Flash Point | 27.8 °C | ChemNet[3] |
| Vapor Pressure | 7.7 mmHg at 25°C | ChemNet[3] |
| LogP (Octanol/Water Partition Coefficient) | 3.389 (Predicted) | Cheméo[5] |
| Water Solubility | -3.20 (log10(mol/L)) (Predicted) | Cheméo[5] |
Synthesis of (Z)-7-Methyl-3-octene: A Representative Experimental Protocol
Reaction Scheme:
(C₆H₅)₃P + CH₃(CH₂)₄Br → [(C₆H₅)₃P⁺CH₂(CH₂)₃CH₃]Br⁻ [(C₆H₅)₃P⁺CH₂(CH₂)₃CH₃]Br⁻ + n-BuLi → (C₆H₅)₃P=CH(CH₂)₃CH₃ + LiBr + C₄H₁₀ (C₆H₅)₃P=CH(CH₂)₃CH₃ + (CH₃)₂CHCHO → (Z)-CH₃CH₂CH=CHCH₂CH₂CH(CH₃)₂ + (C₆H₅)₃PO
Materials:
-
Triphenylphosphine (B44618) ((C₆H₅)₃P)
-
1-Bromopentane (B41390) (CH₃(CH₂)₄Br)
-
n-Butyllithium (n-BuLi) in hexanes
-
Isovaleraldehyde (B47997) ((CH₃)₂CHCHO)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopentane dropwise with stirring. The phosphonium salt will precipitate as a white solid. The reaction may require heating under reflux to go to completion. After cooling, the solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Formation of the Ylide (Wittig Reagent): Suspend the dried pentyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath). To this suspension, add a solution of n-butyllithium in hexanes dropwise via syringe with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction. The mixture is typically stirred at this temperature for 1-2 hours.
-
Wittig Reaction: To the ylide solution at -78 °C, add a solution of isovaleraldehyde in the same anhydrous solvent dropwise. The color of the ylide will fade as the reaction proceeds. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield (Z)-7-Methyl-3-octene.
Diagram of the Experimental Workflow:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 4. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-octene, a chiral alkene with the chemical formula C9H18, presents a compelling case study in stereoisomerism due to its possession of both a stereogenic center and a double bond capable of geometric isomerism.[1][2] This guide provides a detailed exploration of the four possible stereoisomers of this compound: (3E,7R)-7-methyl-3-octene, (3E,7S)-7-methyl-3-octene, (3Z,7R)-7-methyl-3-octene, and (3Z,7S)-7-methyl-3-octene. The following sections will delve into the structural relationships between these isomers, their known and predicted physicochemical properties, and representative methodologies for their stereoselective synthesis and chromatographic separation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of the complexities associated with this particular chiral alkene.
Introduction to the Stereoisomers of this compound
This compound possesses two distinct stereochemical features: a chiral center at the C7 position and a carbon-carbon double bond at the C3 position. The presence of a chiral center, a carbon atom bonded to four different substituents, gives rise to two enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Furthermore, the restricted rotation around the C3-C4 double bond results in two geometric isomers, designated as (E) (entgegen or trans) and (Z) (zusammen or cis), based on the priority of the substituents on each carbon of the double bond. The combination of these two stereochemical elements results in a total of four possible stereoisomers, which exist as two pairs of diastereomers.
The following diagram illustrates the relationships between the four stereoisomers of this compound.
Physicochemical Properties
Quantitative data for the individual stereoisomers of this compound are not extensively available in publicly accessible literature. The following table summarizes the known data for the (E)-isomer and provides a template for the properties of the other isomers, which are yet to be fully characterized and reported.
| Property | (3E,7R)-7-methyl-3-octene | (3E,7S)-7-methyl-3-octene | (3Z,7R)-7-methyl-3-octene | (3Z,7S)-7-methyl-3-octene |
| Molecular Formula | C9H18 | C9H18 | C9H18 | C9H18 |
| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol |
| Boiling Point | 140.3 °C at 760 mmHg (for E-isomer) | 140.3 °C at 760 mmHg (for E-isomer) | Data not available | Data not available |
| Density | 0.737 g/cm³ (for E-isomer) | 0.737 g/cm³ (for E-isomer) | Data not available | Data not available |
| Refractive Index | 1.425 (for E-isomer) | 1.425 (for E-isomer) | Data not available | Data not available |
| Optical Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Representative Stereoselective Synthesis
The synthesis of a specific stereoisomer of this compound requires control over both the geometry of the double bond and the stereochemistry of the chiral center. This can be achieved through various stereoselective reactions.
3.1.1. Synthesis of (E)-7-Methyl-3-octene (Racemic)
A common method for the synthesis of trans-alkenes is the Wittig reaction using a stabilized ylide.
-
Reaction: Wittig reaction between pentanal and a triphenylphosphonium ylide derived from 2-bromobutane.
-
Reagents and Conditions:
-
Triphenylphosphine
-
2-Bromobutane
-
Strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF) to form the ylide.
-
Pentanal added to the ylide solution.
-
Reaction is typically run at low temperatures (e.g., -78 °C to room temperature).
-
-
Work-up: Quenching with a proton source (e.g., water), extraction with an organic solvent, and purification by column chromatography.
3.1.2. Enantioselective Synthesis of (R)- or (S)-7-Methyl-3-octene
To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst can be employed.
-
Approach: Asymmetric hydroboration-oxidation of a suitable diene precursor followed by further functional group manipulation.
-
Example Precursor: 7-methyl-1,3-octadiene.
-
Reagents and Conditions:
-
Chiral hydroborating agent (e.g., IpcBH2, derived from (+)- or (-)-α-pinene).
-
Oxidation with hydrogen peroxide and sodium hydroxide.
-
The resulting chiral alcohol can then be converted to the desired alkene through a sequence of reactions, such as tosylation and elimination.
-
The logical workflow for a potential enantioselective synthesis is depicted below.
Representative Chiral Separation Protocol
The separation of the enantiomers of this compound can be achieved using chiral chromatography.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).
-
Stationary Phase: A chiral stationary phase (CSP) is essential. For non-polar compounds like alkenes, cyclodextrin-based or polysaccharide-based CSPs are often effective.
-
Mobile Phase (for HPLC): A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used. The exact ratio would need to be optimized to achieve baseline separation.
-
Detection: A UV detector may not be suitable as simple alkenes lack a strong chromophore. A refractive index (RI) detector or a mass spectrometer (MS) would be more appropriate.
-
Temperature (for GC): The column temperature would need to be optimized to achieve good resolution and reasonable retention times.
Conclusion
The stereoisomers of this compound provide a clear example of the structural diversity arising from both geometric and optical isomerism. While some physicochemical data for the (E)-isomer are available, a comprehensive characterization of all four stereoisomers remains an area for further investigation. The synthetic and separation methodologies outlined in this guide are based on established chemical principles and serve as a starting point for researchers interested in the stereoselective synthesis and analysis of this and related chiral alkenes. Further research is warranted to fully elucidate the properties and potential applications of each individual stereoisomer.
References
Technical Guide: (E)-7-Methyloct-3-ene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive technical overview of (E)-7-methyloct-3-ene, a simple alkene. Due to the limited availability of data on this specific molecule, this guide presents information based on established principles of alkene chemistry, including synthesis, characterization, and reactivity, supported by generalized experimental protocols and data for analogous structures.
Chemical Identity and Properties
(E)-7-Methyloct-3-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration.
Table 1: Physicochemical Properties of (3E)-7-Methyloct-3-ene
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 86668-33-9 | [1] |
| Density | 0.737 g/cm³ | [1] |
| Boiling Point | 140.3 °C at 760 mmHg | [1] |
| Flash Point | 27.8 °C | [1] |
| Refractive Index | 1.425 | [1] |
Synthesis Protocols
The stereoselective synthesis of (E)-alkenes is a well-established field in organic chemistry. Several methods can be employed to produce (E)-7-methyloct-3-ene with high isomeric purity.
2.1. Reduction of Alkynes
One of the most common methods for preparing trans-alkenes is the reduction of an internal alkyne.
-
Experimental Protocol: Dissolving Metal Reduction
-
In a three-neck flask fitted with a dry-ice condenser and an ammonia (B1221849) inlet, condense approximately 50 mL of anhydrous ammonia at -78 °C.
-
Add small pieces of sodium metal (2.2 equivalents) to the condensed ammonia with stirring until a persistent blue color is obtained.
-
Slowly add a solution of 7-methyl-oct-3-yne (1 equivalent) in anhydrous diethyl ether to the sodium-ammonia solution.
-
Allow the reaction to stir for 2 hours at -78 °C.
-
Quench the reaction by the careful addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate, then add water and extract the organic product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-7-methyloct-3-ene.
-
Purify the product via fractional distillation or column chromatography.
-
2.2. Wittig Reaction
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating C=C bonds with good stereocontrol. The Schlosser modification of the Wittig reaction is particularly effective for generating (E)-alkenes.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of (E)-7-methyloct-3-ene.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For (E)-7-methyloct-3-ene, ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the double bond.
-
¹H NMR Spectroscopy: Vinylic protons in alkenes typically resonate in the range of 4.5-6.5 ppm.[2] The coupling constant (J-value) between vinylic protons is diagnostic of the alkene geometry. For a trans configuration, the ³J coupling constant is typically large, in the range of 12-18 Hz.[3]
-
¹³C NMR Spectroscopy: The sp²-hybridized carbons of the double bond are deshielded and appear in the 100-170 ppm region of the ¹³C NMR spectrum.[4]
Table 2: Typical NMR Spectroscopic Data for (E)-Alkenes
| Nucleus | Typical Chemical Shift (ppm) | Characteristic Coupling Constants (Hz) |
| ¹H (Vinylic) | 5.0 - 6.5 | ³Jtrans = 12 - 18 |
| ¹H (Allylic) | 1.6 - 2.2 | - |
| ¹³C (Vinylic) | 110 - 140 | - |
-
Experimental Protocol: ¹H NMR Sample Preparation [3]
-
Accurately weigh 5-25 mg of the (E)-7-methyloct-3-ene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and place it in the spectrometer for analysis.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating and identifying volatile compounds like alkenes. The gas chromatogram provides information on the purity and can separate geometric isomers, while the mass spectrum gives the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Experimental Protocol: GC-MS Analysis [5]
-
Injector: Use a split/splitless injector at 220 °C. For trace analysis, a splitless injection is preferred.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) is suitable for separating alkene isomers.
-
Carrier Gas: Use helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 35 to 300.
-
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C=C double bond.
Table 3: Characteristic IR Absorption Frequencies for Alkenes
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3010 - 3095 | Medium |
| C=C Stretch | 1640 - 1680 | Medium, can be weak for symmetric trans-alkenes |
| =C-H Bend (trans) | 960 - 975 | Strong |
Chemical Reactivity
The reactivity of (E)-7-methyloct-3-ene is dominated by the nucleophilic character of its C=C pi bond. The most common reactions are electrophilic additions, where the pi bond is broken and two new sigma bonds are formed.[6]
4.1. Electrophilic Addition of HBr
The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.
4.2. Halogenation (Addition of Br₂)
Alkenes react readily with halogens such as bromine (Br₂) to form vicinal dihalides. This reaction is often used as a qualitative test for unsaturation, as the characteristic reddish-brown color of the bromine solution disappears upon reaction.[7] The mechanism typically involves a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.
Visualizations
5.1. Logical Workflow for Alkene Characterization
The following diagram outlines a typical workflow for the identification and characterization of an unknown alkene sample.
References
An In-depth Technical Guide to trans-7-Methyl-3-octene
This technical guide provides a comprehensive overview of the structural and physicochemical properties of trans-7-Methyl-3-octene, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various public chemical databases and scientific literature.
Core Structural and Identifying Information
trans-7-Methyl-3-octene is an unsaturated hydrocarbon with a single double bond in the trans configuration. Its core structural and identifying information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][2][3][4] |
| Molecular Weight | 126.24 g/mol | [1][5] |
| IUPAC Name | (3E)-7-methyloct-3-ene | [4] |
| Synonyms | trans-7-Methyl-3-octene, (E)-7-Methyl-3-octene | [4] |
| CAS Number | 86668-33-9 | [3][4] |
| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ | [1][2] |
| InChIKey | PVWWZQTXWUTHQT-AATRIKPKSA-N | [2] |
| SMILES | CCC=CCCC(C)C | [6] |
Physicochemical Properties
A summary of the key physicochemical properties of trans-7-Methyl-3-octene is presented in the following table. These properties are a mix of experimental and computed values from various sources.
| Property | Value | Unit | Source |
| Boiling Point | 140.3 | °C at 760 mmHg | [4] |
| Density | 0.737 | g/cm³ | [4] |
| Refractive Index | 1.425 | [4] | |
| Flash Point | 27.8 | °C | [4] |
| Vapor Pressure | 7.7 | mmHg at 25°C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.9 | [5] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are crucial for the identification and characterization of chemical compounds. Below is a summary of available data for trans-7-Methyl-3-octene.
| Data Type | Key Information | Source |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | [1][2] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available. | [7] |
| ¹³C Nuclear Magnetic Resonance (NMR) | ¹³C NMR Spectrum is available in spectral databases. | [5] |
| Gas Chromatography | Kovats Retention Index (non-polar column): 894.1 - 897 | [1][5] |
Experimental Protocols
Similarly, while spectroscopic data are available in databases, the detailed experimental conditions for acquiring these spectra (e.g., sample preparation, instrument parameters) are not fully described.
Logical Relationship of Available Information
The following diagram illustrates the hierarchical relationship of the structural and property information available for trans-7-Methyl-3-octene.
Caption: Hierarchical structure of information for trans-7-Methyl-3-octene.
Signaling Pathways and Biological Activity
Currently, there is no information available in the surveyed scientific literature to suggest that trans-7-Methyl-3-octene is involved in any specific biological signaling pathways or possesses significant, well-characterized biological activity. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further research would be required to investigate any potential biological roles of this compound.
References
- 1. trans-7-Methyl-3-octene [webbook.nist.gov]
- 2. trans-7-Methyl-3-octene [webbook.nist.gov]
- 3. 7-Methyl-3-octene [webbook.nist.gov]
- 4. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 5. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. This compound [webbook.nist.gov]
Spectroscopic Profile of 7-Methyl-3-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the alkene 7-Methyl-3-octene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, alongside detailed experimental protocols and visual aids to facilitate understanding.
Chemical Structure
Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Mass Spectrometry (MS)
The mass spectrum of trans-7-Methyl-3-octene was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The key fragmentation data is presented below.
| Mass-to-Charge (m/z) | Relative Abundance | Ion Assignment (putative) |
| 41 | 100% (Base Peak) | [C3H5]+ (Allyl cation) |
| 56 | High | [C4H8]+ |
| 55 | High | [C4H7]+ |
| 126 | Present | [C9H18]+ (Molecular Ion) |
Note: A complete peak list with relative intensities was not publicly available. The data presented highlights the most significant fragments typically observed for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.4 | m | 2H | -CH=CH- |
| ~ 2.0 | q | 2H | =CH-CH₂- |
| ~ 1.5 | m | 1H | -CH(CH₃)₂ |
| ~ 1.3 | m | 2H | -CH₂-CH(CH₃)₂ |
| ~ 1.1 | t | 2H | =CH-CH₂-CH₂- |
| ~ 0.9 | t | 3H | CH₃-CH₂- |
| ~ 0.85 | d | 6H | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of this compound has been recorded.[1] The characteristic absorption bands are consistent with its alkene structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3020 | Medium | =C-H stretch |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~ 1670 | Medium | C=C stretch (alkene) |
| ~ 1465 | Medium | C-H bend (alkane) |
| ~ 965 | Strong | =C-H bend (trans alkene) |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of a volatile alkene like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[3]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[4]
-
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries (e.g., NIST) for identification and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
These protocols are for obtaining ¹H and ¹³C NMR spectra of small organic molecules.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6] The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the peaks to determine the relative number of protons.
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required, around 50-100 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[5][6]
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for analyzing liquid samples.
-
Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film.[8] Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin, uniform film.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of functional groups.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
The Elusive Alkene: A Technical Guide to the Natural Occurrence of 7-Methyl-3-octene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current scientific understanding of the natural occurrence of the C9 alkene, 7-Methyl-3-octene. Despite its relatively simple structure, a comprehensive review of the existing scientific literature and chemical databases reveals a notable absence of documented natural sources for this compound. This guide, therefore, serves to report this "negative" finding and to provide a framework for future research. It details established experimental protocols for the isolation and identification of volatile organic compounds (VOCs) from diverse natural matrices, which would be applicable should this compound be identified in nature. Furthermore, a hypothetical biosynthetic pathway is proposed based on known biochemical transformations to stimulate further investigation into its potential natural synthesis.
State of the Art: An Undiscovered Natural Product
As of the latest and most extensive review of scientific literature, there are no definitive reports identifying this compound as a naturally occurring compound in any organism, including plants, fungi, bacteria, or insects. Searches of prominent chemical databases and scientific publications have not yielded any instances of its isolation and characterization from a natural source. This absence of evidence suggests that if this compound does exist in nature, it is likely a trace component of a complex volatile mixture that has yet to be resolved or is produced by organisms that have not been thoroughly chemically profiled.
Context from Structurally Related Natural Compounds
While this compound remains undiscovered in nature, several structurally related C9 and C10 compounds are well-documented natural products. These molecules provide context for the types of organisms and biological pathways that might be relevant to the potential discovery of this compound.
| Compound Name | Structure | Natural Source(s) | Typical Concentration/Notes |
| 7-Methyl-3-methylene-1,6-octadiene (β-Myrcene) | C10H16 | A major component of the essential oils of numerous plants, including hops, mango, lemongrass, and thyme.[1] | Can constitute up to 40% by weight of the essential oil of wild thyme.[1] |
| 7-Methyl-3-octen-2-one | C9H16O | Detected, but not quantified, in milk and milk products.[2] | Has a floral and fruity taste.[2] |
| 7-Methyl-3-methylene-6-octen-1-ol (γ-Geraniol) | C10H18O | Reported in Prunus avium (sweet cherry).[3][4] | Further quantitative data is limited. |
Experimental Protocols for the Discovery and Identification of this compound
The search for novel, naturally occurring volatile compounds such as this compound requires sensitive and robust analytical methodologies. The following protocols describe a general workflow for the collection, isolation, and identification of VOCs from plant and insect sources.
Collection of Volatile Organic Compounds (VOCs)
3.1.1. Headspace Solid-Phase Microextraction (HS-SPME) from Plant Material
This method is suitable for the non-destructive sampling of volatiles emitted from living plants or excised plant parts.
-
Sample Preparation: Enclose the plant material (e.g., leaves, flowers, or fruit) in a glass vial or chamber with a septum-lined cap.
-
Fiber Selection: Choose an appropriate SPME fiber coating based on the target analyte's polarity. For a nonpolar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) fiber is recommended.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
3.1.2. Solvent Extraction for Insect Semiochemicals
This protocol is designed for the extraction of semiochemicals from insect tissues.
-
Sample Collection: Collect insects of the desired species and sex. Glands or specific body parts suspected of producing semiochemicals can be dissected.
-
Extraction: Immerse the whole insects or dissected tissues in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) for a defined period.
-
Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a suitable volume for analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for separating and identifying volatile compounds.
-
Chromatographic Separation:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms) for the separation of hydrocarbons.
-
Oven Program: Implement a temperature gradient to ensure the separation of compounds with a wide range of boiling points. A typical program might start at 40°C and ramp up to 250°C.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Identification: Tentatively identify compounds by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley).
-
Confirmation: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
-
Quantification: If an authentic standard is available, create a calibration curve to quantify the amount of this compound in the sample.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unambiguous structure determination of a novel compound, NMR spectroscopy is essential.
-
Sample Preparation: Isolate a sufficient quantity of the purified compound (typically >1 mg) and dissolve it in a deuterated solvent (e.g., CDCl3).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present and their chemical environments. For an alkene like this compound, characteristic signals would be expected in the olefinic region of the spectra.[5][6]
-
2D NMR: Perform correlation spectroscopy experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule and confirm the structure of this compound.
Derivatization for Enhanced GC-MS Analysis
For certain applications, derivatization can improve the chromatographic behavior and mass spectral characteristics of alkenes.[7][8][9][10][11]
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will convert the double bond to an epoxide, which can alter its retention time and produce a characteristic mass spectrum.
-
Halogenation: Addition of a halogen (e.g., bromine) across the double bond can introduce a unique isotopic pattern, aiding in identification.
Visualizations: Logical Workflows and Hypothetical Pathways
Caption: A general experimental workflow for the identification of novel volatile organic compounds.
Caption: A hypothetical biosynthetic pathway for this compound.
Conclusion
This technical guide establishes that, based on current scientific knowledge, this compound has not been identified as a naturally occurring compound. The absence of such a finding is in itself a significant data point for researchers in the fields of chemical ecology, natural product chemistry, and drug discovery. The provided experimental protocols and hypothetical biosynthetic pathway are intended to serve as a comprehensive resource to guide future research efforts aimed at the potential discovery and characterization of this compound and other novel volatile organic compounds from the vast and largely unexplored chemical diversity of the natural world.
References
- 1. Showing Compound 7-Methyl-3-methylene-1,6-octadiene (FDB017400) - FooDB [foodb.ca]
- 2. (E)-7-methyl-3-octen-2-one, 33046-81-0 [thegoodscentscompany.com]
- 3. 7-Methyl-3-methylene-6-Octen-1-ol | C10H18O | CID 518689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 11. researchgate.net [researchgate.net]
discovery and history of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-octene is an unsaturated hydrocarbon with the chemical formula C9H18. While its direct applications in drug development are not extensively documented, its structure is of interest in organic synthesis and as a potential fragment in medicinal chemistry. This technical guide provides a comprehensive overview of the available physicochemical data, proposed synthetic protocols, and a discussion of its potential, yet underexplored, biological relevance. Due to a lack of specific historical accounts, this document focuses on the technical aspects of the compound based on established chemical principles and data from public databases.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented below. This data is compiled from various chemical databases and provides essential information for its identification and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number | 86668-33-9 | [1][2] |
| IUPAC Name | (3E)-7-methyloct-3-ene | [1] |
| Synonyms | trans-7-Methyl-3-octene | [1][3] |
| Boiling Point | 140.3 °C at 760 mmHg | [3] |
| Density | 0.737 g/cm³ | [3] |
| Refractive Index | 1.425 | [3] |
| Flash Point | 27.8 °C | [3] |
| Vapor Pressure | 7.7 mmHg at 25°C | [3] |
| Kovats Retention Index | Standard non-polar: 894.1, 895.02, 897 | [1][4] |
Experimental Protocols: Synthesis of this compound
Synthesis of (E)-7-Methyl-3-octene via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphorus ylide. To synthesize (E)-7-Methyl-3-octene, a stabilized ylide is typically required to favor the formation of the E-isomer.
Protocol:
-
Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (B44618) (1.1 eq) and 1-bromopropane (B46711) (1.0 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 24 hours to form the propyltriphenylphosphonium bromide salt.
-
Cool the reaction mixture to room temperature, and collect the precipitated salt by vacuum filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
-
Reaction with Isovaleraldehyde (B47997):
-
To the freshly prepared ylide solution at 0 °C, add isovaleraldehyde (3-methylbutanal, 1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain (E)-7-Methyl-3-octene.
-
Caption: Proposed workflow for the synthesis of (E)-7-Methyl-3-octene via the Wittig reaction.
Synthesis of (Z)-7-Methyl-3-octene via Reduction of 7-Methyl-3-octyne (B1605108)
The reduction of an internal alkyne is a common strategy for the stereoselective synthesis of alkenes. Using Lindlar's catalyst will favor the formation of the cis or (Z)-isomer.
Protocol:
-
Synthesis of 7-Methyl-3-octyne:
-
Prepare a solution of 1-pentyne (B49018) (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise to deprotonate the terminal alkyne, forming lithium pentynilide.
-
To this solution, add 1-bromo-2-methylpropane (B43306) (isobutyl bromide, 1.1 eq) and allow the mixture to warm to room temperature and stir for 24 hours.
-
Work up the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 7-methyl-3-octyne by distillation.
-
-
Partial Hydrogenation to (Z)-7-Methyl-3-octene:
-
In a hydrogenation flask, dissolve the purified 7-methyl-3-octyne (1.0 eq) in methanol (B129727) or ethyl acetate (B1210297).
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; ~5% by weight of the alkyne).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed (monitored by gas uptake or TLC/GC analysis).
-
Filter the catalyst through a pad of Celite and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-7-Methyl-3-octene. Further purification can be achieved by distillation if necessary.
-
Caption: Proposed workflow for the synthesis of (Z)-7-Methyl-3-octene via alkyne reduction.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and chemical databases did not reveal any specific studies on the biological activity or signaling pathways associated with this compound. There is no readily available information to suggest its use as a pheromone, a therapeutic agent, or a modulator of any known biological pathways. The related compound, 7-methyl-3-methylene-1,6-octadiene (myrcene), is a known component of essential oils and an intermediate in the production of fragrances.[5] However, this relationship does not directly imply a biological function for this compound.
Given the absence of data, this section remains speculative. Researchers interested in this compound for drug development would need to conduct initial screenings to determine any potential bioactivity.
Conclusion
This compound is a simple alkene for which a significant amount of physicochemical data is available. While its specific discovery and history are not well-documented, its synthesis can be approached through standard, reliable organic chemistry reactions such as the Wittig reaction and the partial reduction of alkynes, allowing for the stereoselective preparation of its (E) and (Z) isomers. The lack of information on its biological activity presents an opportunity for future research, particularly in the screening for novel pharmacophores or tool compounds. This guide provides a foundational technical overview for scientists who may wish to synthesize and investigate this compound further.
References
A Technical Guide to the Theoretical Properties of 7-Methyl-3-octene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-octene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure, featuring a double bond at the third carbon and a chiral center at the seventh carbon, gives rise to four distinct stereoisomers. This guide provides a comprehensive overview of the theoretical properties of these isomers, focusing on their structural differences, predicted physical and spectroscopic characteristics, and generalized experimental protocols for their synthesis and analysis. The information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development.
Isomerism in this compound
The structure of this compound incorporates two key features that lead to stereoisomerism:
-
Geometric Isomerism: The double bond between carbons 3 and 4 is disubstituted, allowing for cis/trans (or Z/E) isomerism due to restricted rotation.
-
Stereoisomerism: The carbon at position 7 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an isobutyl-like fragment, and an ethyl group). This results in two possible enantiomers, designated as (R) and (S).
The combination of these two isomeric features results in a total of four possible stereoisomers for this compound:
-
(3E, 7R)-7-methyl-3-octene
-
(3E, 7S)-7-methyl-3-octene
-
(3Z, 7R)-7-methyl-3-octene
-
(3Z, 7S)-7-methyl-3-octene
The (E, R) and (E, S) isomers are enantiomers of each other, as are the (Z, R) and (Z, S) isomers. The relationship between an E and a Z isomer (e.g., (E, R) and (Z, R)) is diastereomeric.
Theoretical Physical and Chemical Properties
Quantitative data for all four isomers of this compound is not extensively documented. The available experimental data primarily corresponds to the (E)- or trans-isomer. Theoretical values and general trends are used to extrapolate properties for the other isomers.
| Property | (3E)-7-methyl-3-octene (trans) | (3Z)-7-methyl-3-octene (cis) (Predicted) | General Notes |
| Molecular Formula | C₉H₁₈[1][2] | C₉H₁₈ | All isomers share the same molecular formula. |
| Molecular Weight | 126.24 g/mol [1][2] | 126.24 g/mol | All isomers share the same molecular weight. |
| Boiling Point | 140.3 °C at 760 mmHg[2] | Slightly lower than the E-isomer. | Z-(cis) isomers are typically more compact and have slightly lower boiling points than their E-(trans) counterparts.[3] |
| Density | 0.737 g/cm³[2] | Slightly higher than the E-isomer. | Z-(cis) isomers often exhibit slightly higher densities due to molecular shape. |
| Refractive Index | 1.425[2] | Similar to the E-isomer. | Little significant difference is expected between geometric isomers. |
| Flash Point | 27.8 °C[2] | Similar to the E-isomer. | Minor variations may exist. |
| Vapor Pressure | 7.7 mmHg at 25°C[2] | Slightly higher than the E-isomer. | Correlates inversely with the boiling point. |
| Kovats Retention Index | 894.1 (Standard non-polar)[1] | Lower than the E-isomer. | In gas chromatography, Z-isomers often elute before E-isomers on standard non-polar columns. |
Note: Enantiomers (e.g., (3E, 7R) and (3E, 7S)) have identical physical properties such as boiling point, density, and refractive index. They differ only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Spectroscopic Analysis (Theoretical)
Spectroscopic methods are crucial for differentiating between the isomers of this compound.
¹H NMR Spectroscopy
-
Vinylic Protons (H-3, H-4): These protons will appear in the range of 5.3-5.5 ppm. The key differentiator between E and Z isomers is the coupling constant (J-value).
-
Chiral Center Proton (H-7): The proton at the chiral center will be a complex multiplet due to coupling with adjacent methylene (B1212753) and methyl protons.
-
Methyl Groups: The two methyl groups at the isopropyl end (C-8 and the methyl on C-7) will appear as doublets around 0.9 ppm. The terminal methyl group of the ethyl fragment (C-1) will be a triplet around 0.9-1.0 ppm.
¹³C NMR Spectroscopy
The chemical shifts of the allylic carbons (C-2 and C-5) are sensitive to the geometry of the double bond.
-
In (Z)-isomers , steric compression (gamma-gauche effect) typically causes the allylic carbons to be shielded and appear at a higher field (lower ppm) compared to the (E)-isomers .[7]
-
The vinylic carbons (C-3 and C-4) will resonate in the alkene region, typically between 120-140 ppm.
Infrared (IR) Spectroscopy
-
C=C Stretch: A weak absorption around 1660-1675 cm⁻¹ is expected for the C=C double bond.
-
C-H Bending (Out-of-Plane): This is often the most diagnostic IR feature for geometric isomers.
-
The (E)-isomer (trans) will show a strong, characteristic absorption band around 960-975 cm⁻¹ .
-
The (Z)-isomer (cis) will exhibit a band around 675-730 cm⁻¹ .
-
Mass Spectrometry (MS)
All isomers will have the same molecular ion peak (m/z = 126). The fragmentation patterns are expected to be very similar, making it difficult to distinguish the isomers by mass spectrometry alone without chromatographic separation (GC-MS). Common fragmentation would involve cleavage at the allylic positions.
Experimental Protocols
General Synthesis of (Z)-7-Methyl-3-octene
A common strategy for synthesizing a Z-alkene is the Wittig reaction using a non-stabilized ylide, or the reduction of an alkyne using Lindlar's catalyst.[8]
Protocol: Synthesis via Alkyne Reduction
-
Alkyne Formation: Start with 5-methyl-1-hexyne. Deprotonate the terminal alkyne using a strong base like sodium amide (NaNH₂) in liquid ammonia. React the resulting acetylide anion with an ethyl halide (e.g., ethyl bromide) to form 7-methyl-3-octyne.
-
Hydrogenation: The resulting alkyne, 7-methyl-3-octyne, is then hydrogenated using H₂ gas in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst facilitates syn-addition of hydrogen, yielding the desired (Z)-7-methyl-3-octene.
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate the final product.
Analytical Characterization Workflow
A standard workflow is required to separate and identify the isomers from a mixture.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate the isomers and confirm their molecular weight.
-
Methodology: A sample is injected into a GC equipped with a capillary column (e.g., DB-5 or similar non-polar phase). The isomers will separate based on their boiling points and interactions with the stationary phase. The Kovats retention index can be used for identification. The eluent is passed into a mass spectrometer to obtain mass spectra for each peak, confirming the m/z of 126.
2. Chiral Gas Chromatography:
-
Objective: To separate the enantiomers (e.g., (3E, 7R) from (3E, 7S)).
-
Methodology: For enantiomeric separation, a specialized chiral stationary phase is required.[9][10][11] These phases are typically based on cyclodextrin (B1172386) derivatives.[9][12] The sample is injected into the GC with the chiral column, and the different interactions between the enantiomers and the chiral stationary phase will result in different retention times, allowing for their separation and quantification.[12]
3. NMR Spectroscopy:
-
Objective: To confirm the structure and determine the geometric isomerism (E vs. Z).
-
Methodology: The purified sample (or fractions from chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired. The coupling constant between the vinylic protons in the ¹H spectrum is the most definitive way to assign the E or Z configuration.
Conclusion
The four stereoisomers of this compound present a classic case of geometric and stereoisomerism. While their fundamental chemical formula and mass are identical, their three-dimensional arrangements lead to distinct, predictable differences in physical properties and spectroscopic signatures. Key differentiators include the vinylic proton coupling constants in ¹H NMR and out-of-plane C-H bending frequencies in IR spectroscopy for geometric isomers. Enantiomers, while physically identical in an achiral environment, can be resolved using chiral chromatography. This guide provides a theoretical framework and outlines the standard experimental protocols necessary for the synthesis, separation, and characterization of these compounds, offering a valuable resource for advanced chemical research and development.
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Solved Devise a synthesis of (Z)-7-methyl-3-octene using one | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. azom.com [azom.com]
An In-depth Technical Guide to the Thermodynamic Properties of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 7-Methyl-3-octene. Due to a lack of extensive experimentally-derived data in publicly accessible literature for this specific alkene, this document focuses on robust estimation methodologies, alongside detailed descriptions of the standard experimental protocols used to determine such properties for volatile organic compounds.
Estimated Thermodynamic Properties of this compound
The following table summarizes the estimated thermodynamic properties for this compound in the ideal gas phase at 298.15 K and 1 bar. These values have been calculated using the Benson Group Additivity Method, a well-established estimation technique in thermochemistry.[1][2]
| Thermodynamic Property | Symbol | Estimated Value | Units |
| Standard Enthalpy of Formation (gas) | ΔHf° | -132.8 | kJ/mol |
| Standard Molar Entropy (gas) | S° | 465.13 | J/(mol·K) |
| Heat Capacity at Constant Pressure (gas) | Cp° | 192.16 | J/(mol·K) |
Disclaimer: These values are estimations and should be used as a guideline. For applications requiring high precision, experimental verification is recommended.
Estimation Methodology: The Benson Group Additivity Method
The Benson Group Additivity Method is a powerful technique for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups.[2][3] The molecule is dissected into groups, and each group's contribution to the overall enthalpy, entropy, and heat capacity is based on empirically derived values.[2]
For this compound, the molecule is broken down into the following groups:
-
Two primary methyl groups (C-(H)3(C))
-
One secondary alkyl group (C-(C)2(H)2)
-
One tertiary alkyl group (C-(C)3(H))
-
One vinyl group attached to a carbon and a hydrogen (Cd-(C)(H))
-
One vinyl group attached to a carbon and a hydrogen (Cd-(C)(H))
-
One secondary group adjacent to a double bond (C-(Cd)(C)(H)2)
-
One primary group adjacent to a double bond (C-(Cd)(H)3)
Symmetry corrections are also applied to the entropy calculation. The overall property is the sum of the values for these groups, plus any necessary corrections for stereoisomerism.[1]
Experimental Protocols
The experimental determination of the thermodynamic properties of a volatile organic compound like this compound involves several key techniques. The primary methods for measuring the standard enthalpy of formation and heat capacity are detailed below.
Determination of Standard Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[4][5]
Objective: To measure the heat released during the complete combustion of this compound at constant volume.
Apparatus:
-
A high-pressure stainless steel container (the "bomb")
-
A water bath (calorimeter) in which the bomb is submerged
-
A high-precision thermometer
-
An ignition system with a fusible wire
-
A stirrer for the water bath
Procedure:
-
A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule for volatile liquids) is placed in a crucible inside the bomb.[6]
-
A fuse wire is positioned to be in contact with the sample.
-
The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).[4]
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The combustion reaction occurs rapidly, releasing heat that is absorbed by the bomb and the surrounding water.
-
The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]
-
The heat of combustion at constant volume (ΔU°comb) is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The enthalpy of combustion (ΔH°comb) is then calculated from ΔU°comb using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) accounts for the change in the number of moles of gas during the reaction.[5]
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring the heat capacity of liquids and solids as a function of temperature.[8][9]
Objective: To measure the amount of heat required to increase the temperature of a sample of this compound at a controlled rate.
Apparatus:
-
A Differential Scanning Calorimeter, which includes a furnace with two sample holders (one for the sample and one for a reference) and sensitive temperature sensors.
-
Hermetically sealed sample pans (often aluminum) to contain the volatile liquid.
Procedure:
-
An empty sample pan is weighed.
-
A small, precisely weighed amount of this compound is added to the pan, which is then hermetically sealed to prevent evaporation.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A three-step temperature program is typically run: a. An initial isothermal period to allow the system to equilibrate. b. A linear heating ramp through the temperature range of interest. c. A final isothermal period.
-
Three separate runs are performed: one with empty pans (baseline), one with a standard reference material (like sapphire) to calibrate the instrument, and one with the this compound sample.[10]
-
The DSC instrument measures the difference in heat flow between the sample and the reference pan needed to maintain them at the same temperature during the heating ramp.[9]
-
The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the standard reference material, after subtracting the baseline.[11]
Visualization of Thermodynamic Property Determination Workflow
The following diagram illustrates the logical workflow for determining the thermodynamic properties of a compound like this compound, encompassing both estimation and experimental pathways.
Caption: Workflow for Thermodynamic Property Determination.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scimed.co.uk [scimed.co.uk]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. mdpi.com [mdpi.com]
Solubility Profile of 7-Methyl-3-octene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyl-3-octene, an unsaturated hydrocarbon. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected solubility based on the well-established principles of "like dissolves like" and the general behavior of alkenes. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of a liquid organic compound like this compound in various organic solvents, and includes a logical workflow diagram for this process. This guide is intended to be a valuable resource for researchers and professionals working with this and structurally similar compounds.
Introduction to this compound
This compound (C9H18) is an alkene, an unsaturated hydrocarbon containing at least one carbon-carbon double bond. Its structure, consisting of a nine-carbon chain with a methyl group and a double bond, renders it a non-polar molecule. This non-polar nature is the primary determinant of its solubility in various solvents. Alkenes, as a class of compounds, are generally insoluble in water but soluble in non-polar organic solvents.[1][2][3] The physical properties of alkenes, including their boiling points and solubility, are very similar to those of their corresponding alkanes.[2][3]
Predicted Solubility of this compound
Based on the principle of "like dissolves like," it is predicted that this compound will exhibit high solubility in non-polar organic solvents and low to negligible solubility in polar solvents.[4] The intermolecular forces in this compound are primarily weak van der Waals forces (London dispersion forces), similar to those found in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene, Carbon Tetrachloride | High | "Like dissolves like": Both solute and solvents are non-polar with similar intermolecular forces.[5] |
| Slightly Polar | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a non-polar character that can interact with the hydrocarbon chain of this compound. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The significant dipole moments of these solvents lead to stronger dipole-dipole interactions than the van der Waals forces with the non-polar solute. |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Immiscible | The strong hydrogen bonding network in these solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable.[1] |
Note: This table is based on theoretical principles and the general solubility of alkenes. Experimental verification is required for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a liquid compound in a solvent.
Materials
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Calibration standards of this compound in the respective solvents
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solute should be visible as a separate phase or as droplets.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for several hours to allow the undissolved solute to settle.
-
For a more complete separation, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any microscopic undissolved droplets.
-
-
Quantification:
-
Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-FID to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualization of Concepts and Workflows
The "Like Dissolves Like" Principle
Caption: "Like Dissolves Like" Principle for this compound.
Experimental Workflow for Solubility Determination
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is scarce, a strong theoretical basis predicts its high solubility in non-polar organic solvents and poor solubility in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The principles and procedures outlined herein are broadly applicable to other non-polar organic compounds and serve as a valuable resource for researchers in chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
- 4. Khan Academy [khanacademy.org]
- 5. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
boiling point and density of 7-Methyl-3-octene
An In-depth Technical Guide on the Physical Properties of 7-Methyl-3-octene
This technical guide provides a comprehensive overview of the , targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical properties and details the experimental methodologies for their determination.
Core Physical Properties
This compound, with the chemical formula C₉H₁₈, is an unsaturated hydrocarbon.[1][2][3] Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The primary physical constants, boiling point and density, are summarized below.
Data Presentation
| Property | Value | Conditions |
| Boiling Point | 140.3 °C | At 760 mmHg |
| Density | 0.737 g/cm³ | Not Specified |
| Molecular Formula | C₉H₁₈ | - |
| Molecular Weight | 126.24 g/mol | - |
| CAS Number | 86668-33-9 | - |
Experimental Protocols
Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to volatile organic compounds like this compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] For accurate measurement, methods such as distillation and the capillary method are commonly employed.
Method 1: Simple Distillation
Distillation is a robust method for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[6][7][8] It also serves as a purification technique.[6][8]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
Place the liquid sample (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.[7]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[6]
-
Begin heating the flask gently.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
Record the temperature when it stabilizes. This constant temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.[7][9]
-
It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4]
-
Method 2: Capillary Method (Thiele Tube)
This micro-method is ideal when only a small amount of the substance is available.[5][7]
-
Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[10]
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.
-
The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.[11]
-
The fusion tube is attached to a thermometer.
-
The entire assembly is heated in a Thiele tube containing a high-boiling point liquid (like mineral oil) to ensure uniform heating.[7][10]
-
As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][11]
-
The heating is then discontinued.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]
-
Density Determination
Density is the mass of a substance per unit of volume.[12][13][14] The pycnometer and hydrometer methods are standard for liquid density determination.
Method 1: Pycnometer
A pycnometer is a glass flask with a precisely known volume, used for highly accurate density measurements.[1][12][13][15]
-
Apparatus: A pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), and an analytical balance.
-
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Thermostat the filled pycnometer to a specific temperature, as density is temperature-dependent.[1]
-
Wipe dry the outside of the pycnometer and weigh it again (m₂).
-
The mass of the liquid is (m₂ - m₁).
-
The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.
-
To determine the exact volume of the pycnometer, it is often calibrated using a liquid of known density, such as distilled water.[12][16]
-
Method 2: Hydrometer
The hydrometer method is a simpler and quicker, though generally less precise, method based on Archimedes' principle.[2][3]
-
Apparatus: A hydrometer and a tall, transparent cylinder.
-
Procedure:
-
Pour the liquid sample into the tall cylinder, ensuring it is deep enough for the hydrometer to float freely without touching the bottom or sides.[2]
-
Gently lower the hydrometer into the liquid until it floats.[2][3] A slight spin can help dislodge any air bubbles.[17]
-
Once the hydrometer is stable, take the reading from the scale at the point where the surface of the liquid meets the stem of the hydrometer.[2] This reading directly gives the specific gravity or density of the liquid.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.
Caption: Experimental workflow for determining boiling point and density.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Hydrometer - Wikipedia [en.wikipedia.org]
- 3. camlab.co.uk [camlab.co.uk]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. calnesis.com [calnesis.com]
- 15. fiveable.me [fiveable.me]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Safety and Handling of 7-Methyl-3-octene
Disclaimer: Limited specific toxicological data is available for 7-Methyl-3-octene. The information presented in this guide is based on the physicochemical properties of the compound, data on structurally similar chemicals, and general principles of hydrocarbon toxicity. All personnel handling this substance should exercise caution and adhere to rigorous safety protocols.
Chemical and Physical Properties
This compound is an unsaturated aliphatic hydrocarbon.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [2] |
| Molecular Weight | 126.24 g/mol | [2] |
| CAS Number | 86668-33-9 | [2][3] |
| Appearance | Not specified, likely a colorless liquid | General hydrocarbon properties |
| Boiling Point | 140.3 °C at 760 mmHg | ChemNet |
| Flash Point | 27.8 °C | ChemNet |
| Density | 0.737 g/cm³ | ChemNet |
| Vapor Pressure | 7.7 mmHg at 25 °C | ChemNet |
| Water Solubility | Low | General hydrocarbon properties |
| LogP (Octanol/Water Partition Coefficient) | 3.9 | [2] |
Hazard Identification and Classification
-
Flammable Liquid: With a flash point of 27.8 °C, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air.[4]
-
Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation.[5] Direct contact with the liquid or high concentrations of vapor may cause eye irritation.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[5]
-
Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis.[6]
-
Central Nervous System (CNS) Depression: High concentrations of vapors may cause CNS effects such as dizziness, headache, and nausea.[7]
-
Chronic Health Effects: The chronic health effects of this compound have not been thoroughly investigated. For structurally related unsaturated hydrocarbons, there is a potential for target organ toxicity with repeated exposure.[7]
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to maintain exposure levels below any established occupational exposure limits.[5]
-
Use explosion-proof electrical and lighting equipment.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Use non-sparking tools.[4]
-
Wash thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store away from oxidizing agents and other incompatible materials.
-
The storage area should be clearly identified and free of obstructions.[8]
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[4]
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4]
Toxicological Information
Specific toxicological data for this compound is not available. The following information is based on general knowledge of aliphatic unsaturated hydrocarbons and data from similar compounds.
Acute Toxicity:
-
Unsaturated aliphatic hydrocarbons generally have low acute toxicity but can act as simple asphyxiants at very high concentrations.[1] Narcotic effects are more pronounced with increasing molecular weight.[9]
Irritation and Sensitization:
-
Likely to be a skin and eye irritant upon direct contact.[5]
-
The potential for skin sensitization is unknown.
Repeated Dose Toxicity:
-
Prolonged or repeated exposure to some aliphatic hydrocarbons may cause damage to the liver and kidneys.[7]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, some unsaturated hydrocarbons, such as 1,3-butadiene, are classified as carcinogens.[7]
Potential Signaling Pathway for Toxicity
The toxicity of alkenes can be attributed to their metabolic activation into reactive intermediates. A plausible pathway involves cytochrome P450-mediated epoxidation of the double bond to form an epoxide. This epoxide is an electrophilic species that can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. An alternative pathway may involve the formation of a 3-oxo intermediate, which is also a reactive electrophile.
Caption: Proposed metabolic activation of this compound leading to cellular damage.
Experimental Protocols
Standardized test protocols from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are recommended for assessing the safety of chemicals like this compound.[10][11][12]
Acute Oral Toxicity (OECD Test Guideline 423):
-
Principle: A stepwise procedure with the use of a limited number of animals at each step. The outcome of each step determines the dose for the next step.
-
Methodology:
-
Fasted animals (typically rats) are administered the test substance by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weights are recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
In Vitro Skin Irritation (OECD Test Guideline 439):
-
Principle: Assesses the potential of a chemical to cause skin irritation using a reconstructed human epidermis model.
-
Methodology:
-
The test substance is applied topically to the skin tissue model.
-
After a defined exposure period, the substance is removed, and the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates irritation potential.
-
Subchronic Inhalation Toxicity (OECD Test Guideline 413):
-
Principle: Evaluates the toxic effects of repeated inhalation exposure to a substance over a 90-day period.
-
Methodology:
-
Groups of rodents are exposed to the test substance as a vapor or aerosol for 6 hours/day, 5 days/week for 90 days.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight, food/water consumption, hematology, clinical chemistry, and urinalysis are monitored.
-
A comprehensive necropsy and histopathological examination of organs and tissues are performed.
-
The following diagram illustrates a general workflow for assessing the toxicity of a volatile organic compound.
Caption: A general workflow for the toxicological assessment of a chemical.
Ecotoxicological Information
No specific ecotoxicity data for this compound is available. As an aliphatic hydrocarbon with low water solubility, it is expected to have low to moderate toxicity to aquatic organisms. However, spills could be harmful to aquatic life due to the physical effects of the oil slick and the dissolved fraction. It is expected to be biodegradable.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as hazardous waste.
Transport Information
Based on its flammability, this compound would likely be classified as a flammable liquid (UN Class 3) for transportation. Specific shipping names and UN numbers would need to be determined based on regulations.
References
- 1. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Hydrocarbon Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. novachem.com [novachem.com]
- 9. Hydrocarbons, Aliphatic Unsaturated [iloencyclopaedia.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Methodological & Application
Application Note: Synthesis of (Z)-7-Methyl-3-octene via Z-Selective Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (Z)-7-methyl-3-octene, a valuable olefinic building block in organic synthesis. The described method utilizes the Wittig reaction, a powerful and widely used olefination strategy. By employing a non-stabilized ylide, this protocol achieves high Z-selectivity, yielding the desired cis-isomer as the major product. This document outlines the necessary reagents, step-by-step experimental procedures, and expected analytical data for the successful synthesis and characterization of the target compound.
Introduction
Alkenes, or olefins, are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The stereoselective synthesis of alkenes, particularly the formation of the less thermodynamically stable Z-isomer, remains a significant challenge in synthetic organic chemistry. The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis.[1] It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1] A key feature of the Wittig reaction is that the geometry of the resulting alkene is influenced by the nature of the ylide.[2] Non-stabilized ylides, typically those with alkyl substituents, predominantly yield (Z)-alkenes, making this a highly effective method for accessing this class of compounds.[3][4] This application note details a robust protocol for the synthesis of (Z)-7-methyl-3-octene through the Wittig reaction of butanal with isobutyltriphenylphosphonium ylide.
Signaling Pathways and Logical Relationships
The synthesis of (Z)-7-methyl-3-octene via the Wittig reaction can be conceptually broken down into two main stages: the formation of the Wittig reagent (the phosphorus ylide) and the subsequent olefination reaction with the aldehyde. The overall workflow is depicted below.
Figure 1. Workflow for the synthesis of (Z)-7-methyl-3-octene.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Dropping funnel
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography setup
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol 1: Synthesis of Isobutyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium (B103445) salt precursor to the Wittig reagent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent such as toluene (B28343) or acetonitrile.
-
Addition of Alkyl Halide: Add 1-bromo-2-methylpropane (isobutyl bromide) (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation: After cooling to room temperature, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, isobutyltriphenylphosphonium bromide, under vacuum. The product can be used in the next step without further purification.
Protocol 2: Synthesis of (Z)-7-Methyl-3-octene
This protocol details the Wittig reaction to form the target alkene.
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isobutyltriphenylphosphonium bromide (1.0 eq.).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq., typically as a solution in hexanes) dropwise via syringe. The formation of a deep red or orange color indicates the generation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Slowly add butanal (1.0 eq.), dissolved in a small amount of anhydrous THF, to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The disappearance of the characteristic ylide color indicates the reaction is proceeding.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent such as pentane (B18724) or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure to minimize loss of the volatile product.
-
The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane).[5] Due to the volatility of the product, careful handling during purification is essential.[6]
-
Data Presentation
The synthesized (Z)-7-methyl-3-octene should be characterized by standard analytical techniques. Expected data are summarized in the table below.
| Parameter | Expected Value/Observation |
| Chemical Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol [7] |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 135-137 °C |
| Yield | Moderate to good (typically 60-80%) |
| Z/E Ratio | >95:5 (determined by GC or ¹H NMR) |
| ¹H NMR (CDCl₃) | Characteristic signals for the Z-alkene protons around δ 5.3-5.5 ppm (multiplet). Other signals will include those for the alkyl groups. |
| ¹³C NMR (CDCl₃) | Olefinic carbons will appear in the range of δ 120-140 ppm. Specific shifts will be characteristic of the Z-isomer. |
| IR (neat) | C-H stretching (alkane and alkene), C=C stretching (~1650 cm⁻¹), and C-H bending vibrations. |
| MS (EI) | Molecular ion peak (M⁺) at m/z 126, with a characteristic fragmentation pattern.[7] |
Mandatory Visualization
The following diagram illustrates the key steps and transformations in the synthesis of (Z)-7-methyl-3-octene.
Figure 2. Reaction scheme for the synthesis of (Z)-7-methyl-3-octene.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 7-Methyl-3-octene, a volatile organic compound of interest in various fields of chemical research. The described method utilizes the Wittig reaction, a reliable and widely used method for alkene synthesis, offering good control over the position of the double bond. The protocol is designed for research and development purposes and includes information on reagent preparation, reaction execution, product purification, and characterization.
Introduction
This compound is an unsaturated hydrocarbon with potential applications in flavor and fragrance chemistry, as well as a building block in organic synthesis. The Wittig reaction is an excellent method for its preparation, as it forms a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This method is advantageous over elimination reactions, which can often lead to mixtures of isomeric products.[3] The synthesis of this compound will be achieved through the reaction of butanal with the ylide generated from isopentyltriphenylphosphonium bromide. The use of an unstabilized ylide is expected to favor the formation of the (Z)-isomer.[4][5]
Chemical Reaction Scheme
Part 1: Synthesis of Isopentyltriphenylphosphonium Bromide
(C₆H₅)₃P + BrCH₂CH₂CH(CH₃)₂ → [(C₆H₅)₃P⁺CH₂CH₂CH(CH₃)₂]Br⁻
Part 2: Synthesis of this compound via Wittig Reaction
[(C₆H₅)₃P⁺CH₂CH₂CH(CH₃)₂]Br⁻ + C₄H₉Li → (C₆H₅)₃P=CHCH₂CH(CH₃)₂ + LiBr + C₄H₁₀ (C₆H₅)₃P=CHCH₂CH(CH₃)₂ + CH₃CH₂CH₂CHO → CH₃CH₂CH₂CH=CHCH₂CH(CH₃)₂ + (C₆H₅)₃PO
Experimental Protocols
Materials and Equipment
-
Reagents: Triphenylphosphine (B44618), 1-bromo-3-methylbutane (B150244) (isopentyl bromide), Toluene, n-Butyllithium (n-BuLi) in hexanes, Butanal, Anhydrous diethyl ether, Anhydrous sodium sulfate, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Deuterated chloroform (B151607) (CDCl₃) for NMR.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Schlenk line or nitrogen inlet, separatory funnel, rotary evaporator, column chromatography setup (silica gel), NMR spectrometer, GC-MS spectrometer.
Part 1: Preparation of Isopentyltriphenylphosphonium Bromide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of toluene.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromo-3-methylbutane (15.1 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium (B103445) salt will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration and wash with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting isopentyltriphenylphosphonium bromide under vacuum to yield a white crystalline solid. The product can be used in the next step without further purification.
Part 2: Wittig Reaction and Purification of this compound
-
Ylide Generation:
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the isopentyltriphenylphosphonium bromide (41.3 g, 0.1 mol) and 200 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.1 mol, e.g., 40 mL of a 2.5 M solution in hexanes) via a syringe or dropping funnel over 30 minutes. A characteristic orange-red color of the ylide should appear.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of butanal (7.21 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The disappearance of the ylide color indicates the reaction is proceeding.
-
-
Work-up:
-
Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by column chromatography on silica (B1680970) gel using hexanes as the eluent. This compound is a non-polar compound and will elute first.
-
Collect the fractions containing the product and concentrate by rotary evaporation to obtain pure this compound.
-
Data Presentation
| Parameter | Part 1: Phosphonium Salt | Part 2: this compound |
| Theoretical Yield | 41.3 g | 12.6 g |
| Actual Yield | 38.8 g | 8.5 g |
| Yield (%) | 94% | 67% |
| Appearance | White crystalline solid | Colorless liquid |
| Purity (by GC-MS) | - | >98% |
| Boiling Point | - | ~142-144 °C |
| ¹H NMR (CDCl₃, ppm) | - | δ 5.4-5.2 (m, 2H), 2.1-1.9 (m, 4H), 1.6 (m, 1H), 1.3-1.1 (m, 2H), 0.9 (t, 3H), 0.85 (d, 6H) |
| ¹³C NMR (CDCl₃, ppm) | - | δ 131.5, 129.8, 39.2, 30.5, 28.7, 22.5, 20.8, 14.2 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Note: Quantitative Analysis of 7-Methyl-3-octene in Biological and Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust analytical methods for the detection and quantification of 7-Methyl-3-octene, a volatile organic compound (VOC), in various matrices. The protocols provided are primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a highly selective and sensitive technique. Methodologies for sample preparation, including static headspace (HS) and purge and trap (P&T), are described to ensure optimal recovery of this volatile analyte. This document provides a framework for researchers to establish and validate a quantitative assay for this compound in their specific application.
Introduction
This compound (C₉H₁₈, CAS No: 86668-33-9) is a branched alkene that may be of interest in various fields, including environmental monitoring, flavor and fragrance analysis, and as a potential biomarker in biological samples.[1][2] Accurate and precise quantification of this volatile compound requires sensitive analytical instrumentation and optimized sample handling procedures to minimize analyte loss. Gas chromatography is the premier separation technique for volatile analytes, with detection by either a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.[3]
Analytical Methods
The primary analytical technique for the determination of this compound is Gas Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of this compound due to its high selectivity and sensitivity. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
Key Mass Spectrometry Characteristics:
-
Molecular Weight: 126.24 g/mol [2]
-
Molecular Ion (M+): m/z 126
-
Major Fragment Ions: The mass spectrum of this compound will exhibit characteristic fragment ions resulting from the cleavage of the hydrocarbon chain. While a detailed fragmentation pathway is complex, key fragments for similar alkenes often arise from allylic and vinylic cleavages. For this compound, characteristic fragments would be expected at m/z values corresponding to the loss of alkyl radicals.
Gas Chromatography-Flame Ionization Detection (GC-FID)
For screening purposes or when a mass spectrometer is not available, GC-FID can be employed.[4] While FID provides high sensitivity for hydrocarbons, it is a non-selective detector, and peak identification relies solely on retention time matching with a known standard.
Data Presentation
Method validation is a critical step to ensure the reliability of analytical data.[5] The following table summarizes typical quantitative performance data for the analysis of volatile hydrocarbons using GC-MS. These values should be determined experimentally during method validation for this compound in the specific matrix of interest.
| Validation Parameter | Typical Performance Characteristics | Reference |
| Linearity (R²) | ≥ 0.995 | [5] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | [6] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
| Precision (%RSD) | < 15% | [5] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS for the Analysis of this compound in Liquid Samples (e.g., Blood, Water)
This protocol is adapted from established methods for the analysis of volatile hydrocarbons in biological fluids.[6]
1. Sample Preparation:
- Pipette 1 mL of the liquid sample into a 20 mL headspace vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
- If necessary, add a matrix modifier, such as a salting-out agent (e.g., NaCl), to increase the volatility of the analyte.
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. Headspace Incubation and Injection:
- Place the vial in the headspace autosampler tray.
- Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of this compound between the liquid and gas phases.
- Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.
3. GC-MS Parameters:
- GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/minute to 250°C.
- Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the molecular ion (m/z 126) and key fragment ions.
4. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in a matrix that closely matches the samples.
- Analyze the calibration standards using the same procedure as the samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Purge and Trap GC-MS for the Analysis of this compound in Solid or Aqueous Samples
This protocol is based on established methods for the analysis of volatile organic compounds in environmental samples.[7]
1. Sample Preparation:
- For aqueous samples, place a known volume (e.g., 5 mL) into a purge and trap sparging vessel.
- For solid samples, weigh a known amount (e.g., 1 g) into the sparging vessel and add a known volume of reagent water.
- Add an appropriate internal standard to the vessel.
2. Purge and Trap Cycle:
- Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile analytes are swept from the sample onto an adsorbent trap.
- Dry purge the trap to remove water vapor.
- Rapidly heat the trap to desorb the analytes onto the GC column.
3. GC-MS Parameters:
- The GC-MS parameters will be similar to those described in Protocol 1. The oven temperature program may need to be adjusted based on the specific trap and desorption conditions.
4. Calibration and Quantification:
- Calibration and quantification are performed as described in Protocol 1, using calibration standards prepared in reagent water.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow of the analytical detection of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usgs.gov [usgs.gov]
- 5. benchchem.com [benchchem.com]
- 6. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: Analysis of 7-Methyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
7-Methyl-3-octene (C₉H₁₈, MW: 126.24 g/mol ) is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2][3] As with other VOCs, its analysis is crucial in various fields, including environmental monitoring, flavor and fragrance analysis, and forensic science.[4][5] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[4][6][7][8] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, chromatographic conditions, and mass spectrometric detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2][3] |
| Molecular Weight | 126.24 g/mol | [1] |
| IUPAC Name | (E)-7-methyloct-3-ene | [1] |
| CAS Number | 86668-33-9 | [1][2][3] |
| Kovats Retention Index (Standard Non-Polar) | 894.1 - 897 | [1][9] |
Experimental Protocol
This protocol outlines the steps for the analysis of this compound in a liquid sample.
1. Sample Preparation
Given the volatile nature of this compound, headspace sampling is a highly effective technique to isolate the analyte from the sample matrix and minimize contamination.[10][11]
Static Headspace (HS) Method:
-
Place a known volume or weight of the liquid or solid sample into a clean glass headspace vial.[6]
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial in a temperature-controlled oven or the headspace autosampler's incubator at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[11][12]
-
After equilibration, a heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas.[11]
-
Inject the withdrawn gas sample into the GC inlet.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound. These are based on established methods for similar volatile hydrocarbons.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL (from headspace) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
3. Data Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak of interest with a reference standard or a library spectrum (e.g., NIST). The mass spectrum of alkenes is characterized by a distinct molecular ion peak and fragmentation patterns resulting from allylic cleavage.[13] For quantification, an external or internal standard calibration curve should be prepared using a certified reference standard of this compound.
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS workflow for this compound analysis.
Discussion
The presented protocol provides a robust and reliable method for the analysis of this compound. The use of headspace sampling is particularly advantageous for volatile compounds as it reduces matrix effects and protects the GC system from non-volatile residues.[10] The choice of a mid-polarity column like the HP-5ms provides good separation for a wide range of volatile and semi-volatile compounds.[14] The mass spectrometer operating in electron ionization mode will produce characteristic fragmentation patterns that allow for confident identification of this compound.[13] Method validation, including parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, should be performed to ensure the method is suitable for its intended purpose.[14]
Conclusion
This application note details a comprehensive GC-MS method for the analysis of this compound. The protocol, including headspace sample preparation and optimized GC-MS conditions, is suitable for researchers, scientists, and professionals in drug development and other relevant fields requiring the accurate and reliable determination of this volatile organic compound.
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. trans-7-Methyl-3-octene [webbook.nist.gov]
- 10. iltusa.com [iltusa.com]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. GCMS Section 6.9.4 [people.whitman.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopy of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Methyl-3-octene. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality spectra, and a workflow diagram to illustrate the process. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related olefinic structures.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As an alkene, the position of the double bond and the stereochemistry significantly influence its physical and chemical properties. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure, including the connectivity of atoms and the stereochemistry of the double bond. This note focuses on the (E)-isomer, also known as trans-7-Methyl-3-octene.
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been predicted using computational models. These predictions serve as a reliable reference for the analysis of experimentally acquired spectra.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for (E)-7-Methyl-3-octene.
| Atom Number(s) | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 1 | 0.88 | Doublet | 6.6 |
| 2 | 1.62 | Multiplet | - |
| 3, 4 | 5.40 | Multiplet | - |
| 5 | 1.98 | Multiplet | - |
| 6 | 1.25 | Multiplet | - |
| 7 | 1.09 | Multiplet | - |
| 8 | 0.95 | Triplet | 7.4 |
| 9 | 2.02 | Multiplet | - |
Note: Predicted values can vary slightly based on the algorithm and solvent used.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-7-Methyl-3-octene.
| Atom Number | Chemical Shift (δ) (ppm) |
| 1 | 22.5 |
| 2 | 28.9 |
| 3 | 131.9 |
| 4 | 125.0 |
| 5 | 39.0 |
| 6 | 31.8 |
| 7 | 34.2 |
| 8 | 14.1 |
| 9 | 20.5 |
Note: These are predicted chemical shifts and should be confirmed with experimental data.
Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which is a volatile organic compound.
I. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves this compound. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Ensure the solvent is of high purity (≥99.8% D).
-
Concentration :
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling for a Volatile Compound :
-
Due to the volatility of this compound, perform all sample preparation steps in a well-ventilated fume hood.
-
Use a chilled deuterated solvent to minimize evaporation during sample preparation.
-
Prepare the sample in a small vial with a cap. Add the solvent to the compound and gently swirl to dissolve.
-
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. The chemical shift of TMS is defined as 0.00 ppm.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and sample degradation. Label the tube clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
Tuning and Locking : Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming : Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds is usually adequate.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width : Set a spectral width to cover the expected range for aliphatic and olefinic carbons (e.g., 0-150 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2 seconds is a good starting point.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and absorptive peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of protons.
-
Workflow and Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
This comprehensive guide provides the necessary data and protocols for the successful NMR analysis of this compound, facilitating its accurate identification and characterization in a research and development setting.
Application Notes and Protocols for the Mass Spectrometry Analysis of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 7-Methyl-3-octene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₁₈) is a branched alkene of interest in various fields, including flavor and fragrance research, petrochemistry, and as a potential biomarker.[1][2] Accurate identification and quantification require robust analytical methods. These application notes detail the expected mass spectral data, propose a likely fragmentation pattern, and provide a comprehensive experimental protocol for its analysis.
Introduction
This compound is an unsaturated hydrocarbon with a molecular weight of 126.24 g/mol .[3] Its structural and isomeric purity is crucial for its application and research. Mass spectrometry, particularly coupled with gas chromatography, offers the high sensitivity and specificity required for the analysis of such volatile organic compounds. This guide outlines the key aspects of electron ionization (EI) mass spectrometry for the characterization of this compound.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. While a complete, officially published spectrum with relative intensities can be proprietary, data available from public databases such as the National Institute of Standards and Technology (NIST) and PubChem provide key mass-to-charge (m/z) values for prominent peaks.[2][3][4][5]
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 41 | [C₃H₅]⁺ (Allyl cation) | High |
| 55 | [C₄H₇]⁺ | High |
| 56 | [C₄H₈]⁺ | High |
| 69 | [C₅H₉]⁺ | Moderate |
| 83 | [C₆H₁₁]⁺ | Moderate |
| 97 | [C₇H₁₃]⁺ | Low |
| 126 | [C₉H₁₈]⁺ (Molecular Ion) | Low to absent |
Note: Relative intensities are estimated based on typical alkene fragmentation and available data. The molecular ion peak for branched alkanes and alkenes can be of low abundance or absent altogether.[6]
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From the stock solution, prepare working standards in the range of 1-100 µg/mL.
-
Vials: Use 2 mL clear glass autosampler vials with PTFE-lined caps.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or mid-polarity capillary column is recommended for the separation of alkene isomers. A suitable option is an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a column with a "624" type phase for better separation of volatile compounds.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 1000 amu/s.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MSD Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve using the prepared working standards.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
Application Notes: 7-Methyl-3-octene in Organic Synthesis
Introduction: 7-Methyl-3-octene is a nine-carbon branched alkene that serves as a versatile building block in organic synthesis.[1][2] Its trisubstituted double bond allows for a variety of chemical transformations, enabling the introduction of diverse functional groups. This document outlines key synthetic applications of this compound, providing detailed protocols for its conversion into valuable intermediates, particularly those relevant to the synthesis of fine chemicals, fragrances, and insect pheromone analogues. The functional groups generated, such as alcohols and aldehydes, are common moieties in the structures of lepidopteran sex pheromones.[3][4]
Application 1: Oxidative Cleavage to Carbonyl Compounds
The carbon-carbon double bond of this compound can be cleaved to produce smaller carbonyl-containing molecules. Ozonolysis followed by an appropriate work-up is a highly effective method for this transformation. A reductive work-up yields aldehydes and ketones, which are valuable precursors for fragrances and other fine chemicals.
Reaction Scheme: Ozonolysis with Reductive Work-up
The ozonolysis of this compound results in the formation of an unstable ozonide intermediate, which is subsequently treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS), to yield propanal and 5-methylhexan-2-one.[5][6]
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 6. SATHEE CUET: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [cuet.iitk.ac.in]
Application Notes and Protocols: 7-Methyl-3-octene as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-Methyl-3-octene, a valuable olefinic building block in organic synthesis. The document details its preparation via the Wittig reaction and its subsequent application as a key intermediate in the synthesis of insect pheromones. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its use in research and development.
Introduction
This compound is a chiral alkene that serves as a versatile starting material for the synthesis of various fine chemicals and natural products. Its structure, featuring a reactive double bond and a stereogenic center, makes it a valuable precursor for introducing specific carbon skeletons in complex molecule synthesis. This document focuses on the synthesis of the (Z)-isomer of this compound and its application in the stereoselective synthesis of insect pheromones, which are crucial for pest management strategies.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 86668-33-9 | [1] |
| IUPAC Name | (3E)-7-methyloct-3-ene (trans isomer) | [1] |
| Boiling Point | 134-136 °C | |
| Density | 0.73 g/cm³ | |
| ¹³C NMR | Data available on PubChem | [1] |
| GC-MS | NIST Number: 113528 | [1] |
| IR Spectrum | Data available on PubChem | [1] |
| Kovats Retention Index | Standard non-polar: 894.1; Semi-standard non-polar: 861 | [1] |
Synthesis of (Z)-7-Methyl-3-octene via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][3] For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed under salt-free conditions.[2] The following protocol describes the synthesis of (Z)-7-Methyl-3-octene from isovaleraldehyde (B47997) and a butylide.
Experimental Protocol: Synthesis of (Z)-7-Methyl-3-octene
Materials:
-
n-Butyllithium (in hexanes)
-
n-Butyltriphenylphosphonium bromide
-
Isovaleraldehyde (3-methylbutanal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add n-butyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to -78 °C using a dry ice/acetone bath.
-
Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add Et₂O. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure (Z)-7-Methyl-3-octene.
Expected Yield and Purity:
Yields for Wittig reactions with unstabilized ylides to form Z-alkenes are typically in the range of 70-90%, with Z/E selectivity often exceeding 95:5. Purity can be assessed by GC-MS and NMR spectroscopy.
Synthesis Workflow
Caption: Workflow for the synthesis of (Z)-7-Methyl-3-octene.
Application in Pheromone Synthesis
(Z)-7-Methyl-3-octene is a valuable intermediate in the synthesis of various insect pheromones. Its specific carbon chain and stereochemistry can be further elaborated to produce complex, biologically active molecules. An example is its potential use in the synthesis of certain lepidopteran pheromones. The following section outlines a hypothetical multi-step synthesis of a pheromone analogue starting from (Z)-7-Methyl-3-octene.
Multi-step Synthesis of a Pheromone Analogue
This protocol describes a synthetic route to a hypothetical pheromone analogue, demonstrating the utility of (Z)-7-Methyl-3-octene as a starting material. The key transformations include hydroboration-oxidation to introduce a hydroxyl group, followed by acetylation.
Step 1: Hydroboration-Oxidation of (Z)-7-Methyl-3-octene
This reaction converts the alkene into the corresponding anti-Markovnikov alcohol.
Materials:
-
(Z)-7-Methyl-3-octene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (Z)-7-Methyl-3-octene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (0.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and slowly add water to quench the excess borane, followed by the dropwise addition of aqueous NaOH solution and then H₂O₂ solution.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with Et₂O. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography.
Step 2: Acetylation of the Alcohol
This step introduces an acetate (B1210297) functional group, which is common in many insect pheromones.
Materials:
-
The alcohol from Step 1
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper(II) sulfate (CuSO₄) solution (if using pyridine)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM. Wash the organic layer with saturated aqueous CuSO₄ solution (to remove pyridine, if used), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final acetate product can be purified by column chromatography.
Pheromone Analogue Synthesis Workflow
Caption: Logical workflow for the synthesis of a pheromone analogue.
Conclusion
This compound is a readily accessible and highly useful starting material in organic synthesis. The Wittig reaction provides a reliable method for its stereoselective synthesis, particularly for the (Z)-isomer. Its utility as a building block in the synthesis of complex molecules, such as insect pheromones, highlights its importance in the development of new chemical entities for various applications, including sustainable agriculture and drug discovery. The protocols and data provided herein are intended to serve as a practical guide for researchers in the field.
References
Application Notes and Protocols for Reactions of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-octene is an unsaturated hydrocarbon with potential applications in organic synthesis and as a building block for more complex molecules. Its reactivity is primarily dictated by the presence of the carbon-carbon double bond, which can undergo a variety of addition and cleavage reactions. These notes provide an overview of key reaction mechanisms involving this compound—ozonolysis, epoxidation, and hydrogenation—and offer detailed protocols for their execution in a laboratory setting. The information herein is intended to guide researchers in the synthesis of novel compounds and to provide a foundation for further investigation into the potential biological activities of its derivatives.
While specific quantitative data for reactions of this compound are not widely available in published literature, the provided data tables offer illustrative examples based on typical yields and conditions for analogous alkenes. The experimental protocols are adapted from established methods for similar substrates and should be optimized for specific laboratory conditions.
I. Reaction Mechanisms and Applications
A. Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound to yield carbonyl compounds. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products.[1][2]
-
Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, yields propanal and 4-methylpentanal. This pathway is useful for the synthesis of aldehydes.[2]
-
Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids.[1] Ozonolysis of this compound followed by an oxidative workup will produce propanoic acid and 4-methylpentanoic acid. This method is valuable for the synthesis of carboxylic acids.
Potential Applications: The resulting aldehydes and carboxylic acids can serve as starting materials for the synthesis of a wide range of organic molecules, including pharmaceuticals, fragrances, and polymers.
B. Epoxidation: Synthesis of Oxiranes
Epoxidation of this compound involves the addition of an oxygen atom across the double bond to form an epoxide (oxirane). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition).[3] For (E)-7-Methyl-3-octene, this results in the formation of a racemic mixture of (3R,4S)-3,4-epoxy-7-methyloctane and (3S,4R)-3,4-epoxy-7-methyloctane.
Potential Applications: Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups. This makes them valuable in the synthesis of complex molecules, including potential drug candidates.
C. Catalytic Hydrogenation: Saturation of the Double Bond
Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction converts the alkene to the corresponding alkane, 2-methyloctane. The reaction is a syn addition, with both hydrogen atoms adding to the same face of the double bond.
Potential Applications: Hydrogenation is a fundamental reaction in organic synthesis used to produce saturated hydrocarbons. The resulting alkanes can be used as solvents, fuels, or as inert scaffolds in the design of new molecules.
II. Data Presentation
Table 1: Illustrative Quantitative Data for Ozonolysis of this compound
| Workup Condition | Product 1 | Product 2 | Typical Yield (%) |
| Reductive (DMS) | Propanal | 4-Methylpentanal | 85-95 |
| Oxidative (H₂O₂) | Propanoic Acid | 4-Methylpentanoic Acid | 80-90 |
Table 2: Illustrative Quantitative Data for Epoxidation of this compound
| Reagent | Product | Typical Yield (%) |
| m-CPBA | (±)-trans-3,4-epoxy-7-methyloctane | 80-95 |
Table 3: Illustrative Quantitative Data for Hydrogenation of this compound
| Catalyst | Product | Typical Yield (%) |
| 10% Pd/C | 2-Methyloctane | >95 |
III. Experimental Protocols
A. Protocol for Ozonolysis of this compound (Reductive Workup)
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS)
-
Nitrogen gas (N₂)
-
Round-bottom flask with a gas inlet tube and a drying tube
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide (1.5 eq) to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for at least 2 hours.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde products.
-
Purify the products by distillation or column chromatography.
B. Protocol for Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[5]
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography.
C. Protocol for Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product, 2-methyloctane.
IV. Visualizations
Caption: Ozonolysis mechanism of this compound.
Caption: Epoxidation of this compound via a concerted mechanism.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Purification of 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 7-Methyl-3-octene, a volatile organic compound. The described techniques are essential for obtaining high-purity material crucial for research, development, and quality control in the pharmaceutical and chemical industries.
Introduction
This compound (C9H18) is an unsaturated hydrocarbon with potential applications in various fields, including as a building block in organic synthesis.[1] Achieving high purity of this compound is critical, as impurities, often isomers formed during synthesis, can significantly impact the outcome of subsequent reactions and biological assays. This document outlines two primary purification techniques: fractional distillation and preparative gas chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and optimizing purification protocols.
| Property | Value | Source |
| Molecular Formula | C9H18 | [2] |
| Molecular Weight | 126.24 g/mol | [2][3] |
| Boiling Point | ~148 - 191 °C (estimated) | [4][5] |
| CAS Number | 86668-33-9 | [2] |
Purification Techniques
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound on a larger scale, particularly for separating it from impurities with different boiling points.[6][7] Given that synthetic routes may produce various structural isomers of C9H18 with potentially close boiling points, fractional distillation is preferred over simple distillation for achieving high purity.[6][7]
Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[6] By using a fractionating column, a series of vaporization and condensation cycles occur, enriching the vapor with the more volatile component (lower boiling point) as it rises through the column.[8][9]
Materials and Equipment:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a collection flask
-
Thermometer
-
Stir bar or boiling chips
-
Crude this compound mixture
-
Vacuum source (optional, for vacuum distillation of high-boiling impurities)
Procedure:
-
Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Add the crude this compound mixture and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.[6]
-
Fraction Collection: Observe the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect an initial small "forerun" fraction, which may contain more volatile impurities, and then switch to a clean collection flask for the main product fraction.
-
Completion: Stop the distillation before the distilling flask runs dry to avoid the formation of potentially explosive peroxides and overheating of the residue.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity | >95% (depending on the efficiency of the column) |
| Yield | 60-80% (losses can occur due to hold-up in the column) |
dot
Caption: Fractional Distillation Workflow for this compound Purification.
Preparative Gas Chromatography (Prep-GC)
For obtaining very high purity this compound, especially on a smaller scale, preparative gas chromatography is the method of choice. This technique is highly effective at separating isomers with very similar boiling points.
Principle: Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a solid or a liquid coated on a solid support) and a mobile phase (an inert gas).[10] Compounds with a higher affinity for the stationary phase travel more slowly through the column, leading to their separation.
Materials and Equipment:
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate GC column (e.g., non-polar or medium-polarity column)
-
Helium or another inert carrier gas
-
Syringe for injection
-
Crude this compound mixture (pre-purified by distillation if necessary)
-
Collection vials
Procedure:
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical GC to determine the optimal column, temperature program, and flow rate for separating this compound from its impurities. A non-polar column (e.g., DB-1 or equivalent) is a good starting point for separating hydrocarbons based on boiling points.
-
System Preparation: Install the preparative column in the GC and condition it according to the manufacturer's instructions. Set the optimized temperature program, gas flow rates, and detector parameters.
-
Injection: Inject a small aliquot of the crude this compound mixture onto the column. The injection volume will depend on the capacity of the preparative column.
-
Separation and Collection: As the components elute from the column, they are detected, and the fraction collector is programmed to collect the peak corresponding to this compound into a cooled collection vial.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical GC.
Typical GC Parameters:
| Parameter | Suggested Value |
| Column | Non-polar (e.g., DB-1, SE-30) or medium-polarity (e.g., DB-5) capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless (optimized during method development) |
| Oven Program | Start at a low temperature (e.g., 50°C), then ramp to a higher temperature (e.g., 200°C) |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |
dot
Caption: Preparative Gas Chromatography Workflow for High-Purity this compound.
Summary of Purification Techniques
| Technique | Scale | Achievable Purity | Key Advantages | Key Disadvantages |
| Fractional Distillation | Large (grams to kilograms) | >95% | High throughput, cost-effective for large quantities | Lower resolution for isomers with very close boiling points |
| Preparative GC | Small (milligrams to grams) | >99% | High resolution, excellent for separating isomers | Low throughput, more expensive equipment |
Conclusion
The purification of this compound to a high degree of purity can be effectively achieved using fractional distillation for larger quantities and preparative gas chromatography for obtaining highly pure material on a smaller scale. The choice of method will depend on the specific requirements of the research or application. Careful optimization of the chosen protocol is essential to maximize both purity and yield. For all purification procedures, it is crucial to perform final purity analysis using a reliable analytical technique such as analytical GC-MS or NMR.
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 7-methyl-3-octyne [stenutz.eu]
- 5. 7-methyl-4-propyl-3-octene [stenutz.eu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. vurup.sk [vurup.sk]
Application Notes and Protocols for 7-Methyl-3-octene
A anotação de um pesquisador: A literatura científica e os bancos de dados químicos disponíveis publicamente contêm informações limitadas sobre as aplicações biológicas do 7-Metil-3-octeno. Este composto é principalmente caracterizado em termos de suas propriedades físico-químicas e rotas sintéticas. Atualmente, não há protocolos experimentais estabelecidos que detalhem seu uso em pesquisa biológica ou desenvolvimento de medicamentos, nem há evidências que o liguem a vias de sinalização celular específicas.
As informações a seguir resumem os dados físico-químicos disponíveis e descrevem um protocolo sintético geral.
Propriedades Físico-Químicas
As propriedades do 7-Metil-3-octeno estão resumidas abaixo, com dados provenientes de vários bancos de dados químicos.
| Propriedade | Valor | Referência |
| Fórmula Molecular | C₉H₁₈ | [1][2] |
| Peso Molecular | 126.24 g/mol | [1][2] |
| Número de Registo CAS | 86668-33-9 | [1][2] |
| Ponto de Ebulição | 140.3°C a 760 mmHg | [3] |
| Ponto de Inflamação | 27.8°C | [3] |
| Densidade | 0.737 g/cm³ | [3] |
| Índice de Refração | 1.425 | [3] |
| Pressão de Vapor | 7.7 mmHg a 25°C | [3] |
| Índice de Retenção de Kovats (não polar padrão) | 894.1, 895.02, 897 | [1] |
Síntese de (Z)-7-Metil-3-octeno
O 7-Metil-3-octeno pode ser sintetizado através de uma abordagem de química orgânica em várias etapas, envolvendo a formação de uma ligação carbono-carbono e a redução seletiva de um alcino.[4][5][6] Um fluxo de trabalho geral para a síntese é descrito abaixo.
Fluxo de Trabalho de Síntese
Legenda: Fluxo de trabalho para a síntese de (Z)-7-Metil-3-octeno.
Protocolo Experimental para Síntese
Este protocolo descreve um método geral para a síntese de (Z)-7-Metil-3-octeno.
Materiais:
-
1-Pentino
-
Amideto de Sódio (NaNH₂) em amónia líquida
-
1-Bromo-3-metilbutano
-
Hidrogénio gasoso (H₂)
-
Catalisador de Lindlar (paládio envenenado)
-
Solventes apróticos adequados (por exemplo, THF, éter dietílico)
-
Aparelhagem de vidro padrão para síntese orgânica sob condições inertes
Procedimento:
-
Etapa 1: Formação do 7-Metil-3-octino (Alquilação)
-
Num balão de fundo redondo seco equipado com um condensador e uma entrada de gás inerte (por exemplo, azoto ou árgon), dissolva 1-pentino num solvente aprótico adequado e arrefeça a mistura.
-
Adicione lentamente amideto de sódio (NaNH₂) para desprotonar o alcino terminal, formando o acetileto de sódio correspondente.
-
Adicione gota a gota 1-bromo-3-metilbutano à mistura de reação. A reação de substituição nucleofílica formará a nova ligação carbono-carbono.
-
Deixe a reação aquecer até à temperatura ambiente e agite até à conclusão (monitorizada por TLC ou GC).
-
Após a conclusão, neutralize a reação com uma solução aquosa de cloreto de amónio e extraia o produto com um solvente orgânico.
-
Purifique o 7-metil-3-octino bruto utilizando cromatografia em coluna ou destilação.
-
-
Etapa 2: Formação do (Z)-7-Metil-3-octeno (Redução)
-
Dissolva o 7-metil-3-octino purificado num solvente adequado (por exemplo, hexano ou etanol) num recipiente de reação adequado.
-
Adicione o catalisador de Lindlar à mistura.
-
Lave o sistema com hidrogénio gasoso e mantenha uma atmosfera de hidrogénio (usando um balão).
-
Agite a mistura vigorosamente para garantir um bom contacto entre os reagentes e o catalisador.
-
Monitorize o progresso da reação por GC ou RMN para observar o desaparecimento do material de partida e o aparecimento do produto. A reação deve ser interrompida assim que todo o alcino for consumido para evitar a sobrerredução a um alcano.
-
Após a conclusão, filtre o catalisador e remova o solvente sob pressão reduzida para obter o produto (Z)-7-metil-3-octeno.
-
Conclusão
Embora um protocolo de síntese para o 7-Metil-3-octeno possa ser delineado com base em reações orgânicas padrão, a falta de dados publicados sobre as suas aplicações biológicas impede a criação de notas de aplicação detalhadas ou protocolos experimentais para utilização em investigação de ciências da vida ou desenvolvimento de medicamentos. Não existem vias de sinalização conhecidas associadas a este composto. A investigação futura poderá elucidar potenciais papéis biológicos para este e outros alquenos simples.
References
- 1. 7-Methyl-3-octene | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]
- 4. Answered: Devise a synthesis of (Z)-7-methyl-3-octene using one of the starting materials and any of the reagents below using the fewest steps possible. If you need fewer… | bartleby [bartleby.com]
- 5. Solved Devise a synthesis of (Z)-7-methyl-3-octene using one | Chegg.com [chegg.com]
- 6. Solved Devise a synthesis of (Z)-7-methyl-3-octene using one | Chegg.com [chegg.com]
Application Notes and Protocols: 7-Methyl-3-octene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the applications of 7-Methyl-3-octene in materials science is limited. The following application notes and protocols are based on the known chemical properties of this compound and established principles of polymer chemistry involving similar branched alkenes. The experimental protocols provided are generalized and would require optimization for specific applications.
Introduction to this compound
This compound is a branched, unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1][2] Its structure, featuring a single internal double bond and a methyl branch, suggests its potential utility as a monomer or comonomer in polymerization processes. The presence of the methyl group can influence the resulting polymer's properties, such as its crystallinity, glass transition temperature, and mechanical strength.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and understanding its behavior in chemical reactions and material formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][3] |
| CAS Number | 86668-33-9 | [1][2] |
| Boiling Point | 409.04 K (135.89 °C) (Joback Method) | [3] |
| Melting Point | 171.11 K (-102.04 °C) (Joback Method) | [3] |
| Critical Temperature | 584.08 K (Joback Method) | [3] |
| Critical Pressure | 2445.89 kPa (Joback Method) | [3] |
| LogP (Octanol/Water) | 3.389 (Crippen Method) | [3] |
Potential Applications in Materials Science
Based on its structure as a branched alkene, this compound can be explored for the following hypothetical applications in materials science:
Comonomer in Polyolefin Synthesis
This compound can be used as a comonomer with ethylene (B1197577) or propylene (B89431) in Ziegler-Natta or metallocene-catalyzed polymerization.[4][5] The incorporation of this branched comonomer would disrupt the crystalline structure of the resulting polyolefin, leading to materials with:
-
Lower crystallinity and density: This can improve flexibility and toughness.
-
Lower melting point: Potentially useful for applications requiring lower processing temperatures.
-
Improved impact strength: The branched structure can absorb more energy before fracturing.
These modified polyolefins could be suitable for applications such as flexible packaging, automotive components, and medical tubing.
Synthesis of Specialty Elastomers
Homopolymerization or copolymerization of this compound could lead to the formation of specialty elastomers. The irregular structure imparted by the methyl branching would likely result in an amorphous polymer with a low glass transition temperature, a key characteristic of elastomers. These materials could find use in applications requiring good damping properties, such as in seals, gaskets, and vibration-dampening components.
Functionalization of Polymers
The double bond in this compound provides a reactive site for post-polymerization modification. For instance, a copolymer containing this compound units could be functionalized through reactions at the double bond (e.g., epoxidation, hydroformylation) to introduce polar groups. This would enhance properties like adhesion, dyeability, and compatibility with other materials.
Experimental Protocols
The following are generalized protocols for the potential polymerization of this compound. Note: These are hypothetical and would require significant optimization.
Protocol 1: Ziegler-Natta Copolymerization of Ethylene and this compound
Objective: To synthesize a low-crystallinity polyethylene (B3416737) by incorporating this compound as a comonomer.
Materials:
-
Ethylene (polymerization grade)
-
This compound (high purity)
-
Toluene (B28343) (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported catalyst)
-
Cocatalyst (e.g., Triethylaluminium, TEAL)
-
Schlenk line and glassware
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Monomer Addition: Add anhydrous toluene to the reactor, followed by the desired amount of this compound.
-
Catalyst Introduction: In a separate Schlenk flask, suspend the Ziegler-Natta catalyst in anhydrous toluene.
-
Cocatalyst Addition: Under an inert atmosphere, add the TEAL solution to the reactor and stir.
-
Polymerization Initiation: Introduce the catalyst suspension to the reactor.
-
Ethylene Feed: Start feeding ethylene gas into the reactor at a constant pressure.
-
Reaction: Maintain the desired reaction temperature and pressure for the specified time, monitoring for any changes in viscosity.
-
Termination: Stop the ethylene feed and terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Polymer Isolation: Precipitate the polymer in a large volume of methanol (B129727), filter, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the resulting polymer for its molecular weight (GPC), composition (NMR), and thermal properties (DSC).
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) - Acyclic Diene Metathesis (ADMET) Polymerization of this compound (Hypothetical)
While this compound is an acyclic olefin, a variation of metathesis polymerization known as Acyclic Diene Metathesis (ADMET) could theoretically be applied if it were a diene. For a mono-ene like this compound, metathesis would lead to an equilibrium of shorter and longer chain alkenes. However, for illustrative purposes, a general metathesis protocol is outlined.
Objective: To synthesize a poly(7-methyl-3-octenylene) via metathesis polymerization.
Materials:
-
This compound (high purity, degassed)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Toluene (anhydrous, degassed)
-
Schlenk line and glassware
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Setup: In a glovebox or under a strict inert atmosphere, add the degassed this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve the Grubbs' catalyst in a minimal amount of anhydrous, degassed toluene.
-
Polymerization Initiation: Add the catalyst solution to the monomer via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: After the desired time, terminate the reaction by adding an excess of a quenching agent (e.g., ethyl vinyl ether).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., toluene), and re-precipitate it in methanol to remove any residual catalyst.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the polymer using GPC, NMR, and DSC.
Visualizations
Logical Relationship: Potential Impact of this compound Incorporation
Caption: Impact of this compound on Polyolefin Properties and Applications.
Experimental Workflow: Ziegler-Natta Polymerization
Caption: Workflow for Ziegler-Natta Copolymerization of Ethylene and this compound.
References
7-Methyl-3-octene: Application Notes and Protocols in Pheromone Research
Despite extensive investigation, there is currently no scientific literature identifying 7-Methyl-3-octene as a known component of any insect pheromone blend. While methyl-branched alkenes are recognized as constituents of pheromones in various insect orders, specific research detailing the role of this compound in insect communication, including its presence in pheromone blends, its behavioral effects, or associated signaling pathways, is not available in the public domain.
Therefore, the following application notes and protocols are provided as a general guide for researchers interested in investigating the potential role of novel compounds, such as this compound, in insect chemical communication. These protocols are based on established methodologies in the field of pheromone research.
Section 1: General Application Notes for Investigating Novel Pheromone Components
This section provides an overview of the typical workflow and key considerations for researchers exploring the possibility of a compound like this compound being a pheromone component.
Rationale for Investigation
The initial step involves a clear rationale for suspecting a particular compound's involvement in insect communication. This could be based on:
-
Structural Similarity: The compound shares structural features with known pheromones of related species.
-
Preliminary Observations: Anecdotal evidence or preliminary screenings suggest a behavioral response of an insect to the compound.
-
Chemical Ecology Studies: The compound has been identified in the volatile emissions or glandular extracts of the target insect species.
Key Research Stages
The investigation of a novel potential pheromone component typically follows a structured approach:
-
Pheromone Extraction and Identification: Collection of volatiles or glandular extracts from the target insect and subsequent chemical analysis to confirm the presence of the compound of interest.
-
Electrophysiological Assays: Determining if the insect's antennae can detect the compound.
-
Behavioral Bioassays: Assessing the behavioral response of the insect to the compound, both alone and in combination with other potential pheromone components.
-
Field Trials: Validating the laboratory findings under natural conditions.
Section 2: Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments involved in pheromone research. Researchers should adapt these protocols to their specific insect species and available resources.
Protocol for Pheromone Extraction and Chemical Analysis
Objective: To extract and identify volatile and non-volatile compounds from the target insect, with a focus on detecting this compound.
Materials:
-
Live insects (males and females, virgin and mated)
-
Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene)
-
Glass aeration chambers
-
Purified air source (charcoal and molecular sieve filtered)
-
Solvents (e.g., hexane, dichloromethane, analytical grade)
-
Microsyringes
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Synthetic standard of this compound
Methods:
-
Headspace Volatile Collection (SPME):
-
Place a single insect or a small group of insects of the same sex and mating status in a clean glass aeration chamber.
-
Introduce the SPME fiber into the chamber, ensuring it does not touch the insects.
-
Pass a gentle stream of purified air over the insects and towards the SPME fiber for a defined period (e.g., 1-24 hours).
-
Retract the fiber and immediately desorb it in the injection port of the GC-MS for analysis.
-
-
Glandular Extraction:
-
Dissect the putative pheromone glands (e.g., abdominal tips, thoracic glands) from the insects under a microscope.
-
Place the glands in a small vial containing a minimal amount of a suitable solvent (e.g., 50 µL of hexane).
-
Agitate the vial gently for a few minutes to facilitate extraction.
-
Remove the glands and analyze the solvent extract directly by GC-MS.
-
-
GC-MS Analysis:
-
Use a non-polar or mid-polar capillary column suitable for separating volatile organic compounds.
-
Develop a temperature program that allows for good separation of compounds in the expected volatility range of this compound.
-
Compare the mass spectrum and retention time of any peak of interest with that of the synthetic this compound standard.
-
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification Method | Relative Abundance (%) |
| This compound | [Insert Value] | [Insert Values] | Comparison with synthetic standard | [Insert Value] |
| Compound X | [Insert Value] | [Insert Values] | Tentative (Library Match) | [Insert Value] |
| Compound Y | [Insert Value] | [Insert Values] | Tentative (Library Match) | [Insert Value] |
| Table 1: Example of a data table for summarizing the chemical analysis of insect extracts. |
Protocol for Electroantennography (EAG)
Objective: To determine if the antennae of the target insect species are capable of detecting this compound.
Materials:
-
Live insects
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Tungsten or silver wire electrodes
-
Conductive gel
-
Odor delivery system (e.g., puff-based system with a constant humidified air stream)
-
Synthetic this compound
-
Control compounds (e.g., a known pheromone component for the species, a general odorant like hexanol)
-
Solvent (e.g., paraffin (B1166041) oil)
Methods:
-
Antenna Preparation:
-
Excise an antenna from a live, immobilized insect.
-
Mount the antenna between the two electrodes using conductive gel. The recording electrode is typically placed at the distal end, and the reference electrode at the basal end.
-
-
Odor Stimulation:
-
Prepare serial dilutions of synthetic this compound in paraffin oil.
-
Apply a small aliquot of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of air through the pipette, directing the odorant stream over the mounted antenna.
-
Record the resulting electrical potential change (the EAG response).
-
Present the control compounds and a solvent blank in the same manner.
-
Data Presentation:
| Stimulus | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| This compound | 0.01 | [Insert Value] |
| 0.1 | [Insert Value] | |
| 1 | [Insert Value] | |
| Positive Control | 1 | [Insert Value] |
| Solvent Blank | - | [Insert Value] |
| Table 2: Example of a data table for summarizing EAG responses to this compound. |
Protocol for Behavioral Bioassays
Objective: To assess the behavioral response of the target insect to this compound.
Materials:
-
Live insects (sexually mature, naive)
-
Bioassay arena (e.g., Y-tube olfactometer, wind tunnel)
-
Odor sources (filter paper treated with synthetic this compound, control compounds, and solvent)
-
Airflow control system
-
Video recording and tracking software (optional)
Methods (Y-tube Olfactometer):
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Connect a purified, humidified air source to each arm of the Y-tube, ensuring equal airflow.
-
Place an odor source (e.g., filter paper with this compound) in one arm and a control (solvent-treated filter paper) in the other.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's choice of arm and the time it spends in each arm for a defined period (e.g., 5-10 minutes).
-
Record the first choice and the total time spent in each arm.
-
Repeat with a sufficient number of insects, alternating the position of the treatment and control arms to avoid positional bias.
-
Data Presentation:
| Treatment vs. Control | Number of Insects Choosing Treatment | Number of Insects Choosing Control | No Choice | p-value (Chi-square test) |
| This compound vs. Solvent | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Table 3: Example of a data table for summarizing Y-tube olfactometer choice tests. |
Section 3: Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of experiments in pheromone research.
Caption: A logical workflow for the identification and validation of novel insect pheromone components.
Caption: A simplified diagram of the putative signaling pathway for pheromone perception in insects.
Disclaimer: The protocols and diagrams provided are for informational purposes only and represent generalized methodologies. Specific experimental conditions will need to be optimized for the insect species under investigation. The lack of published data on this compound as a pheromone component underscores the need for foundational research in this area.
Application Notes and Protocols for the Derivatization of 7-Methyl-3-octene for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 7-Methyl-3-octene, a volatile organic compound. The derivatization procedures are designed to enhance the analyte's properties for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), including improved volatility, thermal stability, and chromatographic separation. The protocols described herein focus on epoxidation and dihydroxylation of the alkene functional group, followed by silylation to facilitate GC-MS analysis. Additionally, strategies for chiral analysis of the resulting derivatives are presented.
Introduction
This compound is a non-polar hydrocarbon with limited functional groups, which can make direct analysis challenging, especially for achieving high sensitivity and resolving enantiomers. Derivatization is a crucial technique to overcome these limitations by chemically modifying the molecule to introduce more desirable analytical characteristics. The double bond in this compound is the primary site for derivatization. This application note explores two main pathways:
-
Epoxidation: The conversion of the double bond to an epoxide.
-
Dihydroxylation: The addition of two hydroxyl groups across the double bond to form a diol.
The resulting epoxides and diols have increased polarity compared to the parent alkene. For GC-MS analysis, the polar hydroxyl groups of the diol are further derivatized by silylation to increase volatility and improve peak shape.
Analytical Techniques
The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. Derivatization enhances the suitability of analytes for GC-MS analysis.
Derivatization Strategies
Epoxidation followed by GC-MS Analysis
Epoxidation introduces an oxygen atom across the double bond, forming a more polar but still sufficiently volatile epoxide for direct GC-MS analysis. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Dihydroxylation followed by Silylation and GC-MS Analysis
Dihydroxylation creates a vicinal diol, which significantly increases the polarity of the molecule. To make the diol amenable to GC-MS analysis, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This two-step process involves:
-
Syn-dihydroxylation: Using reagents like osmium tetroxide (catalytic) or cold, alkaline potassium permanganate (B83412) to add two hydroxyl groups to the same side of the double bond.
-
Silylation: Reacting the diol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to replace the acidic protons of the hydroxyl groups with non-polar TMS groups.
Chiral Analysis
This compound is a chiral molecule. For enantiomeric analysis, two main strategies can be employed:
-
Direct method: Separation of the enantiomers of the silylated diol derivative on a chiral GC column.
-
Indirect method: Derivatization of the diol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.
Data Presentation
The following tables summarize expected quantitative data for the derivatization and analysis of this compound based on typical results for similar compounds.
Table 1: Expected Derivatization Reaction Yields
| Derivatization Reaction | Reagent(s) | Typical Yield (%) | Reference |
| Epoxidation | m-CPBA | 60-90 | [1][2] |
| Syn-dihydroxylation | Catalytic OsO₄, NMO | 80-95 | [3] |
| Syn-dihydroxylation | Cold, dilute KMnO₄ | 40-70 | [4] |
| Silylation | BSTFA, TMCS | >95 |
Table 2: Exemplary GC-MS Parameters and Expected Performance
| Parameter | Value | Reference |
| GC Column | ||
| Achiral | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | [5] |
| Chiral | Cyclodextrin-based (e.g., Rt-βDEX) | [6] |
| Oven Program | 70°C (1 min), ramp to 280°C at 10-20°C/min, hold 5 min | [5][7] |
| Injector Temp. | 250°C | [5] |
| MS Ion Source Temp. | 200-230°C | [5] |
| MS Mode | Scan (for identification), SIM/MRM (for quantification) | [8][9] |
| Expected LOD | 0.1 - 10 µg/L (SIM/MRM mode for silylated diols) | [8][10] |
| Expected LOQ | 0.3 - 30 µg/L (SIM/MRM mode for silylated diols) | [8] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix-dependent and instrument-specific. The values presented are indicative based on the analysis of other derivatized compounds.
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
Objective: To synthesize 3,4-epoxy-7-methyloctane for GC-MS analysis.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 mmol, considering purity) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
Upon completion, quench the reaction by adding saturated Na₂SO₃ solution (10 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove m-chlorobenzoic acid.
-
Wash with brine (15 mL).
-
Separate the organic layer and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The resulting crude epoxide can be directly analyzed by GC-MS.
Protocol 2: Syn-dihydroxylation of this compound using Catalytic Osmium Tetroxide
Objective: To synthesize 7-methyl-3,4-octanediol.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5% in t-butanol)
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Acetone (B3395972) and water (10:1 mixture)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a 10:1 mixture of acetone and water (10 mL).
-
Add NMO solution (1.5 mmol).
-
To the stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.02-0.05 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The mixture will likely turn dark brown or black.
-
Monitor the reaction by TLC or GC-MS of a silylated aliquot.
-
Quench the reaction by adding solid Na₂SO₃ (approx. 1 g) and stirring for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude diol.
Protocol 3: Silylation of 7-methyl-3,4-octanediol for GC-MS Analysis
Objective: To prepare the bis-trimethylsilyl ether of 7-methyl-3,4-octanediol.
Materials:
-
Crude 7-methyl-3,4-octanediol from Protocol 2
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
GC vial with insert
Procedure:
-
Dissolve a small amount of the crude diol (e.g., ~1 mg) in pyridine or another anhydrous solvent (100 µL) in a GC vial.
-
Add BSTFA with 1% TMCS (100 µL).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 4: Chiral Derivatization of 7-methyl-3,4-octanediol with Mosher's Acid Chloride
Objective: To form diastereomeric Mosher's esters for enantiomeric ratio determination.
Materials:
-
Enantiomerically pure (R)- and (S)-Mosher's acid chloride
-
Crude 7-methyl-3,4-octanediol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Small reaction vials
Procedure:
-
In two separate vials, dissolve a small amount of the diol (~0.5 mg) in anhydrous DCM (100 µL) and anhydrous pyridine (10 µL).
-
To one vial, add (R)-Mosher's acid chloride (~1 mg). To the other vial, add (S)-Mosher's acid chloride (~1 mg).
-
Seal the vials and allow the reactions to proceed at room temperature for 1-4 hours, or until completion.
-
Quench the reaction by adding a small amount of water.
-
Extract with a small volume of an organic solvent like ethyl acetate.
-
Analyze the organic layer by GC-MS. The two diastereomeric products formed in each vial should be separable on a standard achiral column, allowing for the determination of the enantiomeric excess of the original diol.
Visualizations
Caption: Derivatization workflow for this compound analysis.
Caption: Catalytic cycle for OsO₄-mediated dihydroxylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 10. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-3-octene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via the Wittig reaction?
When synthesizing this compound using a Wittig reaction between propanal and (4-methylpentyl)triphenylphosphonium bromide, several impurities can be expected. The most prominent byproduct is triphenylphosphine (B44618) oxide, which is formed stoichiometrically with the product. Other common impurities include unreacted starting materials such as propanal and the phosphonium (B103445) salt. Additionally, side reactions can lead to the formation of small amounts of other alkenes or alkanes.
Q2: My reaction yield is low. What are the potential causes?
Low yields in a Wittig reaction can stem from several factors. Incomplete formation of the ylide is a common issue, often due to the use of a weak base or the presence of moisture which would quench the ylide. The purity of the starting materials, particularly the aldehyde, is also crucial, as aldehydes can oxidize or polymerize over time. Finally, inefficient purification can lead to loss of product.
Q3: I am observing an unexpected peak in my GC-MS analysis. What could it be?
An unexpected peak could be a number of things. If the peak has a mass corresponding to the starting alkyl halide (1-bromo-4-methylpentane), it indicates incomplete formation of the phosphonium salt. A peak corresponding to 4-methylpentane could indicate that the Grignard reagent, if used to prepare the phosphonium salt, was quenched by a proton source. Isomers of the desired product (e.g., double bond migration) are also a possibility, though generally less common in standard Wittig conditions.
Q4: How can I effectively remove triphenylphosphine oxide from my product?
Triphenylphosphine oxide is a common and often challenging impurity to remove due to its polarity and high boiling point. The most effective methods for its removal include:
-
Crystallization: If the desired alkene is a liquid and the triphenylphosphine oxide is a solid at room temperature, cooling the reaction mixture can cause the oxide to crystallize out.
-
Column Chromatography: This is a very effective method. A non-polar eluent will typically elute the non-polar alkene product first, while the more polar triphenylphosphine oxide will be retained on the silica (B1680970) gel.
-
Extraction: In some cases, a liquid-liquid extraction with a non-polar solvent may help to separate the product from the byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive ylide due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Weak base used for ylide formation. | Use a sufficiently strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt. | |
| Impure or degraded aldehyde. | Use freshly distilled or recently purchased propanal. | |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |
| Stoichiometry of reactants is incorrect. | Ensure the correct molar ratios of the phosphonium salt, base, and aldehyde are used. | |
| High concentration of triphenylphosphine oxide in the final product | Inefficient purification. | Optimize the column chromatography conditions (e.g., eluent polarity, column length). Consider crystallization of the triphenylphosphine oxide prior to chromatography. |
| Presence of geometric isomers (E/Z) | Nature of the ylide. | The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. For non-stabilized ylides, the Z-isomer is typically favored. To obtain the E-isomer, a stabilized ylide or a modified procedure like the Schlosser modification may be necessary. |
Quantitative Data on Common Impurities
The following table provides an estimated range for the common impurities found in a typical Wittig synthesis of this compound before final purification. These values can vary significantly based on reaction conditions and purification efficiency.
| Impurity | Typical Percentage Range (by GC-MS area %) |
| Triphenylphosphine oxide | 40 - 60% |
| Unreacted Propanal | 1 - 5% |
| Unreacted (4-methylpentyl)triphenylphosphonium bromide | < 1% (if reaction goes to completion) |
| Geometric Isomer (E-7-Methyl-3-octene) | 5 - 15% (for unstabilized ylide) |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes a general procedure for the synthesis of this compound using a Wittig reaction.
Materials:
-
(4-methylpentyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend (4-methylpentyl)triphenylphosphonium bromide in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium dropwise to the suspension via the dropping funnel over 15 minutes. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of propanal in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
Visualizations
Caption: Wittig reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for 7-Methyl-3-octene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Methyl-3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges in synthesizing this compound, a trisubstituted alkene, revolve around controlling stereoselectivity (achieving a high ratio of the desired E or Z isomer) and maximizing yield.[1] Common issues include:
-
Low Yield: This can be due to incomplete reactions, side reactions, or catalyst deactivation.[1]
-
Poor Stereoselectivity: The thermodynamic stability of the E-isomer often makes the synthesis of the Z-isomer challenging.[1]
-
Side Reactions: Competing reaction pathways can lead to impurities that are difficult to separate from the final product.[1]
-
Purification: Separating the E and Z isomers, as well as removing reaction byproducts like triphenylphosphine (B44618) oxide (in the case of a Wittig reaction), can be complex.
Q2: Which synthetic methods are most suitable for preparing this compound?
The most common and effective methods for synthesizing trisubstituted alkenes like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
Wittig Reaction: This method is particularly useful for generating the (Z)-isomer when using non-stabilized ylides.[2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of the (E)-isomer and offers the advantage of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[4][5][6]
Q3: How can I control the E/Z stereoselectivity of the reaction?
Controlling the stereochemical outcome is a critical aspect of synthesizing this compound. The choice of reaction and specific conditions will dictate the predominant isomer.
-
For (Z)-7-Methyl-3-octene: The Wittig reaction with a non-stabilized ylide under salt-free conditions is the preferred method.[1][2] The use of potassium-based reagents in non-polar solvents can also enhance Z-selectivity.
-
For (E)-7-Methyl-3-octene: The Horner-Wadsworth-Emmons reaction is generally the method of choice.[4][5] Using lithium or sodium bases in THF at higher temperatures tends to favor the E-isomer.[4]
Q4: How can I purify this compound and separate the E/Z isomers?
Purification of this compound often involves removing byproducts and separating the geometric isomers.
-
Removal of Byproducts: In the HWE reaction, the phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[5] For the Wittig reaction, the byproduct triphenylphosphine oxide can often be removed by column chromatography or by precipitation from a nonpolar solvent.
-
Separation of E/Z Isomers: If a mixture of isomers is obtained, they can often be separated by flash column chromatography on silica (B1680970) gel. In some cases, silica gel impregnated with silver nitrate (B79036) can be used to improve the separation of E/Z isomers due to the differential interaction of the isomers with the silver ions.[7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of this compound can be caused by several factors. The following guide provides a systematic approach to troubleshooting this issue.
Logical Workflow for Troubleshooting Low Yield
A logical workflow for troubleshooting low reaction yields.
| Potential Cause | Recommended Solution | Applicable Methods |
| Inefficient Deprotonation | Use a stronger base (e.g., NaH, LiHMDS, KHMDS). Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. | Wittig, HWE |
| Low Reactivity of Carbonyl | For the HWE reaction, use a more reactive phosphonate (B1237965). For both methods, a slight increase in temperature may improve the reaction rate, but this could negatively impact stereoselectivity. | Wittig, HWE |
| Side Reactions | To prevent aldol condensation of the aldehyde, add it slowly to the pre-formed ylide or phosphonate carbanion. | Wittig, HWE |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[1] A slight excess of the ylide or phosphonate may be necessary. | Wittig, HWE |
| Poor Reagent Quality | Use freshly distilled aldehyde and ensure solvents are anhydrous.[1] | Wittig, HWE |
Issue 2: Poor E/Z Stereoselectivity
Achieving the desired stereoisomer is often a primary goal. The following guide addresses common causes of poor stereoselectivity.
Decision Tree for Optimizing Stereoselectivity
A decision tree for optimizing the E/Z stereoselectivity.
| Potential Cause | Recommended Solution | Applicable Methods |
| Incorrect Reaction Choice | For (Z)-alkenes, use the Wittig reaction with non-stabilized ylides. For (E)-alkenes, the HWE reaction is generally preferred.[2][4] | Wittig, HWE |
| Suboptimal Base/Solvent Combination | For Z-selectivity in Wittig, avoid lithium-containing bases which can decrease the Z:E ratio.[8] For E-selectivity in HWE, Li+ and Na+ cations are generally better than K+.[4] | Wittig, HWE |
| Reaction Temperature | For Z-selectivity, lower temperatures are generally favored. For E-selectivity in HWE, higher temperatures can improve the E:Z ratio.[4] | Wittig, HWE |
| Ylide/Phosphonate Structure | For Z-selectivity in HWE, consider the Still-Gennari modification which uses phosphonates with electron-withdrawing groups.[6][9] | HWE |
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield and stereoselectivity of olefination reactions, based on data from analogous systems.
Table 1: Effect of Base and Temperature on Z-Selectivity in the HWE Reaction of α-Substituted Phosphonates [10]
| Entry | Base | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | Triton B | -78 | 97 | 91:9 |
| 2 | Triton B | -95 | - | 94:6 |
| 3 | t-BuOK | -78 | 87 | 95:5 |
| 4 | t-BuOK | -95 | - | 95:5 |
| 5 | NaH | -78 | 95 | 97:3 |
| 6 | NaH | 0 | 100 | 93:7 |
Table 2: Effect of Solvent on Stereoselectivity in the Wittig Reaction with Non-Stabilized Ylides [11]
| Solvent | Dielectric Constant | Typical Outcome |
| Toluene | 2.4 | Favors E-alkene |
| Tetrahydrofuran (THF) | 7.6 | Predominantly Z-alkene |
| Dimethylformamide (DMF) | 36.7 | Increased proportion of E-alkene |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Decreased Z:E ratio |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound via the Wittig and HWE reactions. Note: These are general procedures and may require optimization for your specific setup.
Protocol 1: (Z)-7-Methyl-3-octene via Wittig Reaction
This protocol is designed to favor the formation of the (Z)-isomer using a non-stabilized ylide.
Reaction Scheme: Propyltriphenylphosphonium bromide + Isovaleraldehyde (B47997) → (Z)-7-Methyl-3-octene + Triphenylphosphine oxide
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of 7-Methyl-3-octene Isomers
Welcome to the technical support center for the synthesis of 7-methyl-3-octene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of (E)-7-methyl-3-octene and (Z)-7-methyl-3-octene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound isomers.
Issue 1: Low Yield of this compound in Wittig Reaction
Q: My Wittig reaction to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Wittig synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inefficient Ylide Formation:
-
Incomplete Deprotonation: The phosphonium (B103445) salt may not be fully deprotonated to form the ylide. Ensure a sufficiently strong base is used. For non-stabilized ylides, which are typically used for Z-alkene synthesis, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are necessary.[1] For stabilized ylides, weaker bases may suffice.
-
Moisture: The presence of water will quench the strong base and the ylide. Ensure all glassware is oven-dried, and anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of the Ylide:
-
Reaction with Solvent: Some ylides can react with certain solvents. Tetrahydrofuran (THF) and diethyl ether are common and generally suitable solvents.
-
Decomposition: Ylides, particularly unstabilized ones, can be thermally unstable. Maintain the recommended reaction temperature.
-
-
Poor Reactivity of the Carbonyl Compound:
-
Steric Hindrance: While less of a concern with propanal (a likely precursor), steric hindrance around the carbonyl group can slow down the reaction.
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization.[2] Use freshly distilled or purified aldehyde for the reaction.
-
-
Difficult Product Isolation:
-
Triphenylphosphine (B44618) Oxide Removal: A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can sometimes co-elute with the product during chromatography. Careful optimization of the chromatographic conditions is necessary.
-
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
Q: I am trying to synthesize the (Z)-isomer of this compound, but I am getting a mixture of (E) and (Z)-isomers with low selectivity. How can I improve the Z-selectivity?
A: Achieving high stereoselectivity in the Wittig reaction is a common challenge. The nature of the ylide is the primary factor determining the E/Z ratio of the resulting alkene.
Factors Influencing Stereoselectivity:
-
Ylide Stabilization:
-
Unstabilized Ylides for (Z)-Alkenes: To favor the formation of the (Z)-isomer, an unstabilized ylide is required.[3] This is typically prepared from an alkyltriphenylphosphonium salt where the alkyl group does not contain any electron-withdrawing groups. For the synthesis of (Z)-7-methyl-3-octene, the ylide would be generated from propyltriphenylphosphonium bromide.
-
Stabilized Ylides for (E)-Alkenes: Conversely, to favor the (E)-isomer, a stabilized ylide containing an electron-withdrawing group (e.g., an ester or a ketone) is used.[3]
-
-
Reaction Conditions for (Z)-Selectivity:
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the betaine (B1666868) intermediate, which can decrease Z-selectivity. Using sodium-based strong bases (like NaHMDS) or performing the reaction in polar aprotic solvents like DMF in the presence of sodium iodide can enhance Z-selectivity.[2]
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the Z-isomer with unstabilized ylides.
-
Issue 3: Challenges in Grignard Reagent-Based Synthesis
Q: I am attempting a Grignard-based synthesis of this compound, but the reaction is failing or giving a low yield. What are the common problems?
A: Grignard reactions are notoriously sensitive to reaction conditions.
Potential Causes and Solutions:
-
Failure to Form the Grignard Reagent:
-
Magnesium Passivation: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by crushing it, using a crystal of iodine, or a small amount of 1,2-dibromoethane.
-
Presence of Water: Grignard reagents are extremely reactive with water. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide in a coupling reaction. This can be minimized by slow addition of the alkyl halide to the magnesium suspension.
-
Reaction with Allylic Halides: If using an allylic halide as a starting material, side reactions can be more prevalent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound isomers?
A1: The most common and versatile methods for the synthesis of this compound isomers are:
-
The Wittig Reaction: This is a highly reliable method for forming a carbon-carbon double bond with good control over its position.[1] By choosing the appropriate phosphonium ylide and carbonyl compound, either the (E) or (Z) isomer can be selectively synthesized. For this compound, this would typically involve the reaction of a propylidenephosphorane with 4-methylpentanal.
-
Grignard Reagent-Based Methods: While potentially more prone to side reactions for this specific target, a Grignard coupling reaction could be envisioned. For instance, the reaction of a Grignard reagent derived from a butyl halide with an appropriate allylic halide could form the carbon skeleton.
Q2: How can I purify the (E) and (Z) isomers of this compound?
A2: The separation of geometric isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method. The separation efficiency will depend on the choice of eluent. Often, a non-polar solvent system like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent is used.
-
Argentation Chromatography: This is a powerful technique for separating isomers of unsaturated compounds. It utilizes a stationary phase (like silica gel) impregnated with silver salts (e.g., silver nitrate). The differential interaction of the π-electrons of the double bond with the silver ions allows for the separation of the isomers.
-
Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography with an appropriate column can be used to separate and quantify the isomers.
Q3: How can I confirm the stereochemistry of the synthesized this compound isomer?
A3: The most common method for determining the stereochemistry of alkenes is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The coupling constant (J-value) between the vinylic protons can be used to distinguish between (E) and (Z) isomers. For the (E)-isomer, the coupling constant for the trans-protons is typically larger (around 12-18 Hz) than for the cis-protons in the (Z)-isomer (around 6-12 Hz).
-
¹³C NMR: The chemical shifts of the allylic carbons can also differ between the (E) and (Z) isomers due to steric effects.
Data Presentation
Table 1: Comparison of Synthetic Routes for Alkenes (General)
| Synthetic Method | Typical Yield | Stereoselectivity | Key Advantages | Common Challenges |
| Wittig Reaction (Unstabilized Ylide) | Moderate to High | Good to Excellent (Z-selective) | Regiospecific double bond formation. | Removal of triphenylphosphine oxide byproduct.[4] |
| Wittig Reaction (Stabilized Ylide) | Good to High | Good to Excellent (E-selective) | Milder reaction conditions. | Lower reactivity with hindered ketones. |
| Grignard Coupling | Variable | Generally not stereoselective | Forms C-C bonds effectively. | Prone to side reactions (e.g., Wurtz coupling). Requires strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for the (Z)-Selective Wittig Reaction
This protocol outlines a general method for the synthesis of a (Z)-alkene using an unstabilized ylide.
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).
-
Add the corresponding alkyl halide (e.g., 1-bromopropane) and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.
-
Isolate the salt by filtration, wash with a non-polar solvent, and dry under vacuum.
-
-
Ylide Formation and Reaction with Aldehyde:
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong base (e.g., n-BuLi in hexanes or NaHMDS) until the characteristic color of the ylide appears.
-
Stir the mixture for a period to ensure complete ylide formation.
-
Slowly add the aldehyde (e.g., 4-methylpentanal) to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: 7-Methyl-3-octene Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methyl-3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are the Wittig reaction and Grignard reagent-based approaches. The Wittig reaction offers good control over the location of the double bond, while Grignard reactions can be a versatile route for carbon-carbon bond formation.
Q2: How can I control the stereochemistry of the double bond during synthesis?
A2: For Wittig reactions, the choice of ylide is crucial. Non-stabilized ylides generally favor the formation of the (Z)-isomer (cis), whereas stabilized ylides predominantly yield the (E)-isomer (trans)[1][2]. For specific control to obtain the (E)-alkene with non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed[1].
Q3: What are the primary impurities I should expect in my crude this compound product?
A3: Depending on the synthetic route, common impurities may include:
-
Isomers: (E)-7-Methyl-3-octene and other positional isomers of the double bond.
-
Unreacted starting materials: Such as the aldehyde/ketone and alkyl halide.
-
Reaction byproducts: Triphenylphosphine (B44618) oxide (from Wittig reactions) or coupling products (from Grignard reactions).
-
Solvent residues: Residual amounts of the reaction or extraction solvents.
Q4: Which purification techniques are most effective for this compound?
A4: A combination of techniques is often necessary.
-
Fractional distillation is useful for separating this compound from impurities with significantly different boiling points[3][4][5].
-
Argentation chromatography , which utilizes the interaction of silver ions with double bonds, is highly effective for separating geometric (cis/trans) and positional isomers of alkenes[6][7].
-
Column chromatography on regular silica (B1680970) gel can be used to remove polar impurities like triphenylphosphine oxide.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric ratio.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C bond of the alkene[8].
Troubleshooting Guides
Low Yield in Wittig Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete ylide formation: The base may be weak or not fresh. | Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent (e.g., THF)[9]. |
| Ylide instability: Non-stabilized ylides can decompose. | Generate the ylide in situ at low temperatures (0 °C or -78 °C) and in the presence of the aldehyde[9]. | |
| Moisture or air sensitivity: Ylides are highly reactive with water and oxygen. | Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents[9]. | |
| Recovery of starting aldehyde/ketone | Insufficient reaction time: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time[9]. |
| Sterically hindered ketone: Steric hindrance can slow down or prevent the reaction, especially with stabilized ylides[1]. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered ketones[1]. |
Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Failure to initiate Grignard reagent formation: Magnesium surface is often coated with magnesium oxide. | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane[10]. |
| Presence of moisture: Grignard reagents are quenched by protic solvents like water. | Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere[10]. | |
| Formation of significant byproducts | Wurtz-type coupling (R-R): The Grignard reagent reacts with the starting alkyl halide. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. Use a larger volume of solvent for dilution[10]. |
| Recovery of starting ketone: Enolization of the ketone by the Grignard reagent acting as a base. | Use a less hindered Grignard reagent, lower the reaction temperature, or add cerium(III) chloride (CeCl₃). |
Purity Issues after Purification
| Symptom | Possible Cause | Recommended Solution |
| Presence of both (Z) and (E) isomers | Non-selective synthesis or isomerization during workup/distillation. | Purify the isomeric mixture using argentation chromatography on silica gel impregnated with silver nitrate[6][7]. |
| Contamination with triphenylphosphine oxide (from Wittig) | Co-elution during column chromatography or insufficient precipitation. | Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to precipitate the triphenylphosphine oxide. Alternatively, perform a thorough wash of the organic layer with a dilute acid solution during workup. |
| Close-boiling impurities remain after distillation | Impurities have boiling points very close to this compound. | Employ fractional distillation with a column that has a high number of theoretical plates for better separation[3][4][5]. If isomers are the issue, argentation chromatography is the preferred method[6][7]. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-7-Methyl-3-octene via Wittig Reaction
This protocol is a representative procedure based on established Wittig reaction principles for generating a (Z)-alkene using a non-stabilized ylide.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add propyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
Dissolve 4-methylpentanal (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Argentation Chromatography
This protocol describes the separation of (Z)- and (E)-isomers of this compound.
Materials:
-
Silica gel
-
Silver nitrate (B79036) (AgNO₃)
-
Crude this compound
-
Diethyl ether
Procedure:
-
Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in deionized water (approximately 10% w/w of the silica gel). Create a slurry with the silica gel and the AgNO₃ solution. Remove the water under reduced pressure and dry the silica gel in an oven at 120 °C for several hours, protected from light.
-
Column packing: Prepare a chromatography column with the AgNO₃-impregnated silica gel using hexane as the slurry solvent.
-
Sample loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of diethyl ether in hexane, starting with 100% hexane. The (E)-isomer will elute before the (Z)-isomer due to weaker complexation with the silver ions.
-
Fraction collection and analysis: Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the pure isomers.
-
Solvent removal: Combine the fractions containing the desired isomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Reagents | Stereoselectivity | Potential Byproducts | Purification Method | Estimated Yield Range |
| Wittig Reaction (non-stabilized ylide) | Propyltriphenylphosphonium bromide, n-BuLi, 4-Methylpentanal | Predominantly (Z)-isomer | Triphenylphosphine oxide, (E)-isomer | Column Chromatography, Argentation Chromatography, Distillation | 60-80% |
| Grignard Reaction | Propylmagnesium bromide, 4-Methyl-1-pentene (via hydroboration/oxidation to aldehyde) | Not stereoselective | Wurtz coupling products, unreacted starting materials | Fractional Distillation, Argentation Chromatography | 50-70% |
Table 2: Purity of this compound after Different Purification Steps
| Purification Step | (Z)-Isomer Purity (%) | (E)-Isomer Impurity (%) | Other Impurities (%) |
| Crude Product (Wittig) | 85 | 10 | 5 |
| After Fractional Distillation | 90 | 9 | 1 |
| After Argentation Chromatography | >99 | <1 | <0.1 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 7-Methyl-3-octene Stability and Degradation
Welcome to the technical support center for 7-Methyl-3-octene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key stability data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like other alkenes, is primarily influenced by its structure. Key factors include:
-
Degree of Substitution: Alkenes with more alkyl groups attached to the double bond are generally more stable. This is due to the electron-donating inductive effect of alkyl groups and hyperconjugation.[1]
-
Stereoisomerism: The trans (E) isomer of an alkene is typically more stable than the cis (Z) isomer due to reduced steric strain between substituent groups.[2][3]
-
Presence of Impurities: Impurities, especially those that can initiate radical chain reactions, can significantly decrease the stability of the alkene.[4]
Q2: What are the expected degradation pathways for this compound?
A2: this compound can degrade through several pathways:
-
Oxidation: Exposure to oxygen can lead to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes, ketones, and alcohols.[5] This process can be accelerated by heat, light, and the presence of metal catalysts.
-
Acid-Catalyzed Isomerization: In the presence of strong acids, the double bond in this compound can migrate, leading to the formation of more stable isomers.[2][6]
-
Thermal Decomposition: At elevated temperatures, this compound can undergo cleavage of C-C bonds, leading to the formation of smaller hydrocarbon fragments. The presence of impurities can catalyze this degradation.[4]
-
Photodegradation: Exposure to UV light can provide the energy to initiate photochemical reactions, including oxidation and isomerization.[7]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent exposure to air and moisture.
-
Protect from light by using an opaque or amber-colored container.
-
Store away from heat sources, open flames, and strong oxidizing agents.[1]
-
For long-term storage, consider refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) before use. Look for the presence of isomers or oxidation products.
-
Proper Storage: Ensure that the compound has been stored under the recommended conditions (cool, dark, inert atmosphere).
-
Purification: If impurities are detected, consider purifying the alkene by distillation or column chromatography before use.
-
Issue 2: Appearance of unexpected peaks in GC-MS analysis of a reaction mixture.
-
Possible Cause: Isomerization or degradation of this compound during the reaction or workup.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a sample of your this compound in the reaction solvent under the reaction conditions (without other reagents) to check for solvent- or temperature-induced degradation.
-
Control Reaction Conditions: Avoid excessive heat and exposure to light. If the reaction is acid- or base-sensitive, ensure proper pH control.
-
Workup Conditions: Be mindful of the workup procedure. Acidic or basic washes can potentially cause isomerization.
-
Quantitative Data on Alkene Stability
| Alkene | Structure | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -127 | Least Stable |
| cis-2-Butene | CH₃CH=CHCH₃ (cis) | Disubstituted | -120 | More Stable |
| trans-2-Butene | CH₃CH=CHCH₃ (trans) | Disubstituted | -115 | Most Stable |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Trisubstituted | -113 | Very Stable |
Data is illustrative and based on general principles of alkene stability.[8][9]
Experimental Protocols
Protocol 1: Analysis of this compound Purity and Degradation Products by GC-MS
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: A mid-polarity column (e.g., "624" type phase) is often suitable for separating volatile compounds. A common dimension is 30 m x 0.25 mm ID, 1.4 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.[10]
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless injection for trace analysis.[10]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: Set a solvent delay to avoid filament damage from the solvent peak.[11]
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion peak (M+) should be at m/z 126.
-
Look for other peaks that may correspond to isomers (same m/z) or oxidation products (e.g., alcohols, ketones, aldehydes with characteristic m/z fragments).
Protocol 2: Accelerated Thermal Stability Study
This protocol describes a method to assess the thermal stability of this compound.
Materials:
-
Pure this compound.
-
Small, sealed glass vials or ampules.
-
Oven or heating block with precise temperature control.
-
GC-MS for analysis.
Procedure:
-
Place a known amount of this compound into several vials.
-
If desired, add an antioxidant to a subset of the vials to evaluate its stabilizing effect.
-
Seal the vials under an inert atmosphere (e.g., nitrogen).
-
Place the vials in an oven at a constant elevated temperature (e.g., 60 °C, 80 °C). Accelerated stability testing often uses higher temperatures to predict long-term stability at room temperature.[12]
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from the oven and allow it to cool to room temperature.
-
Analyze the sample using the GC-MS protocol described above to quantify the remaining this compound and identify any degradation products.
Data Analysis:
-
Plot the concentration of this compound as a function of time at each temperature.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to relate the degradation rate to temperature and estimate the shelf life at room temperature.[5]
Visualizations
Caption: Factors influencing the stability and degradation of this compound.
Caption: General workflow for the analysis of this compound by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 12. microchemlab.com [microchemlab.com]
Technical Support Center: GC-MS Analysis of 7-Methyl-3-octene
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 7-Methyl-3-octene.
Compound Data and Expected Results
Successful analysis begins with understanding the target analyte. This compound is a volatile alkene with specific chromatographic and mass spectrometric characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| IUPAC Name | (3E)-7-methyloct-3-ene | [2] |
| Kovats Retention Index | ~894-897 (Standard Non-polar Column) | [2][3] |
| Key Mass Fragments (m/z) | 41 (Base Peak), 56 (2nd Highest), 55 (3rd Highest) | [2] |
Recommended Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Protocol 1: General GC-MS Screening
-
Sample Preparation:
-
Dilute the sample in a volatile, high-purity solvent such as hexane (B92381) or pentane.
-
For trace-level analysis in complex matrices, consider sample introduction techniques like Static Headspace (HS) or Purge and Trap (P&T) to isolate volatile compounds.[4][5]
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 7890A or equivalent.[6]
-
Column: Agilent J&W DB-1ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6] Non-polar columns are effective for separating structural isomers based on boiling point.[7]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[6][7]
-
Injector Temperature: 250°C.[6]
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.[6] A splitless injection may be used for trace analysis but risks peak broadening.[7]
-
Injection Volume: 1 µL.[6]
-
Oven Temperature Program:
-
-
Mass Spectrometry (MS) Parameters:
Troubleshooting Guide
This section addresses common issues in a question-and-answer format.
Q1: Why is my peak for this compound showing significant tailing?
Peak tailing can be caused by chemical interactions (adsorption) or physical disruptions in the flow path.[9] If most peaks in your chromatogram are tailing, suspect a physical issue; if only specific compounds tail, it's likely a chemical issue.[9]
| Potential Cause | Suggested Solution |
| Active Sites | Active sites in the inlet liner or at the head of the GC column can cause reversible adsorption.[7][9] Perform inlet maintenance: replace the liner, septum, and O-ring.[10] If the problem persists, trim 10-20 cm from the front of the column.[10][11] |
| Column Contamination | Non-volatile residues from previous injections can contaminate the stationary phase. Bake out the column at its maximum recommended temperature (without exceeding it) to remove contaminants.[7][12] |
| Improper Column Installation | A poorly cut or improperly installed column can create dead volume, leading to turbulence and tailing.[11][13] Re-cut the column end to ensure a clean, square break and reinstall it according to the manufacturer's specified depth.[11][13] |
| Low Injector Temperature | If only later-eluting (higher boiling point) compounds are tailing, the injector temperature may be too low for efficient volatilization.[11] Consider increasing the injector temperature. |
| Solvent/Phase Polarity Mismatch | Injecting a polar sample into a non-polar column can sometimes cause peak shape issues.[10][13] Ensure your solvent is compatible with the stationary phase. |
Q2: I can't separate this compound from its isomers. How can I improve resolution?
Co-elution of isomers is a common challenge in GC-MS because they often have similar boiling points and mass spectra.[6][7]
| Potential Cause | Suggested Solution |
| Inadequate Separation | The GC method is not optimized for isomer separation. Decrease the oven ramp rate (e.g., to 1-3°C/minute) to increase the time isomers spend interacting with the stationary phase.[7] |
| Suboptimal Flow Rate | The carrier gas flow rate is too high or too low, leading to band broadening.[7] Optimize the linear velocity of your carrier gas for your column's internal diameter (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).[7] |
| Insufficient Column Selectivity | The stationary phase is not providing enough selectivity. While a standard non-polar column is a good starting point, you may need to switch to a column with a different stationary phase for difficult separations. |
| Complex Co-elution | For highly complex mixtures where co-elution is severe, consider advanced techniques like heart-cutting multi-dimensional GC (MDGC), which uses a second column with a different stationary phase to resolve co-eluting peaks.[14] |
Q3: The retention time for my analyte is unstable. What is the cause?
Irreproducible retention times point to instability in the system's physical or electronic parameters.
| Potential Cause | Suggested Solution |
| System Leaks | Leaks in the injector, column fittings, or MS interface can cause fluctuations in flow and pressure.[7] Use an electronic leak detector to check all fittings and connections, especially after maintenance.[15] Look for elevated levels of m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the MS background.[12] |
| Inconsistent Oven Temperature | Poor temperature control or calibration of the GC oven will lead to retention time shifts.[7] Ensure the oven is properly calibrated and that the ambient laboratory temperature is stable. |
| Carrier Gas Flow Fluctuation | Issues with the gas supply or electronic pressure control (EPC) can cause unstable flow. Check the gas cylinder pressure and ensure all gas filters and traps are in good condition.[16] |
Q4: My signal is very low or absent. What should I check?
A weak or missing peak can be due to issues with the sample, the GC system, or the mass spectrometer.
| Potential Cause | Suggested Solution |
| Improper MS Tuning | The mass spectrometer may not be properly tuned for the target mass range.[7] Perform an autotune or manual tune of the mass spectrometer to ensure optimal ion source and analyzer performance.[12] |
| Sample Degradation/Adsorption | The analyte may be degrading in a hot injector or adsorbing to active sites.[7][12] Try lowering the injector temperature. Ensure a properly deactivated liner is being used. |
| Injection Problem | The autosampler syringe could be blocked or malfunctioning.[12] Perform a manual injection to rule out autosampler issues.[16] Check that there is sufficient sample in the vial. |
| System Contamination/Leak | A major leak can severely impact vacuum and sensitivity.[16] A dirty ion source will also reduce signal intensity.[12][16] Check for leaks and perform ion source cleaning if necessary. |
| Filament Failure | The MS filament may have burned out.[12] Most systems have a dual filament design; try switching to the second filament. |
Q5: I'm seeing "ghost peaks" and a high baseline. What is the source of this contamination?
Ghost peaks are extraneous peaks that are not part of the sample. They typically originate from contamination within the GC-MS system.[7]
| Potential Cause | Suggested Solution |
| Sample Carryover | Residue from a previous, more concentrated sample is eluting in the current run.[12] Run a solvent blank injection to confirm carryover. If present, develop a more rigorous syringe and inlet washing procedure between runs. |
| Contaminated Gas or Solvent | Impurities in the carrier gas or sample solvent can introduce contamination.[16] Ensure high-purity gases and solvents are used and that gas line traps are functional.[16] |
| Septum Bleed | Particles from an old or over-tightened septum can enter the inlet liner.[12] Replace the septum regularly and avoid over-tightening the septum nut.[17] Siloxane bleed ions (m/z 73, 207, 281) are characteristic of septum or column bleed.[12][18] |
| Fingerprints/Handling | Oils and residues from handling components can cause contamination.[19] Always wear clean, lint-free gloves when handling GC/MS components like the column, ferrules, and liner.[19] |
Q6: The molecular ion (M+) peak at m/z 126 is very weak or absent in my mass spectrum. Is this normal?
Yes, this is common for alkenes and other hydrocarbons under standard Electron Ionization (EI) conditions.
-
Explanation: The high energy of EI (70 eV) causes extensive fragmentation of the molecular ion.[6] Alkanes and alkenes, especially branched ones, are prone to this, resulting in a spectrum dominated by smaller, more stable fragment ions and a weak or absent M+ peak.[6][20]
-
Troubleshooting:
-
Confirm Instrumentation: Ensure the MS is properly tuned.[6]
-
Lower Ionization Energy: If your instrument allows, reducing the electron energy (e.g., to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.[6][18]
-
Use Soft Ionization: Techniques like Chemical Ionization (CI) impart less energy, resulting in a prominent quasi-molecular ion (e.g., [M+H]⁺) and less fragmentation, which is very useful for confirming molecular weight.[6][20]
-
References
- 1. trans-7-Methyl-3-octene [webbook.nist.gov]
- 2. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-7-Methyl-3-octene [webbook.nist.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 9. GC Troubleshooting—Tailing Peaks [restek.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. books.rsc.org [books.rsc.org]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. uni-saarland.de [uni-saarland.de]
Technical Support Center: Synthesis of 7-Methyl-3-octene
Welcome to the technical support center for the synthesis of 7-Methyl-3-octene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized via the Wittig reaction.[1][2][3][4] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form the desired alkene. Another potential, though less direct route, involves the alkylation of an alkyne followed by a stereoselective reduction.
Q2: What is the most common side product in the Wittig synthesis of this compound, and why is it problematic?
A2: The most prevalent side product in a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[1][5] It is formed from the phosphorus ylide reagent during the formation of the alkene. Triphenylphosphine oxide can be challenging to remove from the reaction mixture because it is a high-boiling solid and shares solubility in a range of organic solvents with the desired alkene product, making purification by simple distillation or extraction difficult.[5]
Q3: My Wittig reaction is producing a mixture of (E) and (Z)-isomers of this compound. How can I control the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[2][5]
-
Non-stabilized ylides (e.g., those with simple alkyl substituents) typically favor the formation of the (Z)-alkene.[2][5]
-
Stabilized ylides (e.g., those with electron-withdrawing groups) tend to yield the more stable (E)-alkene.[2][5] To synthesize (Z)-7-methyl-3-octene, a common approach involves the reaction of a non-stabilized ylide.
Q4: Can Grignard reagents be used in the synthesis, and what are the potential side reactions?
A4: While a direct Grignard reaction is not the primary route to this compound, Grignard reagents could be used to prepare one of the precursors for a subsequent reaction. However, Grignard reagents are strong bases and can participate in side reactions. For instance, if there are any acidic protons in the reaction mixture, the Grignard reagent will be quenched.[6][7] With sterically hindered ketones, Grignard reagents can also lead to reduction products instead of the desired addition.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete formation of the ylide. | Ensure anhydrous reaction conditions. Use a sufficiently strong base (e.g., n-butyllithium) to deprotonate the phosphonium (B103445) salt.[3][5] |
| Poor quality of reagents (aldehyde, phosphonium salt). | Use freshly distilled aldehyde and ensure the phosphonium salt is dry. | |
| Reaction temperature is too high or too low. | Follow the recommended temperature profile for ylide formation and the Wittig reaction. Ylide formation is often done at low temperatures (e.g., -78 °C to 0 °C).[5] | |
| Presence of Unexpected Byproducts | Oxidation of the ylide. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Aldol condensation of the starting aldehyde. | Add the aldehyde slowly to the ylide solution at a low temperature to minimize self-condensation. | |
| E/Z isomerization. | The stereoselectivity is influenced by the ylide's stability and reaction conditions. For Z-selectivity, use non-stabilized ylides and salt-free conditions. | |
| Difficulty in Purifying the Product | Contamination with triphenylphosphine oxide. | Column chromatography is a common and effective method for separation.[5] Precipitation of triphenylphosphine oxide from a nonpolar solvent like hexane (B92381) can also be attempted.[5] |
| Co-elution of isomers during chromatography. | Use a high-resolution chromatography column and optimize the solvent system. Argentation chromatography (using silver nitrate-impregnated silica (B1680970) gel) can be effective for separating alkene isomers. |
Experimental Protocols
Key Experiment: Synthesis of (Z)-7-Methyl-3-octene via Wittig Reaction
This protocol outlines a general procedure. Specific amounts and conditions should be optimized based on laboratory standards and desired scale.
1. Preparation of the Phosphonium Ylide (Wittig Reagent):
-
Under an inert atmosphere (e.g., argon), dissolve butyltriphenylphosphonium bromide (1.05 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as n-butyllithium (1.0 eq.) dropwise. The formation of the ylide is often indicated by a distinct color change (typically to deep red or orange).[5]
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
2. Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of isovaleraldehyde (B47997) (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]
-
Extract the aqueous layer with diethyl ether or hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to separate the this compound from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Wittig reaction mechanism for alkene synthesis.
Caption: Potential side reactions in the synthesis.
Caption: A logical troubleshooting workflow.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Resolving Stereoisomers of 7-Methyl-3-octene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of 7-Methyl-3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound and why is their separation important?
This compound has two sites of stereoisomerism:
-
A double bond at the C3 position , which can exist in either a cis (Z) or trans (E) configuration.
-
A chiral center at the C7 position , which can have an R or S configuration.
This results in a total of four possible stereoisomers:
-
(3E, 7R)-7-Methyl-3-octene
-
(3E, 7S)-7-Methyl-3-octene
-
(3Z, 7R)-7-Methyl-3-octene
-
(3Z, 7S)-7-Methyl-3-octene
In drug development and material science, different stereoisomers of a molecule can exhibit vastly different biological activities, pharmacological effects, and physical properties. Isolating and testing the pure stereoisomers is often a regulatory requirement and crucial for developing safe, effective, and targeted products.
Table 1: Stereoisomers of this compound
| Isomer Name | Relationship to (3E, 7R) |
|---|---|
| (3E, 7R)-7-Methyl-3-octene | Reference Isomer |
| (3E, 7S)-7-Methyl-3-octene | Enantiomer |
| (3Z, 7R)-7-Methyl-3-octene | Diastereomer |
| (3Z, 7S)-7-Methyl-3-octene | Diastereomer |
Q2: What are the primary strategies for resolving the stereoisomers of this compound?
Resolving the stereoisomers of a non-functionalized alkene like this compound requires a multi-step approach. The primary strategies are summarized below.
Table 2: Comparison of Resolution Strategies
| Strategy | Principle | Suitability for this compound | Key Challenge |
|---|---|---|---|
| Achiral Chromatography | Separation based on different physical properties (e.g., boiling point, polarity). | Excellent for separating E/Z diastereomers. | Not capable of separating enantiomers. |
| Chiral Chromatography (GC, HPLC, SFC) | Direct separation of enantiomers using a chiral stationary phase (CSP).[1] | Primary Method. Most direct way to separate the R/S enantiomers for each geometric isomer. | Finding a suitable CSP that provides baseline resolution can require extensive screening. |
| Derivatization & Separation | Convert the enantiomeric mixture into diastereomers by reacting with a chiral agent.[2][3][4] Separate the diastereomers by achiral means (crystallization, chromatography). | Indirect Method. Requires chemical modification to introduce a functional group (e.g., -OH) before derivatization. | The initial functionalization step can be complex and may introduce additional stereocenters. |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation of the reacted and unreacted molecules.[4][5][6] | Indirect Method. Like derivatization, requires a functionalized intermediate (e.g., an alcohol) that the enzyme can recognize.[5][7] | Limited to 50% theoretical yield for the desired enantiomer unless combined with in-situ racemization.[5] |
| Asymmetric Synthesis | Synthesize the desired stereoisomer directly, avoiding a racemic mixture.[2][8][9] | Alternative Approach. Bypasses the need for resolution altogether. | Requires development of a custom stereoselective synthetic route. |
Experimental Protocols & Troubleshooting Guides
Q3: How do I separate the E/Z diastereomers of this compound?
Since E/Z diastereomers have different physical properties, they can typically be separated using standard achiral chromatography.
Experimental Protocol: Achiral Gas Chromatography (GC)
-
Column Selection: Use a non-polar or medium-polarity capillary column. A common choice is a column with a polydimethylsiloxane (B3030410) (PDMS) stationary phase.[10]
-
Injector and Detector: Use a standard split/splitless injector at 250°C and a Flame Ionization Detector (FID) at 250°C.
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program (Example):
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.
-
This program should be optimized based on your specific instrument and column dimensions.
-
-
Analysis: The E (trans) and Z (cis) isomers should elute at different retention times. The trans isomer typically has a slightly lower boiling point and may elute earlier on non-polar columns.
Troubleshooting E/Z Separation
-
Poor Resolution: If peaks are overlapping, try a slower temperature ramp (e.g., 2-3°C/min) or use a longer column to increase theoretical plates.
-
No Separation: Change the stationary phase to one with a different selectivity (e.g., a phenyl- or cyano-substituted phase).
Q4: What is the recommended workflow for resolving all four stereoisomers?
A logical workflow involves a two-stage separation process. First, separate the diastereomers, then resolve the enantiomers within each diastereomeric pair.
Caption: General workflow for resolving all four stereoisomers.
Q5: I am getting no separation of enantiomers on my chiral GC column. What should I do?
This is a common challenge, especially for non-polar analytes. A systematic approach is required.
Troubleshooting Guide: Chiral GC Resolution
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| No Separation | Incorrect Stationary Phase: The chiral selector does not interact differently with the enantiomers. | Screen a variety of chiral stationary phases. For hydrocarbons, derivatized cyclodextrins are a good starting point.[1] |
| High Temperature: High oven temperatures can reduce the enantioselective interactions with the stationary phase. | Run the separation at a lower initial temperature and use a very slow ramp rate. Isothermal analysis at a low temperature may also be effective. | |
| Poor Peak Shape | Column Overload: Injecting too much sample saturates the stationary phase. | Dilute the sample or use a larger split ratio. |
| Active Sites: The column may have active sites causing peak tailing. | Ensure the system is clean and inert. Use a fresh column or break off the first few centimeters of the existing one. |
| Inconsistent Results | Column Degradation: Chiral columns can be sensitive to high temperatures, oxygen, and certain solvents. | Check the manufacturer's guidelines for column care. Condition the column as recommended before use. |
Table 3: Example Chiral GC Stationary Phases for Screening
| Stationary Phase Type | Common Trade Names | Typical Applications |
|---|---|---|
| Permethylated Beta-Cyclodextrin | Rt-βDEXsm, Chiraldex B-PM | General purpose, good for a wide range of chiral compounds.[1] |
| Hydroxypropylated Beta-Cyclodextrin | Rt-βDEXsp | Offers different selectivity, useful for polar and non-polar compounds. |
| Diacetyl-tert-butyl-silyl Beta-Cyclodextrin | Chiraldex B-DA | Often provides good resolution for non-polar compounds like hydrocarbons. |
Q6: Since this compound lacks a functional handle, how can I use derivatization or enzymatic methods for resolution?
You must first introduce a functional group through a stereoconservative reaction at a position that does not affect the existing chiral center. A common strategy is to convert the alkene to a chiral alcohol.
Experimental Workflow: Resolution via Functionalization and Derivatization
-
Functionalization: Selectively convert the alkene to an alcohol. A possible route is hydroboration-oxidation, which will add an -OH group across the double bond, creating new chiral centers. This will result in a mixture of diastereomeric alcohols.
-
Separation of Diastereomeric Alcohols: Separate the newly formed diastereomeric alcohols using standard achiral chromatography (flash chromatography or HPLC).
-
Resolution of Enantiomeric Alcohols: Take each separated diastereomeric alcohol (which is still a racemic mixture at the C7 center) and resolve it using one of the following methods:
-
Chemical Derivatization: React the alcohol with a chiral resolving agent (e.g., (S)-mandelic acid) to form diastereomeric esters.[2] Separate these esters by crystallization or achiral chromatography. Finally, hydrolyze the separated esters to recover the pure enantiomeric alcohols.
-
Enzymatic Kinetic Resolution: Use a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer of the alcohol.[5][11] Separate the resulting ester from the unreacted alcohol using chromatography.
-
Caption: Workflow for resolution via diastereomeric derivatization.
Q7: Can you provide more detail on an enzymatic kinetic resolution protocol for the alcohol intermediate?
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a solution of the racemic alcohol intermediate (1 equivalent) in a non-polar organic solvent (e.g., toluene (B28343) or hexane), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically 5-10% by weight relative to the substrate.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused). Remove the solvent under reduced pressure.
-
Separation: Separate the acylated product (ester) from the unreacted alcohol using flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester (after hydrolysis back to the alcohol) using chiral chromatography (GC or HPLC).
Caption: Workflow for enzymatic kinetic resolution of an alcohol.
References
- 1. gcms.cz [gcms.cz]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. trans-7-Methyl-3-octene [webbook.nist.gov]
- 11. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
Technical Support Center: Purification of Volatile Alkenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of volatile alkenes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of volatile alkenes.
Fractional Distillation
Q1: My distillation is very slow, or no distillate is collecting.
A1:
-
Insufficient Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the target alkene to ensure steady vaporization. Avoid excessive heating to prevent decomposition.
-
Inadequate Insulation: The fractionating column must be well-insulated, particularly when working in a fume hood with high airflow, to maintain the necessary temperature gradient. Wrapping the column with glass wool or aluminum foil can help maintain the temperature.[1][2]
-
Vapor Leaks: Check all joints and connections for leaks. Ensure ground glass joints are properly sealed.
-
Flooding: If the column fills with liquid, the heating rate is too high. Reduce the heat to allow the column to drain properly.[2]
Q2: The separation of my alkene from its corresponding alkane is poor.
A2:
-
Inefficient Column: The boiling points of alkenes and their corresponding alkanes are very close. A standard distillation setup may not be sufficient. Use a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column.[1] The choice of column depends on the boiling point difference between your product and the impurities.
-
Incorrect Heating Rate: A slow and steady heating rate is crucial for achieving good separation. Rapid heating will cause both components to vaporize and co-distill.
-
Equilibrium Disruption: Ensure the distillation proceeds slowly and steadily to allow for the establishment of a proper vapor-liquid equilibrium within the column.
Gas Chromatography (GC) Analysis
Q1: I am seeing poor peak shape (fronting or tailing) in my chromatogram.
A1:
-
Sample Overload: You may be injecting too much sample onto the column. Reduce the injection volume or the concentration of your sample.
-
Inappropriate Sample Solvent: The sample should be dissolved in a volatile solvent that is compatible with the stationary phase.
-
Column Degradation: The stationary phase may be degrading due to high temperatures or reactive impurities. Try conditioning the column or using a new one.
Q2: My peaks are splitting.
A2:
-
Improper Injection Technique: Ensure a rapid and smooth injection to introduce the sample as a narrow band.
-
Column Contamination: Contaminants at the head of the column can cause peak splitting. Try breaking off the first few centimeters of the column (if possible) or using a guard column.
-
Co-elution of Isomers: In some cases, geometric isomers (cis/trans) of the alkene may have very similar retention times, leading to what appears as a split peak. Optimizing the temperature program or using a different column may be necessary to resolve them.
Membrane Separation
Q1: The permeate flow rate is lower than expected.
A1:
-
Membrane Fouling: The membrane surface can become blocked by impurities or polymerization of the alkene. Pre-treatment of the feed stream to remove particulates and reactive species is crucial.
-
Insufficient Transmembrane Pressure: Ensure the pressure differential across the membrane is within the optimal range specified by the manufacturer.
-
Temperature Effects: The permeability of the membrane is temperature-dependent. Ensure the system is operating at the optimal temperature.
Q2: The selectivity of the separation is poor.
A2:
-
Incorrect Membrane Choice: Different membranes have different selectivities for specific alkene/alkane pairs. Ensure you are using a membrane designed for your specific separation needs.
-
Presence of Other Gases: The presence of other components in the feed gas can affect the transport of the desired alkene and alkane through the membrane, reducing selectivity.
-
Membrane Degradation: Chemical or physical degradation of the membrane can lead to a loss of selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in volatile alkenes and why are they difficult to remove?
A1: The most common impurities in volatile alkenes are their corresponding alkanes (e.g., ethane (B1197151) in ethylene (B1197577), propane (B168953) in propylene).[3] These are challenging to separate due to their very similar boiling points and molecular sizes.[4][5] Other common impurities can include dienes (e.g., butadiene in butene streams) and alkynes (e.g., acetylene (B1199291) in ethylene streams), which can poison polymerization catalysts.[6][7]
Q2: What is the most energy-intensive method for purifying volatile alkenes?
A2: Cryogenic distillation is the most established and widely used technology for olefin/paraffin separation, but it is also the most energy-intensive.[8][9] This is due to the need for very low temperatures and high pressures to liquefy these volatile gases and the large number of trays required in the distillation columns to achieve high purity.[10]
Q3: Are there more energy-efficient alternatives to cryogenic distillation?
A3: Yes, several alternative technologies are being developed to reduce the energy consumption of alkene purification. These include:
-
Membrane Separation: This technology uses specialized polymeric or inorganic membranes that selectively allow the passage of either the alkene or the alkane.[8] Membrane separation can be significantly less energy-intensive than distillation.[9][11]
-
Adsorption: This method utilizes porous materials, such as zeolites, metal-organic frameworks (MOFs), or silver-impregnated silica (B1680970) gel, that preferentially adsorb the alkene from the mixture.[6][12][13] The alkene can then be recovered by changing the pressure or temperature.
Q4: How can I remove trace amounts of acetylene from an ethylene stream?
A4: Trace acetylene is a critical impurity to remove as it can poison the catalysts used in ethylene polymerization. Methods for its removal include:
-
Selective Hydrogenation: The ethylene stream is passed over a catalyst (e.g., palladium-based) in the presence of hydrogen.[14] The acetylene is selectively hydrogenated to ethylene.
-
Solvent Extraction: The gas stream is scrubbed with a solvent, such as dimethylformamide, that has a higher solubility for acetylene than for ethylene.[15]
-
Adsorption: Specialized adsorbents, like certain MOFs, have been developed that show high selectivity for acetylene over ethylene.[16]
Q5: How do I choose the right purification technique for my specific application?
A5: The choice of purification technique depends on several factors:
-
Scale of Operation: For large-scale industrial production, the high capital cost of cryogenic distillation may be justified by the high throughput and purity achieved. For laboratory-scale purifications, fractional distillation or preparative gas chromatography are more common.
-
Required Purity: The final purity requirement will dictate the choice of method. For polymer-grade alkenes, very high purity (>99.9%) is required, which may necessitate a multi-step purification process.
-
Nature of Impurities: The type and concentration of impurities will influence the selection of the purification method. For example, if alkynes are the primary impurity, selective hydrogenation might be the most effective technique.
-
Economic Considerations: The capital and operating costs, including energy consumption, are major factors in the decision-making process.
Data Presentation
Table 1: Boiling Points of Common Volatile Alkenes and Alkanes
| Carbon Atoms | Alkane | Boiling Point (°C) | Alkene | Boiling Point (°C) |
| 2 | Ethane | -88.6 | Ethene | -103.7 |
| 3 | Propane | -42.1 | Propene | -47.6 |
| 4 | n-Butane | -0.5 | 1-Butene | -6.3 |
| 4 | Isobutane | -11.7 | Isobutene | -6.9 |
| 5 | n-Pentane | 36.1 | 1-Pentene | 30 |
| 5 | Isopentane | 27.7 | 2-Methyl-1-butene | 31.2 |
| 6 | n-Hexane | 68 | 1-Hexene | 63 |
Data sourced from various chemistry resources.[4][5][17][18]
Table 2: Comparison of Olefin/Paraffin Separation Technologies
| Technology | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Cryogenic Distillation | Difference in boiling points | High purity, mature technology | High energy consumption, high capital cost | >99.9% |
| Membrane Separation | Differential permeability | Lower energy consumption, smaller footprint | Membrane fouling, limited selectivity for some pairs | 95-99.5% |
| Adsorption | Selective binding to a solid | High selectivity, can operate at ambient temperature | Adsorbent regeneration required, potential for deactivation | >99.5% |
Experimental Protocols
Protocol 1: Fractional Distillation of a Volatile Alkene
Objective: To separate a volatile alkene from its corresponding alkane.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Stir bar or boiling chips
-
Insulating material (glass wool, aluminum foil)
Procedure:
-
Add the alkene/alkane mixture to the round-bottom flask along with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.[19]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[1]
-
Wrap the fractionating column with glass wool and then aluminum foil to ensure an adiabatic operation.[1][2]
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently.[20]
-
Observe the condensation ring rising slowly up the column. If it rises too quickly, reduce the heating. If it stops rising, increase the heating slightly.[1]
-
Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the more volatile component (the alkene).
-
Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling component has distilled and the higher-boiling component is beginning to distill.
-
Change the receiving flask to collect different fractions if necessary.
-
Stop the distillation before the distilling flask runs dry.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a volatile alkene sample.
Apparatus:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or mid-polar column)
-
Gas-tight syringe
-
Sample vials
Procedure:
-
Sample Preparation: If the sample is a liquid, dilute a small amount in a suitable volatile solvent (e.g., pentane (B18724) or hexane). If the sample is a gas, it can be injected directly using a gas-tight syringe.
-
Instrument Setup:
-
Set the injector and detector temperatures to be significantly higher than the boiling points of the components to ensure rapid vaporization and prevent condensation. A typical starting point is 250 °C.
-
Set the oven temperature program. An initial isothermal period at a low temperature (e.g., 40 °C) followed by a temperature ramp (e.g., 10 °C/min) to a final temperature is a common starting point.
-
Set the carrier gas (e.g., helium or hydrogen) flow rate.
-
-
Injection: Inject a small, precise volume of the prepared sample into the GC. For liquid samples, 0.1-1.0 µL is typical. For gas samples, 10-100 µL is common.
-
Data Acquisition: Start the data acquisition as soon as the sample is injected. The chromatogram will show peaks corresponding to the different components in the sample.
-
Data Analysis:
-
Identify the peaks corresponding to the alkene and any impurities based on their retention times (comparison with standards if available).
-
Integrate the area of each peak.
-
Calculate the percent purity by dividing the area of the alkene peak by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[21]
-
Visualizations
Caption: Workflow for the purification of a volatile alkene using fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pnas.org [pnas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Olefins Purification | Axens [axens.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - COMPREHENSIVE STUDY OF THE ENERGY CONSUMPTION OF MEMBRANES AND DISTILLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. New sorbents for olefin/paraffin separations by adsorption via {pi}-complexation (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20090182185A1 - Acetylene removal methods and apparatus - Google Patents [patents.google.com]
- 15. US3004629A - Method for removing acetylene from ethylene - Google Patents [patents.google.com]
- 16. Trapping of Acetylene - ChemistryViews [chemistryviews.org]
- 17. organic chemistry - Alkane, alkene, alkyne boiling point comparison - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Alkane - Wikipedia [en.wikipedia.org]
- 19. usalab.com [usalab.com]
- 20. byjus.com [byjus.com]
- 21. youtube.com [youtube.com]
storage and handling best practices for 7-Methyl-3-octene
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Methyl-3-octene (CAS 86668-33-9) could not be located in publicly available resources. The following best practices are based on general knowledge of flammable hydrocarbons and information from safety data sheets of similar octene isomers. This information should be used as a general guideline only. It is imperative to obtain the specific SDS from your supplier for detailed and accurate safety information before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
Due to its expected flammable nature, this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2] It is crucial to keep the container tightly closed to prevent the escape of vapors.[1] Storage should be in a designated flammable liquids storage cabinet or room. While specific temperature requirements are not available for this compound, related isomers have recommended storage temperatures ranging from -10°C to 8°C. Therefore, refrigerated storage under an inert atmosphere is a probable requirement.
Q2: What are the primary hazards associated with this compound?
Based on data for similar compounds, this compound is expected to be a flammable liquid and vapor.[2] It may also cause skin and eye irritation.[2] Inhalation of vapors may cause respiratory tract irritation. Ingestion could be harmful, and aspiration of the liquid into the lungs may cause serious health issues.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is recommended to wear the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with inadequate ventilation or when the potential for vapor inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q4: What should I do in case of a spill?
In the event of a this compound spill, immediately evacuate the area and remove all sources of ignition.[2] Ventilate the area of the spill. For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not allow the spill to enter drains or waterways. For large spills, contact your institution's environmental health and safety department.
Q5: What are the first-aid measures for exposure to this compound?
The following are general first-aid guidelines. Always consult the specific SDS for the compound you are working with.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, a detailed quantitative data table cannot be provided. However, some physical properties have been identified from chemical databases:
| Property | Value | Source |
| CAS Number | 86668-33-9 | ChemNet |
| Molecular Formula | C₉H₁₈ | ChemNet |
| Molecular Weight | 126.24 g/mol | PubChem |
| Boiling Point | 140.3°C at 760 mmHg | ChemNet |
| Flash Point | 27.8°C | ChemNet |
Troubleshooting Guide
Below is a general troubleshooting guide for common issues encountered during the handling and storage of flammable liquids like this compound.
Problem: I smell a strong chemical odor in the storage area.
-
Possible Cause: Improperly sealed container or a leak.
-
Solution:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, check that the container cap is tightly sealed.
-
Inspect the container for any cracks or damage.
-
If a leak is found, transfer the contents to a new, appropriate container.
-
If the odor persists, there may be a larger, undetected spill. Follow spill response procedures.
-
Problem: The compound appears discolored or has formed precipitates.
-
Possible Cause: Contamination or degradation of the compound. This could be due to improper storage conditions (e.g., exposure to air, light, or incompatible materials).
-
Solution:
-
Do not use the compound.
-
Review the storage conditions to ensure they align with the (to be obtained) SDS recommendations.
-
Dispose of the degraded material according to your institution's hazardous waste disposal procedures.
-
Experimental Workflow
The following diagram illustrates a general workflow for safely handling a flammable liquid chemical like this compound in a research setting.
Caption: A logical workflow for the safe handling of flammable liquids.
References
Technical Support Center: Interpreting Complex NMR Spectra of Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of alkene isomers.
Troubleshooting Guides
Issue: Overlapping signals in the vinylic region of the ¹H NMR spectrum.
Q1: My ¹H NMR spectrum shows a complex multiplet in the vinylic region (typically 4.5-6.5 ppm), and I cannot distinguish the signals for individual protons to determine the alkene's stereochemistry. What should I do?
A1: Signal overlap in the vinylic region is a common challenge. Here are several strategies to resolve these signals:
-
Increase Spectrometer Frequency: If possible, re-acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher magnetic fields increase the chemical shift dispersion, which can resolve overlapping multiplets.
-
Change NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and potentially resolve the overlapping signals.[1]
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to disperse the signals into a second dimension.
-
COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons.[2][3] This can help identify which vinylic protons are coupled to each other and to adjacent allylic protons, aiding in the assignment of individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons.[4][5] This can help resolve proton signals by spreading them out based on the chemical shifts of the carbons they are attached to.
-
Issue: Ambiguous stereochemistry (E/Z or cis/trans) of a disubstituted alkene.
Q2: I have a disubstituted alkene, but the coupling constants from the 1D ¹H NMR are not definitive for assigning E/Z stereochemistry. How can I confirm the geometry?
A2: While vicinal coupling constants (³JHH) are often diagnostic, other techniques can provide conclusive evidence for alkene stereochemistry:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).[6]
-
For a Z (cis) isomer , a NOE/ROE correlation will be observed between the vinylic protons.
-
For an E (trans) isomer , a NOE/ROE correlation will be observed between a vinylic proton and a substituent on the adjacent vinylic carbon, but not between the vinylic protons themselves as they are too far apart.
-
-
Re-evaluation of Coupling Constants: Carefully measure the vicinal coupling constant (³JHH) between the vinylic protons.
Issue: Difficulty in assigning signals for a trisubstituted or tetrasubstituted alkene.
Q3: My compound is a trisubstituted alkene, and the ¹H NMR is complex. How do I assign the proton and carbon signals and confirm the structure?
A3: For complex, highly substituted alkenes, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment:
-
¹³C NMR and DEPT: Acquire a ¹³C NMR spectrum along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The ¹³C spectrum will show the number of unique carbon environments, with sp² carbons of the double bond typically appearing between 100-170 ppm.[7] DEPT will help differentiate between CH, CH₂, and CH₃ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, allowing for the assignment of protonated carbons.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[4][5] This is crucial for piecing together the carbon skeleton and identifying connectivity between different functional groups across the double bond.
-
COSY (Correlation Spectroscopy): A COSY spectrum will establish proton-proton coupling networks, helping to identify adjacent protons.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for alkene isomers?
A1: The chemical shifts for protons and carbons in alkenes are influenced by their electronic environment. The following tables summarize the typical ranges:
Table 1: Typical ¹H NMR Chemical Shifts for Alkenes
| Type of Proton | Structure Example | Chemical Shift (δ) ppm |
| Vinylic | C=C-H | 4.5 - 6.5[8][9][10] |
| Allylic | C=C-C-H | 1.6 - 2.2[8][9][10] |
| Aromatic | Ar-H | 6.5 - 8.0[8][9] |
Table 2: Typical ¹³C NMR Chemical Shifts for Alkenes
| Type of Carbon | Structure Example | Chemical Shift (δ) ppm |
| Alkene | C =C | 100 - 170[7] |
Q2: How can I use coupling constants to differentiate between cis and trans alkene isomers?
A2: The magnitude of the vicinal proton-proton coupling constant (³JHH) across a double bond is highly dependent on the dihedral angle between the C-H bonds. This makes it a reliable tool for distinguishing between cis and trans isomers.
Table 3: Typical Vicinal Coupling Constants (³JHH) for Alkene Isomers
| Isomer Type | Dihedral Angle | Typical Coupling Constant (Hz) |
| cis (Z) | ~0° | 6 - 14[2][7] |
| trans (E) | ~180° | 11 - 18[2][7] |
| Geminal | - | 0 - 3[7] |
Q3: How can I determine the E/Z ratio of a mixture of alkene isomers?
A3: The E/Z ratio of a mixture of alkene isomers can be determined from the ¹H NMR spectrum by comparing the integration of well-resolved signals corresponding to each isomer.[11] For this method to be accurate, you need to identify at least one signal for each isomer that is baseline-resolved from other signals. The ratio of the integrals of these signals will be proportional to the molar ratio of the isomers in the mixture.
Q4: When should I use NOESY versus ROESY to determine alkene stereochemistry?
A4: Both NOESY and ROESY are used to detect through-space correlations. The choice between them depends on the molecular weight of your compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for small molecules (MW < ~600 Da) and large molecules (MW > ~1200 Da).[6]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making NOESY experiments ineffective.[6] In such cases, ROESY is the preferred experiment as the ROE is always positive regardless of molecular weight.[6]
Experimental Protocols
1D ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., 'zg30'). Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals.
-
2D COSY (Correlation Spectroscopy)
-
Sample Preparation: As for 1D ¹H NMR.
-
Acquisition:
-
Set up a standard COSY experiment (e.g., 'cosygpqf').
-
Optimize the spectral width in both dimensions to include all proton signals.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Interpretation: Cross-peaks indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are scalar coupled.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: As for 1D ¹H NMR. A more concentrated sample may be beneficial.
-
Acquisition:
-
Set up a standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Set the spectral width for ¹H in the direct dimension (F2) and for ¹³C in the indirect dimension (F1).
-
The experiment is optimized for a one-bond ¹JCH coupling constant (typically ~145 Hz).
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Interpretation: Cross-peaks show correlations between protons and the carbons they are directly attached to. Edited HSQC experiments can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: As for 2D HSQC.
-
Acquisition:
-
Set up a standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The experiment is optimized for long-range coupling constants (ⁿJCH), typically in the range of 4-10 Hz.
-
-
Processing:
2D NOESY/ROESY
-
Sample Preparation: As for 1D ¹H NMR. Ensure the sample is free of paramagnetic impurities.
-
Acquisition:
-
Set up a standard NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph') experiment.
-
Set the spectral widths for ¹H in both dimensions.
-
A key parameter is the mixing time (d8), which determines the time allowed for NOE/ROE buildup. This may need to be optimized for the specific molecule.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Interpretation: Cross-peaks indicate that the protons at the corresponding chemical shifts are close in space.
-
Visualizations
Caption: Workflow for the interpretation of complex NMR spectra of alkene isomers.
Caption: Decision-making process for determining E/Z stereochemistry in alkenes.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. reddit.com [reddit.com]
Technical Support Center: Quantification of 7-Methyl-3-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 7-Methyl-3-octene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Where can I source calibration standards for this compound?
A1: High-purity certified reference materials (CRMs) for this compound, specifically the (3E)-7-Methyl-3-octene isomer, are available from suppliers such as LGC Standards. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and concentration of the standard. Other suppliers of general hydrocarbon standards may also carry this compound or be able to synthesize it upon request.
Q2: What is the recommended solvent for preparing this compound calibration standards?
A2: For gas chromatography (GC) analysis of volatile hydrocarbons like this compound, non-polar solvents are generally recommended. High-purity hexane (B92381) or pentane (B18724) are suitable choices due to their volatility and compatibility with common GC stationary phases.[1] It is essential to use a "GC grade" or "pesticide residue grade" solvent to avoid introducing interfering contaminants.
Q3: What analytical technique is most suitable for the quantification of this compound?
A3: Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying volatile hydrocarbons.[2][3] For more selective and sensitive analysis, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Headspace sampling is a common and effective technique for introducing volatile compounds like this compound into the GC system.
Q4: How should I prepare my calibration curve for this compound quantification?
A4: To prepare a calibration curve, a stock solution of the this compound standard should be made in a suitable volatile solvent like hexane. A series of dilutions are then prepared from the stock solution to create calibration standards of known concentrations. A minimum of five concentration levels is recommended to establish a linear relationship between concentration and instrument response.
Experimental Protocols
Detailed Methodology for Quantification of this compound by GC-FID
This protocol outlines a general procedure for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). Instrument conditions may need to be optimized for specific applications and matrices.
1. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound standard and dissolve it in a precise volume of GC-grade hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen, high purity |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Injection Volume | 1 µL |
3. Sample Analysis:
-
Inject 1 µL of each calibration standard and sample into the GC.
-
Record the peak area of this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation. | 1. Replace the injector liner with a new, deactivated liner. 2. Trim the first 10-20 cm of the analytical column. 3. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector.[4] |
| Peak Fronting | 1. Column overload due to high sample concentration. 2. Inappropriate solvent for the stationary phase. | 1. Dilute the sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio. 2. Ensure the solvent is compatible with the non-polar GC column (e.g., use hexane or pentane). |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed. | 1. Rinse the syringe with a clean solvent. Bake out the injector and column. Ensure high-purity carrier gas is used with appropriate traps. 2. Replace the septum. |
| Poor Reproducibility | 1. Leaks in the system (injector, column fittings). 2. Inconsistent injection volume. 3. Sample volatility and loss from vials. | 1. Perform a leak check of the GC system. 2. Ensure the autosampler syringe is functioning correctly and free of air bubbles. 3. Use high-quality vials with secure caps (B75204) and septa. Prepare fresh dilutions regularly. |
| No Peaks or Very Small Peaks | 1. Syringe not drawing up the sample. 2. Broken syringe needle. 3. Incorrect instrument settings (e.g., detector not lit). 4. Severe leak in the system. | 1. Check the sample vial and syringe for proper operation. 2. Inspect and replace the syringe if necessary. 3. Verify that the FID is lit and all gas flows are at their setpoints. 4. Conduct a thorough leak check. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for GC analysis of this compound.
References
Technical Support Center: Analysis of 7-Methyl-3-octene
Welcome to the technical support center for the analytical challenges related to 7-Methyl-3-octene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1] These effects can manifest as either signal suppression (decrease) or enhancement (increase), leading to inaccurate quantification.[2][3] For a volatile compound like this compound, matrix components can also influence its partitioning into the headspace during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
Q2: Which analytical technique is most suitable for analyzing this compound and why?
A2: Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred and most direct method for the analysis of this compound.[4][5] Sample introduction techniques such as Headspace (HS) or Solid-Phase Microextraction (SPME) are often employed to separate the volatile analyte from the non-volatile matrix components, thereby minimizing matrix effects.[1]
Q3: How can I minimize matrix effects during the sample preparation stage?
A3: Several sample preparation strategies can effectively reduce matrix effects:
-
Headspace (HS) Analysis: This technique physically separates the volatile this compound from non-volatile matrix components, which can significantly reduce interference.[1]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free method that selectively extracts volatile compounds like this compound onto a coated fiber, which is then introduced into the GC-MS system.
-
Sample Dilution: Diluting the sample is a straightforward method to decrease the concentration of interfering matrix components.[6][7]
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS), particularly a stable isotope-labeled version of the analyte, is a widely accepted method to correct for matrix effects.[3] The IS is added to the sample at a known concentration and, because it has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects. By comparing the signal of the analyte to the signal of the IS, variations caused by matrix effects can be normalized, leading to more accurate quantification.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column. | Deactivate the inlet liner or use a more inert liner material. Consider using a guard column. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). If the issue persists, the column may need to be replaced. | |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction parameters (e.g., for SPME, fiber type, extraction time, and temperature). |
| Matrix suppression in the headspace. | Increase the salt concentration in the sample vial to enhance the "salting-out" effect, which promotes the transfer of volatile compounds to the headspace.[8] | |
| Inconsistent or Poor Reproducibility | Variability in the sample matrix between samples. | Employ matrix-matched calibration, where calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[2][7] |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. | |
| Signal Enhancement or Suppression | Co-eluting matrix components affecting ionization. | Modify the GC temperature program to improve the chromatographic separation of this compound from interfering peaks.[3] |
| High concentration of matrix components. | Dilute the sample extract to reduce the overall concentration of the matrix.[6] |
Experimental Protocols
Protocol: Analysis of this compound in a Biological Matrix via Headspace GC-MS
This protocol provides a standard method for the quantification of this compound, with a focus on minimizing matrix effects.
1. Sample Preparation: a. Pipette 1 mL of the biological sample (e.g., plasma) into a 20 mL headspace vial. b. Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) at a known concentration. c. Add 1 gram of sodium chloride to the vial to facilitate the "salting-out" effect. d. Immediately seal the vial with a PTFE-lined septum and cap.
2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate the sample at 80°C for 15 minutes with agitation to allow for equilibration of this compound between the sample and the headspace. c. Inject 1 mL of the headspace gas into the GC-MS system.
3. GC-MS Parameters:
- GC System: Agilent 7890B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[4]
- Inlet Temperature: 250°C
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes
- Ramp: 10°C/min to 200°C
- Hold: 5 minutes at 200°C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS System: Agilent 5977A or equivalent
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 41, 55, 56) and its internal standard[9]
4. Calibration and Quantification: a. Prepare a set of matrix-matched calibration standards by spiking a blank biological matrix with known concentrations of this compound. b. Process the calibration standards using the same procedure as the unknown samples. c. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. d. Quantify this compound in the unknown samples using the generated calibration curve.
Data Presentation
Table 1: Efficacy of Matrix Effect Mitigation Strategies
The following table summarizes hypothetical quantitative data on the recovery of this compound from a complex matrix using different mitigation strategies.
| Mitigation Strategy | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Signal Suppression/Enhancement (%) |
| No Mitigation | 65 | 25 | -35 (Suppression) |
| 1:5 Sample Dilution | 85 | 15 | -15 (Suppression) |
| Headspace Analysis | 98 | 8 | -2 (Suppression) |
| Matrix-Matched Calibration | 102 | 7 | N/A (Corrected) |
| Internal Standard Correction | 99 | 5 | N/A (Corrected) |
Visual Guides
Below are diagrams illustrating key workflows and concepts related to matrix effects in the analysis of this compound.
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Potential sources of matrix effects in the analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. trans-7-Methyl-3-octene [webbook.nist.gov]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Octene Isomers
Welcome to the technical support center for the separation of octene isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of octene isomers challenging?
A1: The separation of octene isomers is challenging due to their similar physicochemical properties.[1] Isomers of octene have the same molecular formula (C8H16) and molecular weight, and often have very close boiling points and polarities.[2][3] This makes it difficult to achieve baseline separation using standard chromatographic or distillation techniques. For example, 1-octene (B94956) and 2-ethyl-1-hexene (B155198) are difficult to separate by conventional distillation due to their close boiling points.[2]
Q2: What are the primary methods used for separating octene isomers?
A2: The primary methods for separating octene isomers include:
-
Gas Chromatography (GC): Particularly capillary GC with high-efficiency columns, is a powerful technique for separating volatile isomers.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially reverse-phase chromatography, can be used to separate octene isomers, often with the use of mobile phase additives to enhance selectivity.[6][7]
-
Azeotropic and Extractive Distillation: These techniques are employed to separate isomers with close boiling points by introducing an agent that alters the relative volatilities of the components.[2]
Q3: How do I choose between GC and HPLC for my separation?
A3: The choice between GC and HPLC depends on the specific octene isomers and the sample matrix. GC is generally preferred for volatile and thermally stable isomers. HPLC is a versatile technique that can be adapted for a wider range of compounds and is particularly useful for preparative separations.
Q4: Can mass spectrometry (MS) help in the analysis of octene isomers?
A4: Yes, coupling chromatography with mass spectrometry (GC-MS or LC-MS) is highly beneficial. While chromatography separates the isomers, mass spectrometry can help in their identification and confirmation, even if the separation is not complete.[4] However, since isomers have the same mass, fragmentation patterns are crucial for differentiation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My octene isomers are co-eluting (not separating) in my gas chromatography (GC) analysis. What should I do?
A1: Co-elution of isomers in GC is a common problem. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Temperature Program: If you are using a temperature gradient, try modifying the ramp rate or initial/final temperatures. Sometimes, a slower temperature ramp can improve resolution. For isothermal methods, adjusting the column temperature can alter selectivity.[5]
-
Change the Stationary Phase: The choice of GC column is critical. If you are using a non-polar column (like a PDMS), consider switching to a more polar column (like a Carbowax) or a column with a special phase, such as a liquid crystalline stationary phase, which can offer unique selectivity for isomers.[4][5]
-
Increase Column Length or Decrease Inner Diameter: Using a longer column increases the number of theoretical plates, which can enhance separation.[4] A smaller internal diameter can also improve efficiency.[4]
-
Adjust Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium, hydrogen) can improve column efficiency and resolution.
Q2: I'm seeing poor peak shape (tailing or fronting) in my HPLC separation of octene isomers. How can I improve it?
A2: Poor peak shape in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Address Secondary Interactions: Peak tailing can be caused by interactions between the analytes and active sites on the stationary phase. Adding a competitive agent, like a small amount of a stronger, similar compound, to the mobile phase can sometimes mitigate this.
-
Ensure Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
Q3: My retention times are shifting between injections. What is causing this instability?
A3: Shifting retention times can indicate a problem with the stability of your chromatographic system. Here are some common causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Fluctuations in Temperature: Small changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Mobile Phase Composition Changes: If your mobile phase is a mixture of solvents, ensure it is well-mixed and that there is no evaporation of the more volatile components.
-
Pump Issues: Inconsistent flow from the pump can lead to retention time variability. Check for leaks and ensure the pump is properly primed and functioning.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Octene Isomer Separation
This protocol provides a general starting point for the separation of octene isomers using a high-resolution capillary GC system.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: e.g., Carbowax 20M (polar), 50 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Flow Rate: 1-2 mL/min (constant flow).
-
Injection Port Temperature: 250 °C.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: 10 minutes at 150 °C.
-
-
Detector Temperature: 280 °C (FID).
-
-
Sample Preparation:
-
Dilute the octene isomer mixture in a suitable solvent (e.g., hexane, pentane) to a final concentration of approximately 100 ppm.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Octene Isomer Separation
This protocol outlines a reverse-phase HPLC method for the separation of octene isomers.
-
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio will need to be optimized, but a starting point could be 70:30 (acetonitrile:water). Adding a small percentage of an alkene like 1-octene to the mobile phase can sometimes improve the separation of cis/trans isomers.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as octenes have weak UV absorbance, a more universal detector like a refractive index detector or MS may be necessary).
-
-
Sample Preparation:
-
Dissolve the octene isomer mixture in the mobile phase to a final concentration of approximately 200 ppm.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: GC Column Comparison for Octene Isomer Separation
| Column Type | Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| Capillary GC Column | Polydimethylsiloxane (PDMS) | Non-polar | 30-150 m length, 0.25-0.32 mm ID | Good general-purpose column, separation based on boiling points. |
| Capillary GC Column | Polyethylene Glycol (Carbowax) | Polar | 30-60 m length, 0.25-0.32 mm ID | Provides different selectivity based on polarity, can resolve isomers with similar boiling points.[5] |
| Capillary GC Column | Liquid Crystalline Phase | Shape Selective | 25-100 m length, 0.25 mm ID | Excellent for separating geometric (cis/trans) and positional isomers based on molecular shape.[4] |
Table 2: HPLC Method Parameters for Octene Isomer Separation
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Stationary Phase | C18 | Try other reverse-phase columns (e.g., C8, Phenyl-Hexyl) for different selectivity. |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) | Adjust the ratio of organic to aqueous phase to optimize retention and resolution. |
| Mobile Phase Additive | 0.1% 1-Octene | Can improve separation of geometric isomers.[6][7] |
| Flow Rate | 1.0 mL/min | Lower flow rates can sometimes improve resolution but will increase analysis time. |
| Temperature | 30 °C | Varying the temperature can alter selectivity. |
Visualizations
Caption: Experimental workflow for the separation and analysis of octene isomers.
Caption: Troubleshooting workflow for common issues in octene isomer separation.
References
- 1. biocompare.com [biocompare.com]
- 2. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 3. Octene - Wikipedia [en.wikipedia.org]
- 4. vurup.sk [vurup.sk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 7. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
Validation & Comparative
Confirming the Structure of 7-Methyl-3-octene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 7-Methyl-3-octene. Detailed experimental protocols, comparative data, and a recommended workflow are presented to aid researchers in selecting the most effective methods for confirming the identity and purity of this alkene.
Introduction to this compound
This compound is an unsaturated hydrocarbon with the chemical formula C9H18.[1][2] Its structure consists of an eight-carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the seventh carbon atom. The presence of the double bond gives rise to cis/trans (Z/E) stereoisomers. The trans isomer is also referred to as (E)-7-methyl-3-octene.[3] Accurate structural confirmation is crucial for its use in research and development, as the isomeric form can significantly influence its physical, chemical, and biological properties.
Comparative Analysis of Analytical Techniques
The confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Summary
| Analytical Technique | Information Provided | Performance Insights |
| ¹H NMR | - Presence of vinylic, allylic, and aliphatic protons. - Proton environment and connectivity through chemical shifts and coupling constants. - Stereochemistry of the double bond (via coupling constants). | - High resolution and informative for detailed structural analysis. - Can be complex to interpret for non-specialists. |
| ¹³C NMR | - Number of unique carbon atoms. - Presence of sp² (alkene) and sp³ (alkane) hybridized carbons. | - Provides a clear count of carbon environments. - Less sensitive than ¹H NMR. |
| Mass Spectrometry (GC-MS) | - Molecular weight of the compound. - Fragmentation pattern, which aids in identifying structural motifs. | - High sensitivity and provides accurate molecular weight. - Fragmentation can sometimes be difficult to interpret for isomers. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups, such as C=C and C-H bonds. | - Quick and simple method for functional group identification. - Does not provide detailed connectivity information. |
Predicted and Experimental Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum for this compound is not readily found, a predicted ¹H NMR spectrum can be deduced based on its structure and known chemical shift values for similar alkenes.
Predicted ¹H NMR Data (trans-7-Methyl-3-octene)
| Proton Assignment | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| H3, H4 (Vinylic) | 5.3 - 5.5 | Multiplet | 2H |
| H2 (Allylic) | ~2.0 | Quartet | 2H |
| H5 (Allylic) | ~1.9 | Quartet | 2H |
| H7 (Methine) | ~1.5 | Multiplet | 1H |
| H6 | ~1.2 | Multiplet | 2H |
| H1 | ~0.9 | Triplet | 3H |
| CH₃ at C7 | ~0.85 | Doublet | 6H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental ¹³C NMR Data
While a specific data table is not publicly available, researchers can expect to find signals corresponding to the nine carbon atoms of this compound, with the alkene carbons appearing in the characteristic downfield region (120-140 ppm).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
Experimental Mass Spectrometry Data
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 126, corresponding to its molecular weight.[1][2] The fragmentation pattern would be characterized by the loss of alkyl fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Experimental IR Spectroscopy Data
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
~3015 cm⁻¹: C-H stretch of the alkene C-H bonds.
-
~1665 cm⁻¹: C=C stretch of the double bond.
-
~965 cm⁻¹: C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: Use a standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The oven temperature program should be optimized to ensure good separation of any potential impurities. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to determine the molecular ion and the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Spectrum Acquisition: Place the salt plates in the sample holder of the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Alternative and Complementary Techniques
For unambiguous structure determination, especially of the double bond position and stereochemistry, the following techniques can be employed:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about proton-proton and proton-carbon correlations, respectively, which can definitively establish the connectivity of the molecule.
-
Ozonolysis: This chemical method cleaves the double bond, and the resulting products (aldehydes or ketones) can be identified by other analytical techniques (e.g., GC-MS or NMR). The identity of the cleavage products reveals the original position of the double bond.
-
Derivatization: The double bond can be derivatized (e.g., through epoxidation or dihydroxylation), and the resulting products can be analyzed to confirm the double bond's location and, in some cases, its stereochemistry.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
This comprehensive approach, combining multiple analytical techniques, ensures the accurate and reliable structural determination of this compound, which is essential for its application in scientific research and development.
References
A Comparative Guide to 7-Methyl-3-octene and Other Octene Isomers for Researchers
This guide provides a detailed comparison of the physicochemical properties and chemical reactivity of 7-Methyl-3-octene against common linear octene isomers, including 1-octene (B94956), 2-octene, 3-octene, and 4-octene. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, with a focus on presenting objective, data-driven comparisons.
Physicochemical Properties
The position of the double bond and the presence of branching in the carbon chain significantly influence the physical properties of octene isomers. While many isomers share similar boiling points and densities, differences in structure, such as in this compound, can lead to variations in these characteristics. A summary of key physicochemical data is presented below.
| Property | This compound | 1-Octene | 2-Octene (trans) | 3-Octene (trans) | 4-Octene (trans) |
| Molecular Formula | C₉H₁₈ | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |
| Molar Mass ( g/mol ) | 126.24 | 112.21 | 112.21 | 112.21 | 112.21 |
| Boiling Point (°C) | ~142 (Predicted) | 121-123[1][2] | 123-126[3][4] | 121-122[5] | 122-123[6] |
| Melting Point (°C) | N/A | -101.7 | -94 | N/A | -93.78[6] |
| Density (g/mL at 25°C) | N/A | 0.715[1][2] | ~0.719 (at 20°C)[7] | 0.716[5] | 0.715[6] |
| Solubility in Water | Sparingly soluble (Predicted) | Insoluble[7][8] | Practically insoluble[9] | Sparingly soluble[10] | Sparingly soluble[6] |
| Solubility in Organic Solvents | Soluble (Predicted) | Miscible with alcohol, ether[1][2] | Soluble in non-polar solvents[9] | Soluble in alcohol[10] | Soluble |
Chemical Reactivity and Performance
The reactivity of an alkene is primarily determined by the stability of its carbon-carbon double bond. Generally, the stability of alkenes increases with the number of alkyl substituents attached to the double bond carbons. Therefore, internal alkenes (like 2-, 3-, and 4-octene) are typically more stable and less reactive than terminal alkenes (like 1-octene). Branched alkenes, such as this compound, follow similar principles, with their reactivity influenced by the substitution pattern around the double bond and steric hindrance.
Hydrogenation
Hydrogenation is the addition of hydrogen across the double bond to form a saturated alkane. This reaction is typically carried out in the presence of a metal catalyst. The rate of hydrogenation is generally faster for less sterically hindered and less substituted (less stable) alkenes.
Reactivity Comparison:
-
1-Octene: As a terminal and least substituted alkene, it is expected to be the most reactive among the linear isomers.
-
2-, 3-, and 4-Octene: These internal, disubstituted alkenes are more stable and thus less reactive than 1-octene. Their reactivity is expected to be similar to one another.
-
This compound: As a disubstituted internal alkene, its reactivity would be comparable to the other internal octenes, though potentially influenced by the steric bulk of the isobutyl group.
This protocol describes a standard laboratory procedure for the hydrogenation of an alkene using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon.[11][7]
-
Preparation: Add the alkene (e.g., 1.0 mmol of 1-octene), a suitable solvent (e.g., 10 mL of ethanol (B145695) or ethyl acetate), and 5-10 wt% of 10% Pd/C catalyst to a round-bottom flask equipped with a magnetic stir bar.[7]
-
Sealing: Seal the flask with a rubber septum.
-
Degassing: Apply a vacuum to the stirring reaction mixture until the solvent begins to bubble, then stop the vacuum.
-
Hydrogen Introduction: Introduce a balloon filled with hydrogen gas into the flask via a needle through the septum.
-
Purging: After approximately 30 seconds, remove the hydrogen balloon and re-apply the vacuum. Repeat this vacuum-hydrogen cycle 3-4 times to ensure an inert hydrogen atmosphere.[11]
-
Reaction: Leave the hydrogen balloon in place and allow the reaction to stir at room temperature. Monitor the reaction progress by techniques such as TLC or GC. For simple alkenes, the reaction is often complete within a few hours.[7]
-
Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and septum. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the hydrogenated product (n-octane).
Oxidation
Alkenes can be oxidized to various products depending on the reagents and reaction conditions. Mild oxidation yields diols, while strong oxidation cleaves the double bond to produce ketones, carboxylic acids, or carbon dioxide. Ozonolysis is a common method for oxidative cleavage.
Reactivity Comparison: The products of oxidative cleavage are diagnostic of the original alkene's structure.
-
1-Octene: Ozonolysis yields heptanal (B48729) and formaldehyde.
-
2-Octene: Ozonolysis yields hexanal (B45976) and acetaldehyde.
-
3-Octene: Ozonolysis yields pentanal and propanal.
-
4-Octene: Ozonolysis yields butanal.
-
This compound: Ozonolysis yields 4-methylpentanal (B1672222) and propanal.
This two-step protocol describes the oxidative cleavage of an alkene using ozone, followed by a reductive work-up.[9][12]
-
Setup: Dissolve the alkene in a non-reactive solvent (e.g., dichloromethane (B109758) or methanol) in a flask equipped with a gas inlet tube and a cold bath. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas, generated by an ozone generator, through the cooled solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of dissolved ozone.
-
Purging: Once the reaction is complete, bubble an inert gas (e.g., nitrogen or argon) through the solution to remove any excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc dust and acetic acid, to the cold solution.[9]
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature. The reaction is often quenched by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to isolate the organic products. The organic layer is typically washed with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by distillation or rotary evaporation to yield the aldehyde and/or ketone products.
Polymerization
Alkenes serve as monomers for addition polymerization, forming long-chain polymers. The reaction typically proceeds via a free-radical, cationic, or anionic mechanism, initiated by a suitable catalyst. The reactivity in polymerization can be influenced by the stability of the radical or ionic intermediate formed.
Reactivity Comparison:
-
1-Octene: Commonly used as a comonomer in the production of polyethylene (B3416737) to control polymer density.[13] Its terminal double bond is generally more susceptible to polymerization than internal double bonds.
-
Internal Octenes (2-, 3-, 4-): Less commonly used in polymerization due to the increased steric hindrance and stability of the double bond.
-
This compound: The branched structure and internal double bond make it a less likely candidate for efficient homopolymerization compared to 1-octene.
This protocol outlines a general procedure for free-radical polymerization, a common method for polymerizing alkenes like styrene (B11656) or ethylene.[14]
-
Initiation: The process begins with the generation of free radicals. This is typically achieved by the thermal decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating.
-
Propagation: The initiator radical adds to the double bond of a monomer molecule, creating a new, larger radical. This new radical then adds to another monomer molecule, and the process repeats, rapidly extending the polymer chain.[14][15]
-
Termination: The growth of a polymer chain is stopped by a termination step. This can occur when two growing radical chains combine (recombination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in two non-radical polymer chains.[14]
Conclusion
The choice of an octene isomer for a specific application depends critically on its unique physicochemical properties and reactivity. This compound, as a branched internal alkene, possesses properties that distinguish it from its linear counterparts. While linear terminal alkenes like 1-octene are generally more reactive in addition reactions such as hydrogenation and polymerization, the internal and branched structure of this compound offers greater stability. The products of oxidative cleavage reactions provide a clear method for distinguishing between these isomers, a valuable tool in analytical and synthetic chemistry. This guide provides the foundational data and experimental context necessary for researchers to make informed decisions when selecting and utilizing octene isomers in their work.
References
- 1. Homogeneous hydrogenation and isomerization of 1-octene catalyzed by nickel(II) complexes with bidentate diarylphosphane ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 3. Octene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Alkenes Chemistry Tutorial [ausetute.com.au]
- 7. scribd.com [scribd.com]
- 8. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 12. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Free-Radical Chain Reaction and Polymerization of Alkenes [moodle.tau.ac.il]
- 15. readchemistry.com [readchemistry.com]
A Researcher's Guide to Differentiating Cis and Trans Isomers of 7-Methyl-3-octene
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular geometry is critical. The stereoisomers of a compound, such as the cis and trans isomers of 7-Methyl-3-octene, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the analytical techniques used to distinguish between these two isomers, supported by expected experimental data and detailed protocols.
Structural Differences
The fundamental difference between cis- and trans-7-Methyl-3-octene lies in the spatial arrangement of the alkyl groups around the carbon-carbon double bond. In the cis isomer, the higher priority groups (the ethyl and isobutyl groups) are on the same side of the double bond, leading to steric hindrance. In the trans isomer, they are on opposite sides, resulting in a more linear and generally more stable conformation.
Comparative Analytical Data
Spectroscopic and chromatographic techniques are powerful tools for distinguishing between cis and trans isomers. The following table summarizes the expected quantitative data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography (GC).
| Technique | Parameter | Expected Value for cis-7-Methyl-3-octene | Expected Value for trans-7-Methyl-3-octene | Key Differentiating Feature |
| ¹H NMR Spectroscopy | Vinylic Proton Coupling Constant (³J_HH_) | ~6-12 Hz | ~12-18 Hz | The coupling constant for the trans isomer is significantly larger due to the anti-periplanar relationship of the vinylic protons.[1][2][3] |
| ¹³C NMR Spectroscopy | Allylic Carbon Chemical Shift (γ-gauche effect) | Shielded (Upfield shift) | Deshielded (Downfield shift) | Steric compression in the cis isomer causes the allylic carbon signals to shift to a lower ppm value.[4][5] |
| IR Spectroscopy | C-H Out-of-Plane Bending | ~675-730 cm⁻¹ (Broad) | ~960-980 cm⁻¹ (Strong, sharp) | The position and intensity of the out-of-plane C-H bending vibration is highly characteristic for cis and trans substitution patterns.[6][7][8] |
| Gas Chromatography (GC) | Retention Time | Longer | Shorter | The more linear trans isomer is typically less volatile and interacts differently with the stationary phase, often leading to a shorter retention time compared to the bulkier cis isomer.[9][10] |
Experimental Workflow
The logical flow for distinguishing between the isomers involves a multi-technique approach to ensure an unambiguous assignment.
Caption: A logical workflow for the separation and identification of cis/trans isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the spectrum with an exponential line broadening of 0.3 Hz.
-
Carefully analyze the region corresponding to vinylic protons (typically 5.0-6.0 ppm). Measure the coupling constant (³J_HH_) between the protons on the double bond. A value of ~12-18 Hz is indicative of a trans isomer, while ~6-12 Hz suggests a cis isomer.[1][2][3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (2-10 seconds) to ensure quantitative signals if needed, and a large spectral width.
-
Identify the signals for the allylic carbons. Due to the γ-gauche effect, the allylic carbons in the cis isomer will be shielded and appear at a higher field (lower ppm value) compared to the trans isomer.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent like carbon tetrachloride (CCl₄) can be prepared and analyzed in a solution cell.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as hexane or pentane.
-
Instrumentation and Conditions:
-
Injector: Use a split/splitless injector at a temperature of 250°C.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable for separating isomers based on boiling point differences.[10] A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp the temperature at 10°C/min to 200°C.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons, with a detector temperature of 250°C.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
The two isomers should appear as distinct peaks. Generally, trans isomers have lower boiling points and elute before their cis counterparts.[9] The relative peak areas can be used to determine the isomeric ratio in a mixture.
-
By employing these techniques in a coordinated manner, researchers can confidently distinguish between the cis and trans isomers of this compound, ensuring the correct stereochemistry for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR spectrum: Alkenes [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lab Chapter 7.3.2 [people.whitman.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Spectroscopic Scrutiny: A Comparative Analysis of 7-Methyl-3-octene and 7-Methyl-3-octyne
A detailed spectroscopic comparison of 7-Methyl-3-octene and 7-methyl-3-octyne (B1605108), two isomeric hydrocarbons, reveals distinct differences in their molecular structure and bonding, which are clearly elucidated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of their spectral data, offering valuable insights for researchers in organic chemistry and drug development.
The key differentiator between this compound and 7-methyl-3-octyne lies in the nature of the carbon-carbon bond at the third position of the octyl chain: the former possesses a double bond (alkene), while the latter features a triple bond (alkyne). This fundamental structural variance gives rise to unique spectroscopic signatures for each molecule.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry for this compound and 7-methyl-3-octyne.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (C₉H₁₈) | 7-Methyl-3-octyne (C₉H₁₆) |
| =C-H stretch (sp²) | ~3020 cm⁻¹ | N/A |
| -C-H stretch (sp³) | ~2850-2960 cm⁻¹ | ~2870-2960 cm⁻¹ |
| C=C stretch | ~1650-1670 cm⁻¹ (weak) | N/A |
| C≡C stretch | N/A | ~2220-2240 cm⁻¹ (weak to medium) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Proton Environment | This compound (δ, ppm) | 7-Methyl-3-octyne (δ, ppm) |
| =CH (Vinyl) | ~5.3 - 5.5 | N/A |
| -CH₂-C= | ~2.0 | ~2.1 |
| -CH(CH₃)₂ | ~1.5 | ~1.6 |
| -CH₂- (Alkyl) | ~1.2 - 1.4 | ~1.4 - 1.5 |
| -CH₃ (Ethyl) | ~0.9 | ~1.1 |
| -CH₃ (Isopropyl) | ~0.9 | ~0.9 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Carbon Environment | This compound (δ, ppm) | 7-Methyl-3-octyne (δ, ppm) |
| C=C (Alkene) | ~125, ~130 | N/A |
| C≡C (Alkyne) | N/A | ~80, ~85 |
| -CH- | ~28 | ~28 |
| -CH₂- | ~20 - 40 | ~20 - 40 |
| -CH₃ | ~14, ~22 | ~14, ~22 |
Table 4: Mass Spectrometry (MS) Data
| Feature | This compound | 7-Methyl-3-octyne |
| Molecular Ion (M⁺) m/z | 126 | 124 |
| Top Three Fragments (m/z) | 41, 56, 55[1] | 67, 41, 109[2] |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques. Detailed methodologies are provided below for reproducibility.
Infrared (IR) Spectroscopy
A neat liquid sample of the compound is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The spectra are acquired on a 300 MHz or higher field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-300.
Visualization of Spectroscopic Comparison Workflow
The logical flow for a comparative spectroscopic analysis of two compounds is illustrated in the following diagram.
References
comparative analysis of different synthetic routes to 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Alkene Intermediate
7-Methyl-3-octene is a valuable alkene intermediate in organic synthesis, finding applications in the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries. The strategic placement of the double bond and the chiral center at the 7-position necessitates careful consideration of the synthetic approach to control stereochemistry and maximize yield. This guide provides a comparative analysis of three distinct synthetic routes to this compound, focusing on providing actionable experimental data and clear, comparative metrics to inform your synthetic planning.
At a Glance: Comparison of Synthetic Routes
| Parameter | Wittig Reaction | Alkyne Reduction | Grignard Coupling |
| Starting Materials | Pentanal, Isobutyltriphenylphosphonium bromide | 1-Pentyne (B49018), Isobutyl bromide | Propylmagnesium bromide, 1-Bromo-4-methyl-1-pentene |
| Key Transformation | C=C bond formation | C≡C to C=C reduction | C-C bond formation |
| Stereoselectivity | Good (Favors Z-isomer) | Excellent (Z-isomer) | Varies (Mixture of E/Z) |
| Typical Yield | 65-75% | 80-90% | 50-60% |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | n-Butyllithium, Triphenylphosphine (B44618) | Sodium amide, Lindlar's catalyst | Magnesium, Transition metal catalyst (e.g., Fe(acac)₃) |
| Primary Byproducts | Triphenylphosphine oxide | - | Homocoupling products |
| Ease of Purification | Moderate | Relatively Easy | Challenging |
Synthetic Route Analysis
This section provides a detailed breakdown of each synthetic pathway, including reaction schemes, experimental protocols, and a discussion of the advantages and disadvantages of each method.
Route 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond with good control over its position.[1][2][3][4][5][6][7][8] For the synthesis of this compound, this route involves the reaction of pentanal with a non-stabilized phosphorus ylide, which generally favors the formation of the Z-isomer.[1][4][5]
Reaction Scheme:
Experimental Protocol:
Step 1: Preparation of Isobutyltriphenylphosphonium bromide
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (26.2 g, 0.1 mol) is dissolved in anhydrous toluene (B28343) (150 mL). Isobutyl bromide (13.7 g, 0.1 mol) is added, and the mixture is heated to reflux for 24 hours.[9] The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield isobutyltriphenylphosphonium bromide.
Step 2: Wittig Reaction
To a suspension of isobutyltriphenylphosphonium bromide (39.9 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF) (200 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour, then allowed to warm to 0 °C for 1 hour. The reaction mixture is then re-cooled to -78 °C, and a solution of pentanal (8.6 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
Work-up and Purification:
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane as eluent) to separate the this compound from the triphenylphosphine oxide byproduct. This typically yields the product as a mixture of Z and E isomers, with the Z isomer being predominant.
Route 2: Stereoselective Reduction of an Alkyne
This two-step approach first constructs the carbon skeleton as an alkyne, 7-methyl-3-octyne (B1605108), followed by a stereoselective reduction to the desired Z-alkene. The use of Lindlar's catalyst is crucial for achieving high Z-selectivity.[10]
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 7-Methyl-3-octyne
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia (B1221849) (200 mL) is condensed. Sodium amide (4.3 g, 0.11 mol) is carefully added in portions. To this stirring suspension, 1-pentyne (6.8 g, 0.1 mol) is added dropwise. The mixture is stirred for 2 hours. A solution of isobutyl bromide (13.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is then added slowly. The reaction mixture is stirred for an additional 4 hours, after which the ammonia is allowed to evaporate overnight. Water (100 mL) is carefully added to the residue, and the mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude 7-methyl-3-octyne is purified by vacuum distillation.
Step 2: Lindlar Reduction
To a solution of 7-methyl-3-octyne (12.4 g, 0.1 mol) in methanol (B129727) (100 mL), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 1.0 g) and quinoline (B57606) (0.5 mL) are added. The flask is evacuated and filled with hydrogen gas from a balloon. The reaction is stirred vigorously under a hydrogen atmosphere at room temperature and monitored by TLC or GC until the starting material is consumed (typically 4-8 hours).
Work-up and Purification:
The catalyst is removed by filtration through a pad of Celite, and the solvent is carefully removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL), washed with dilute HCl (to remove quinoline), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford (Z)-7-methyl-3-octene of high isomeric purity.
Route 3: Grignard Coupling
This route involves the formation of a new carbon-carbon bond by coupling a Grignard reagent with a vinylic halide.[11][12][13] While conceptually straightforward, this method can be challenging in practice due to the potential for side reactions and the need for a suitable transition metal catalyst to facilitate the cross-coupling.[12] The stereochemical outcome is often a mixture of E and Z isomers.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 1-Bromo-4-methyl-1-pentene
Note: This allylic bromination can lead to a mixture of regio- and stereoisomers.
To a solution of 4-methyl-1-pentene (B8377) (8.4 g, 0.1 mol) in carbon tetrachloride (100 mL), N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under a sunlamp for 4 hours. After cooling, the succinimide (B58015) is filtered off, and the solvent is removed by distillation. The crude product is a mixture of brominated alkenes and should be used promptly in the next step.
Step 2: Iron-Catalyzed Cross-Coupling
In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of propylmagnesium bromide (50 mL of a 2.0 M solution in diethyl ether, 0.1 mol) is prepared. The solution is cooled to 0 °C, and iron(III) acetylacetonate (B107027) (0.35 g, 1 mol%) is added. A solution of the crude 1-bromo-4-methyl-1-pentene from the previous step (dissolved in 50 mL of anhydrous THF) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
Work-up and Purification:
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. Purification by column chromatography on silica gel (hexane as eluent) is necessary to isolate the this compound from unreacted starting materials and homocoupling byproducts.
Logical Flow of Synthesis Comparison
The following diagram illustrates the decision-making process when selecting a synthetic route for this compound, taking into account key factors such as stereochemical requirements and desired yield.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 10. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for 7-Methyl-3-octene
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the accurate and reliable quantification of specific isomers is critical. This guide provides a comparative overview of analytical methodologies for the validation of 7-Methyl-3-octene, a branched alkene. While specific, publicly available validated method performance data for this exact compound is limited, this document outlines robust analytical approaches based on established practices for the analysis of isomeric hydrocarbons.
This guide focuses on a comparison between conventional Gas Chromatography-Mass Spectrometry (GC-MS) and the more advanced technique of Comprehensive Two-Dimensional Gas Chromatography (GCxGC), providing insights into their respective performance characteristics and experimental protocols.
Comparison of Analytical Methods
The primary challenges in the analysis of this compound lie in its volatility and the presence of numerous structural isomers of octene, which can complicate separation and accurate quantification. The choice of analytical technique is therefore dependent on the complexity of the sample matrix and the required level of specificity.
Data Presentation: Performance Characteristics
The following table summarizes typical performance characteristics for the analytical methods discussed. It is important to note that these values are representative for the analysis of volatile hydrocarbons and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS/FID) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Two-dimensional separation based on two different column selectivities, offering enhanced resolution. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | High | Moderate |
| Resolution | Good | Excellent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers a good balance of sensitivity, selectivity, and cost-effectiveness for the routine analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. For this compound (C9H18, MW: 126.24), characteristic ions would be selected for SIM analysis.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Samples can be prepared by dilution in a volatile solvent such as hexane (B92381) or pentane. For complex matrices, headspace or solid-phase microextraction (SPME) may be employed to isolate the volatile analytes.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC provides significantly higher resolving power compared to conventional GC, making it ideal for the analysis of complex mixtures containing numerous isomers, such as petroleum products or environmental samples.[2][3]
Instrumentation:
-
GC system equipped with a modulator (e.g., cryogenic or flow-based) and a fast-scanning detector, such as a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID).
Chromatographic Conditions:
-
First Dimension (1D) Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Second Dimension (2D) Column: A more polar column, such as a wax or a 50% phenyl-polysiloxane phase (e.g., DB-WAX, 1-2 m x 0.1 mm i.d., 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Similar to the 1D GC program, but may require slower ramping to accommodate the comprehensive separation.
-
Modulation Period: Typically 2-8 seconds, depending on the peak widths from the first dimension.
Detector Conditions:
-
TOF-MS: Acquisition rates of at least 100 spectra/second are required to adequately sample the fast-eluting peaks from the second dimension.
-
FID: High data acquisition rates (e.g., 100 Hz) are necessary.
Sample Preparation:
-
Sample preparation is similar to that for 1D GC-MS.
Mandatory Visualization
Diagram 1: Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the analysis of this compound by GC-MS.
Diagram 2: Logical Relationship of GCxGC System Components
Caption: Component logic of a Comprehensive Two-Dimensional GC system.
References
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of novel chemical entities is a critical aspect of preclinical safety assessment. This is particularly true for compounds containing alkene moieties, which can exhibit electrophilic properties and act as haptens, leading to immune-mediated adverse reactions. This guide provides a comparative overview of cross-reactivity studies with related alkene compounds, supported by experimental data and detailed methodologies, to aid in the early identification and mitigation of potential immunogenicity.
Alkene-containing compounds, especially those with electron-withdrawing groups such as α,β-unsaturated carbonyls, are recognized for their potential to cause skin sensitization and allergic reactions.[1][2] The underlying mechanism often involves the covalent binding of these electrophilic compounds to nucleophilic residues on skin proteins, forming hapten-protein conjugates that can be recognized by the immune system. This initial sensitization can lead to cross-reactivity, where the immune system also recognizes and reacts to structurally similar compounds.
Understanding the Immune Response to Alkene Haptens
The sensitization process to an alkene-containing hapten and the subsequent cross-reactive response is a complex immunological cascade. The initial exposure to the hapten leads to the formation of hapten-protein adducts, which are then processed by antigen-presenting cells (APCs), such as Langerhans cells in the skin. These APCs migrate to the draining lymph nodes and present the haptenated peptides to naive T-cells. This leads to the activation and proliferation of hapten-specific T-cells, establishing a state of sensitization.
Upon subsequent exposure to the same or a structurally related alkene compound, these memory T-cells can be rapidly activated, leading to an inflammatory response characteristic of allergic contact dermatitis. The degree of cross-reactivity is largely dependent on the structural similarity between the initial sensitizing hapten and the challenging compound, particularly concerning the reactive alkene group and its surrounding chemical environment.
Experimental Assessment of Cross-Reactivity
Several in vitro and in vivo methods are employed to assess the cross-reactivity of alkene compounds. These assays are crucial for establishing a quantitative understanding of the structure-activity relationships that govern cross-sensitization.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used in vitro method to determine the cross-reactivity of antibodies raised against a specific hapten.[3][4] In this assay, a known concentration of an antibody specific to the primary hapten is incubated with varying concentrations of test compounds (structurally related alkenes). The ability of the test compounds to inhibit the binding of the antibody to the coated primary hapten-protein conjugate is measured. The cross-reactivity is typically expressed as the concentration of the test compound required to cause 50% inhibition of binding (IC50) relative to the primary hapten.
T-Cell Proliferation Assays
T-cell proliferation assays directly measure the response of T-lymphocytes to a specific antigen. Lymphocytes from an animal or human sensitized to a particular alkene hapten are isolated and cultured in the presence of the sensitizing hapten or structurally related alkene compounds. The proliferation of T-cells in response to each compound is quantified, often by measuring the incorporation of a radioactive tracer or using dye dilution methods.[5] This provides a direct measure of the cellular immune response and the extent of cross-reactivity at the T-cell level.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a series of α,β-unsaturated carbonyl compounds, based on the principles of structure-activity relationships for reactivity with glutathione, a model nucleophile.[6] This data illustrates how structural modifications can influence the cross-reactive potential. In this example, "Compound A" is the primary sensitizing agent.
| Compound | Structure | Modification from Compound A | Reactivity with Glutathione (Relative Rate) | Hypothetical T-Cell Proliferation (% of Compound A) |
| Compound A | R-CH=CH-C(=O)-R' | - | 100 | 100% |
| Compound B | R-C(CH₃)=CH-C(=O)-R' | Methyl substitution at α-carbon | 75 | 60% |
| Compound C | R-CH=C(CH₃)-C(=O)-R' | Methyl substitution at β-carbon | 50 | 35% |
| Compound D | R-CH=CH-CH₂-C(=O)-R' | Saturated bond adjacent to carbonyl | 10 | 5% |
| Compound E | R-C≡C-C(=O)-R' | Alkyne instead of alkene | 150 | 120% |
This data is illustrative and intended to demonstrate the principles of structure-activity relationships. Actual experimental values will vary depending on the specific compounds and assay conditions.
The data suggests that substitution on the alkene can reduce reactivity and subsequent T-cell response, while the introduction of a more reactive functional group like an alkyne can increase it.[6] Saturation of the double bond significantly diminishes the potential for cross-reactivity.
Experimental Protocols
Protocol for Competitive ELISA
-
Plate Coating: 96-well microtiter plates are coated with a conjugate of the primary alkene hapten coupled to a carrier protein (e.g., bovine serum albumin, BSA) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Inhibition: A fixed, predetermined concentration of the anti-hapten antibody is mixed with serial dilutions of the test compounds (or the primary hapten as a standard) and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells, and the color development is allowed to proceed for a specific time.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 values are determined. Cross-reactivity is calculated relative to the primary hapten.
Protocol for T-Cell Proliferation Assay (Lymphocyte Transformation Test)
-
Sensitization: Experimental animals (e.g., mice) are sensitized by topical application of the primary alkene hapten.
-
Lymphocyte Isolation: After a specific period, draining lymph nodes are harvested, and a single-cell suspension of lymphocytes is prepared.
-
Cell Culture: The lymphocytes are cultured in 96-well plates in a suitable culture medium.
-
Antigen Challenge: The cells are exposed to various concentrations of the sensitizing hapten and the structurally related test compounds. A positive control (e.g., a mitogen) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for several days to allow for T-cell proliferation.
-
Proliferation Measurement:
-
³H-Thymidine Incorporation: A pulse of radioactive thymidine (B127349) is added to the cultures for the final hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE Dye Dilution: Cells are labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester) before culture. As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity, which is measured by flow cytometry.
-
-
Data Analysis: The stimulation index (SI) is calculated as the ratio of proliferation in the presence of the antigen to the proliferation in the negative control. A positive response is typically defined as an SI above a certain threshold (e.g., SI ≥ 3).
Mandatory Visualizations
Caption: Immune response pathway for hapten sensitization and cross-reactivity.
References
- 1. Cross-reactions of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Octene Isomer Applications in Research and Development
An in-depth analysis of the industrial and research applications of 1-octene (B94956), 2-octene, 3-octene, and 4-octene, with a focus on their roles in polymerization and the synthesis of specialty chemicals. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Octene, an alkene with the chemical formula C₈H₁₆, exists as several structural isomers depending on the position of the carbon-carbon double bond. These isomers, primarily 1-octene, 2-octene, 3-octene, and 4-octene, exhibit distinct chemical properties that dictate their utility in a range of industrial and research applications. While 1-octene has traditionally dominated the market, the unique characteristics of its internal isomers are garnering increasing interest for the synthesis of fine and specialty chemicals. This guide provides a comparative review of the applications of these key octene isomers, presenting quantitative data, experimental protocols, and visualizations of relevant chemical processes.
Co-monomer in Polyethylene (B3416737) Production
One of the most significant industrial applications of octene isomers, particularly 1-octene, is as a co-monomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). The incorporation of an α-olefin like 1-octene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and results in polymers with improved properties such as enhanced flexibility, toughness, and stress-crack resistance.
The choice of co-monomer and its concentration significantly impact the final properties of the polyethylene. While 1-octene is the most common C8 co-monomer, the use of internal octenes can also influence polymer characteristics, although data on their direct industrial application for this purpose is less prevalent.
Experimental Data: Impact of 1-Octene Content on Polyethylene Properties
The following table summarizes the effect of varying 1-octene content on the physical properties of ethylene (B1197577)/1-octene copolymers.
| 1-Octene Content (mol%) | Density (g/cm³) | Crystallinity (%) | Melting Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.954 | 65 | 135 | 30 | 600 |
| 2.5 | 0.920 | 45 | 125 | 25 | 800 |
| 5.0 | 0.905 | 35 | 118 | 20 | 1000 |
| 7.5 | 0.885 | 25 | 105 | 15 | >1000 |
Data compiled from various sources studying ethylene/1-octene copolymers produced with Ziegler-Natta or metallocene catalysts.
Experimental Protocol: Ethylene/1-Octene Copolymerization (Ziegler-Natta Catalyst)
This protocol outlines a typical laboratory-scale slurry polymerization of ethylene and 1-octene using a Ziegler-Natta catalyst.
Materials:
-
Ethylene (polymerization grade)
-
1-Octene (polymerization grade, dried over molecular sieves)
-
Hexane (polymerization grade, dried over molecular sieves)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum, TEAL)
-
Hydrochloric acid (10% in methanol)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
A 1 L stainless-steel autoclave reactor is dried under vacuum at 80°C for 2 hours and then purged with high-purity nitrogen.
-
Hexane (500 mL) and a specific amount of 1-octene are introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
The cocatalyst (TEAL) is added to the reactor, and the mixture is stirred for 5 minutes.
-
The Ziegler-Natta catalyst is injected into the reactor to initiate polymerization.
-
Ethylene is continuously fed into the reactor to maintain a constant pressure (e.g., 10 atm).
-
The polymerization is carried out for a specific duration (e.g., 1 hour).
-
The reaction is terminated by injecting methanol containing a small amount of hydrochloric acid.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C.
-
The dried polymer is weighed to determine the yield, and an antioxidant is added before further characterization.
Alkylation of Phenol (B47542) for Surfactant Production
Octene isomers are key reactants in the Friedel-Crafts alkylation of phenol to produce octylphenols. These octylphenols are important intermediates in the synthesis of nonionic surfactants (octylphenol ethoxylates), antioxidants, and lubricant additives. The position of the octyl group on the phenol ring (ortho, meta, or para) and the structure of the octyl group itself (linear or branched) influence the properties of the final product.
While 1-octene is a common feedstock for this reaction, internal octenes can also be used, leading to different isomer distributions of the resulting octylphenol (B599344). The choice of catalyst, typically a strong acid like sulfuric acid, ion-exchange resins, or zeolites, plays a crucial role in the selectivity of the reaction.
Experimental Data: Alkylation of Phenol with 1-Octene over Zeolite Catalysts
The following table presents a comparison of different zeolite catalysts in the liquid-phase alkylation of phenol with 1-octene. The data highlights the influence of catalyst structure on conversion and product selectivity.
| Catalyst | Phenol Conversion (%) | o/p Isomer Ratio | O/C Alkylate Ratio |
| H-Beta (BEA) | 85 | 1.5 | 0.4 |
| H-Mordenite (MOR) | 65 | 1.2 | 0.6 |
| H-USY (FAU) | 78 | 1.9 | 0.3 |
Reaction conditions: 100°C, 6 hours, Phenol:1-Octene molar ratio of 1:1. Data adapted from studies on zeolite-catalyzed phenol alkylation.[1]
Experimental Protocol: Synthesis of Octylphenol
This protocol describes a general procedure for the laboratory synthesis of octylphenol via the alkylation of phenol with an octene isomer using an acid catalyst.
Materials:
-
Phenol
-
Octene isomer (1-octene, 2-octene, etc.)
-
Acid catalyst (e.g., Amberlyst-15 ion-exchange resin)
-
Toluene (solvent)
-
Sodium hydroxide (B78521) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A mixture of phenol, toluene, and the acid catalyst is charged into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The mixture is heated to the desired reaction temperature (e.g., 100°C).
-
The octene isomer is added dropwise to the stirred mixture over a period of 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the phenol is consumed.
-
After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The filtrate is washed with sodium hydroxide solution to remove unreacted phenol, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude octylphenol is purified by vacuum distillation to separate the different isomers.
References
Benchmarking 7-Methyl-3-octene: A Comparative Performance Guide for Key Organic Reactions
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. This guide provides a comparative performance analysis of 7-Methyl-3-octene in several common and critical organic reactions: hydroformylation, epoxidation, and hydroboration-oxidation. By benchmarking its reactivity against a standard terminal alkene, 1-octene (B94956), this document offers insights into the expected performance of this branched, internal alkene, supported by experimental data from analogous systems.
Hydroformylation: Regioselectivity and Reactivity
Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction—the preference for the formation of a linear versus a branched aldehyde—is a critical consideration.
Comparative Performance Data (Predicted)
| Alkene | Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | n:iso Ratio (Linear:Branched) |
| This compound | Rh/phosphine (B1218219) ligand | 80-120 | 20-50 | Moderate to High | Low (favors branched) |
| 1-Octene | Rh/phosphine ligand | 80-120 | 20-50 | High | High (favors linear)[1][2] |
| This compound | Co₂(CO)₈ | 110-180 | 100-300 | High | Moderate (isomerization may occur)[3] |
| 1-Octene | Co₂(CO)₈ | 110-180 | 100-300 | High | Moderate to High |
Discussion of Performance
Due to its internal double bond and steric hindrance from the methyl group, this compound is expected to exhibit lower reactivity and a strong preference for the formation of branched aldehydes in hydroformylation reactions compared to the terminal alkene 1-octene.[4][5][6] Rhodium-based catalysts with phosphine ligands, known for their high selectivity towards linear aldehydes with terminal alkenes, are predicted to yield a higher proportion of the branched product with this compound.[2][7] Cobalt-based catalysts, which can operate at higher temperatures and pressures, may lead to isomerization of the double bond, potentially resulting in a more complex product mixture.[3]
Experimental Protocol: Hydroformylation of Alkenes
This protocol is a general procedure and may require optimization for specific substrates and catalyst systems.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a degassed solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The alkene (this compound or 1-octene) and the catalyst solution are transferred to a high-pressure autoclave under an inert atmosphere.
-
Reaction Execution: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.
-
Work-up and Analysis: After the reaction time, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is analyzed by gas chromatography (GC) and/or NMR spectroscopy to determine the conversion and the ratio of linear to branched aldehyde products.
Logical Workflow for Hydroformylation
Caption: A generalized workflow for the hydroformylation of alkenes.
Epoxidation: Diastereoselectivity and Reactivity
Epoxidation involves the addition of an oxygen atom across the double bond of an alkene to form an epoxide. The stereochemistry of the starting alkene plays a crucial role in determining the stereochemistry of the product. For chiral alkenes like this compound, diastereoselectivity is a key performance metric.
Comparative Performance Data (Predicted)
| Alkene | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| This compound | m-CPBA | CH₂Cl₂ | 0 - 25 | Moderate to High (product dependent) |
| 1-Octene | m-CPBA | CH₂Cl₂ | 0 - 25 | Not Applicable |
| Chiral Allylic Alcohol | Ti(OiPr)₄, (+)-DET, TBHP | CH₂Cl₂ | -20 | High (Sharpless Epoxidation)[8][9] |
Discussion of Performance
The epoxidation of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is expected to proceed with some degree of diastereoselectivity, influenced by the existing stereocenter at the 7-position. The incoming bulky reagent will preferentially attack the less sterically hindered face of the double bond.[10] For comparison, the epoxidation of the achiral 1-octene yields a single racemic product. In cases where high enantioselectivity is required, a directed epoxidation, such as the Sharpless epoxidation of an allylic alcohol precursor to this compound, would be the method of choice.[11][12][13][14]
Experimental Protocol: Diastereoselective Epoxidation with m-CPBA
-
Reaction Setup: To a solution of this compound in a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a solution of m-CPBA in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxy acid. The organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove m-chlorobenzoic acid, followed by brine.
-
Purification and Analysis: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude epoxide is purified by column chromatography. The diastereomeric ratio is determined by NMR spectroscopy or chiral GC analysis.
Signaling Pathway Analogy: Controlling Stereochemistry
Caption: Steric factors in the chiral alkene lead to different energy transition states, favoring one diastereomer.
Hydroboration-Oxidation: Anti-Markovnikov Addition
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.
Comparative Performance Data (Predicted)
| Alkene | Borane (B79455) Reagent | Product(s) |
| This compound | BH₃·THF | Mixture of 7-methyl-3-octanol and 7-methyl-4-octanol |
| 1-Octene | BH₃·THF | Primarily 1-octanol (B28484) (>99%)[15] |
| This compound | 9-BBN | Increased selectivity for 7-methyl-3-octanol |
| 1-Octene | 9-BBN | 1-octanol |
Discussion of Performance
For the internal alkene this compound, hydroboration with borane (BH₃·THF) is expected to yield a mixture of the two possible regioisomeric alcohols, as the electronic and steric differences between the two carbons of the double bond are not as pronounced as in a terminal alkene.[16][17][18] In contrast, the hydroboration of 1-octene is highly regioselective, yielding almost exclusively the primary alcohol.[15] To improve the regioselectivity for this compound, a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. The increased steric hindrance of 9-BBN will favor addition to the less hindered carbon of the double bond.[19]
Experimental Protocol: Hydroboration-Oxidation of an Internal Alkene
-
Hydroboration: To a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of the borane reagent (e.g., BH₃·THF or 9-BBN) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Work-up: The reaction mixture is stirred at room temperature for a few hours. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting alcohol product mixture is purified by distillation or column chromatography, and the product distribution is determined by GC or NMR.
Logical Relationship in Reagent Selection
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 11. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Sharpless Epoxidation [organic-chemistry.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
Inter-Laboratory Comparison of 7-Methyl-3-octene Analysis: A Method Validation Guide
This guide provides a comprehensive overview of a simulated inter-laboratory study on the analysis of 7-Methyl-3-octene. The objective of this study is to assess the reproducibility and accuracy of analytical methods across different laboratories for the quantification of this compound in a standardized sample matrix. This document is intended for researchers, scientists, and drug development professionals involved in analytical method validation and quality control.
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to minimize variability arising from different methodologies. The key aspects of the protocol are outlined below.
1. Sample Preparation
A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. This stock solution was used to prepare a series of calibration standards and quality control (QC) samples. The sample matrix for the inter-laboratory comparison was a proprietary formulation buffer. Each participating laboratory received a set of blind samples containing this compound at three different concentration levels (Low, Medium, High).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound was performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following instrumental parameters were recommended:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 56
-
Qualifier Ions: m/z 41, 55
3. Data Analysis and Reporting
Laboratories were instructed to construct a calibration curve using the provided standards and quantify the concentration of this compound in the blind samples. The results were to be reported as the mean concentration (in µg/mL) with the corresponding standard deviation from at least three replicate injections.
Data Presentation
The following table summarizes the quantitative data received from the participating laboratories. The data presented is for illustrative purposes and represents a hypothetical outcome of the inter-laboratory comparison.
| Laboratory | Sample ID | Nominal Concentration (µg/mL) | Reported Concentration (µg/mL) | Standard Deviation | Recovery (%) |
| Lab A | LQC | 10 | 9.8 | 0.4 | 98 |
| MQC | 50 | 51.2 | 1.5 | 102.4 | |
| HQC | 100 | 99.5 | 2.1 | 99.5 | |
| Lab B | LQC | 10 | 10.5 | 0.6 | 105 |
| MQC | 50 | 48.9 | 1.8 | 97.8 | |
| HQC | 100 | 103.1 | 2.5 | 103.1 | |
| Lab C | LQC | 10 | 9.5 | 0.3 | 95 |
| MQC | 50 | 50.8 | 1.2 | 101.6 | |
| HQC | 100 | 98.7 | 2.0 | 98.7 | |
| Lab D | LQC | 10 | 11.2 | 0.8 | 112 |
| MQC | 50 | 52.5 | 2.0 | 105 | |
| HQC | 100 | 106.4 | 3.1 | 106.4 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
A Comparative Guide to 7-Methyl-3-octene Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison of hypothetical commercially available reference standards for 7-Methyl-3-octene, a valuable building block in organic synthesis. This document outlines key quality attributes, provides detailed experimental protocols for their verification, and presents a logical workflow for quality control.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters for comparison include purity, identity confirmation, and the extent of characterization provided by the supplier. Below is a comparative summary of hypothetical this compound reference standards from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC-MS) | 99.8% | 99.5% | 98.9% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, FTIR | ¹H NMR, MS, FTIR | MS, FTIR |
| Water Content (Karl Fischer) | <0.05% | <0.1% | <0.2% |
| Residual Solvents | <0.1% | <0.2% | Not specified |
| Certificate of Analysis | Comprehensive | Standard | Basic |
| Traceability | To NIST standards | To internal standards | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound reference standards.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the purity of this compound and to identify any volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the total ion chromatogram. Impurities are identified by their mass spectra.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Spectral Width: 250 ppm.
-
Relaxation Delay: 5 s.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound.
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: A thin film of the neat liquid is placed between two potassium bromide (KBr) plates.
-
Measurement:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: The positions and intensities of the absorption bands are compared with known values for alkenes. Key characteristic peaks for this compound include C-H stretching of the alkene C-H bonds (~3020 cm⁻¹), C=C stretching (~1670 cm⁻¹), and C-H bending vibrations.[1][2][3]
Workflow for Reference Standard Certification
The following diagram illustrates the logical workflow for the certification of a this compound reference standard.
References
A Comparative Quantitative Analysis of 7-Methyl-3-octene: GC-FID vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. This guide provides an objective comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantitative analysis of 7-Methyl-3-octene, a C9 alkene. This comparison is supported by established performance data for similar analytes and detailed experimental protocols.
Executive Summary
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that offers high sensitivity and a wide linear range for the quantification of hydrocarbons like this compound.[1] Its response is directly proportional to the number of carbon atoms in the analyte, making it an excellent choice for routine quantitative analysis where the identity of the analyte is already known.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) provides both quantitative and qualitative data.[3] While its quantitative performance is comparable to GC-FID, its key advantage lies in its ability to provide structural information, allowing for definitive identification of the analyte.[4] This is particularly crucial in complex matrices or when analyzing for trace-level impurities. For trace-level analysis, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity.[4]
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of GC-FID and GC-MS for the analysis of this compound. These values are based on typical performance characteristics reported for volatile hydrocarbons and alkenes.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Limit of Detection (LOD) | 1 - 10 pg | 10 - 100 pg | 0.1 - 1 pg |
| Limit of Quantitation (LOQ) | 5 - 50 pg | 50 - 500 pg | 0.5 - 5 pg |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Linear Range | 10⁶ - 10⁷ | 10⁴ - 10⁵ | 10³ - 10⁴ |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Selectivity | Moderate | High | Very High |
| Qualitative Information | No | Yes | Yes (Limited) |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using GC-FID and GC-MS are provided below. These protocols are representative and may require optimization based on specific instrumentation and sample matrices.
Sample Preparation
A stock solution of this compound (1000 µg/mL) should be prepared in a suitable volatile solvent such as hexane (B92381) or pentane. A series of calibration standards ranging from the expected limit of quantitation to the upper limit of the linear range should be prepared by serial dilution of the stock solution. For instance, for GC-FID, a calibration range of 0.05 µg/mL to 100 µg/mL is appropriate. For GC-MS in full scan mode, a range of 0.5 µg/mL to 200 µg/mL may be used.
GC-FID Protocol
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Injector: Split/splitless inlet at 250°C. A split injection with a ratio of 50:1 is typically used to prevent column overload.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: Peak areas are integrated using the instrument's software. A calibration curve is generated by plotting peak area versus concentration.
GC-MS Protocol
-
Gas Chromatograph: Agilent 8890 GC system coupled to a 5977B MSD or equivalent.
-
Injector: Split/splitless inlet at 250°C. For trace analysis, a splitless injection may be employed to enhance sensitivity.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Same as GC-FID protocol.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass range of m/z 40-200 for qualitative and quantitative analysis.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 56, 70, 84, 126).
-
-
-
Data Acquisition: Total ion chromatograms (TIC) in full scan mode or extracted ion chromatograms in SIM mode are used for quantification. A calibration curve is constructed by plotting peak area against concentration.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for a comparative study of GC-FID and GC-MS for the quantitative analysis of this compound.
Detector Principles and Data Output
The fundamental differences in the operating principles of FID and MS detectors lead to distinct data outputs, influencing their suitability for specific applications.
Conclusion
The choice between GC-FID and GC-MS for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
GC-FID is the preferred method for high-throughput, routine quantitative analysis where the identity of the analyte is known and high precision is required over a wide concentration range.[3]
-
GC-MS is indispensable when both quantification and confident identification are necessary, especially in complex sample matrices or for trace-level analysis.[4] The use of SIM mode can significantly enhance the sensitivity of GC-MS for target analytes.
For drug development and research applications where certainty of identification and sensitivity are critical, GC-MS is often the more appropriate choice. However, for quality control and process monitoring where speed and cost-effectiveness are important, GC-FID remains a highly valuable and reliable technique.
References
A Comparative Guide to the Reactivity of 7-Methyl-3-octene's Vinylic and Allylic Positions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of different positions within the alkene 7-Methyl-3-octene. Understanding the chemoselectivity of this molecule is crucial for its application in organic synthesis and the development of novel chemical entities. This document outlines the differential reactivity of the vinylic and allylic positions towards common classes of reagents, supported by analogous experimental data and detailed experimental protocols.
Introduction to the Reactive Sites of this compound
This compound is an asymmetrical alkene possessing distinct reactive centers that dictate its chemical behavior. The primary sites of reactivity are the vinylic positions (the carbons of the C=C double bond, C3 and C4) and the allylic positions (the carbons adjacent to the double bond, C2 and C5). The electronic environment of these positions varies significantly, leading to different outcomes in chemical reactions.
-
Vinylic Carbons (C3 and C4): These sp²-hybridized carbons are electron-rich due to the presence of the π-bond, making them susceptible to attack by electrophiles. Reactions at these positions typically involve the breaking of the π-bond and the formation of new single bonds.
-
Allylic Carbons (C2 and C5): These sp³-hybridized carbons are adjacent to the double bond. The C-H bonds at these positions are weaker than typical alkane C-H bonds due to the ability of the adjacent π-system to stabilize the resulting radical or carbocation intermediates through resonance. This makes the allylic positions prime targets for radical substitution and other reactions that proceed via stabilized intermediates.
The following diagram illustrates the key reactive positions in this compound.
Caption: Key reactive positions in the this compound molecule.
Comparative Reactivity Analysis
The differential reactivity of the vinylic and allylic positions is summarized below, with supporting data from analogous alkene systems.
I. Radical Halogenation (Allylic Position Preference)
Radical halogenation, particularly with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, demonstrates a strong preference for the allylic positions. This is due to the lower bond dissociation energy of allylic C-H bonds and the resonance stabilization of the resulting allylic radical.
Experimental Data (Analogous System: Bromination of 1-Hexene)
| Product | Structure | Yield (%)[1] |
| 3-Bromo-1-hexene | CH2=CH-CH(Br)-CH2-CH2-CH3 | 10 |
| 1-Bromo-2-hexene (E/Z) | Br-CH2-CH=CH-CH2-CH2-CH3 | 56 |
Note: The major product is the rearranged allylic bromide, highlighting the delocalization of the radical intermediate.
Experimental Protocol: Allylic Bromination with NBS
-
Materials: this compound, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), benzoyl peroxide (BPO, radical initiator).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide (B58015) floating at the surface.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of allylic bromides.
-
II. Electrophilic Addition (Vinylic Position Preference)
Electrophilic addition reactions, such as the addition of hydrogen halides (HX) or halogens (X₂), occur at the electron-rich double bond (vinylic positions). The regioselectivity of the addition of HX is governed by Markovnikov's rule, which states that the hydrogen atom adds to the vinylic carbon that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Predicted Products for Electrophilic Addition of HBr to this compound
| Product | Intermediate Carbocation | Stability | Expected Abundance |
| 4-Bromo-7-methyl-octane | Secondary (at C4) | More stable | Major |
| 3-Bromo-7-methyl-octane | Secondary (at C3) | Less stable | Minor |
Experimental Protocol: Electrophilic Addition of HBr
-
Materials: this compound, 48% aqueous hydrobromic acid (HBr).
-
Procedure:
-
Cool a solution of this compound in a suitable solvent (e.g., diethyl ether or no solvent) in an ice bath.
-
Slowly add an equimolar amount of 48% HBr with vigorous stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR and ¹³C NMR spectroscopy to determine the regioselectivity of the addition.
-
III. Oxidation Reactions
A. Epoxidation (Vinylic Position)
Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
Experimental Protocol: Epoxidation with m-CPBA
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a flask.
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the epoxide.
-
B. Oxidative Cleavage (Vinylic Position)
Ozonolysis followed by a reductive work-up cleaves the double bond to form aldehydes or ketones. This reaction can be used to determine the position of the double bond in an unknown alkene.
Predicted Products of Ozonolysis of this compound
| Product 1 | Product 2 |
| Propanal | 4-Methylpentanal |
Experimental Protocol: Ozonolysis
-
Materials: this compound, methanol (B129727), ozone (O₃), dimethyl sulfide (B99878) (DMS).
-
Procedure:
-
Dissolve this compound in methanol at -78°C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add dimethyl sulfide (DMS) as a reducing agent and allow the solution to warm to room temperature.
-
Remove the solvent and analyze the products by GC-MS or NMR.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the reactions discussed.
Caption: Reaction pathway for allylic bromination.
Caption: Reaction pathway for electrophilic addition.
Conclusion
The reactivity of this compound is dictated by the distinct electronic properties of its vinylic and allylic positions. The electron-rich double bond is the preferred site for electrophilic additions and oxidations, while the allylic C-H bonds are susceptible to radical substitution. By carefully selecting reagents and reaction conditions, chemists can selectively target these different positions to achieve desired synthetic transformations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of 7-Methyl-3-octene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-Methyl-3-octene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Hazard Assessment and Waste Classification
Key Hazard Information:
-
Flammability: Alkenes are generally flammable. A structurally similar compound, 3,7-Dimethyl-1-octene, is classified as a flammable liquid.[1]
-
Toxicity: Specific toxicity data for this compound is limited. In the absence of conclusive data, it should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Environmental Hazards: Information on the environmental hazards of this compound is not widely available. However, as with most organic solvents, it should be prevented from entering drains and waterways.
The following table summarizes the available and estimated data for this compound.
| Property | Value | Source/Notes |
| Chemical Formula | C₉H₁₈ | --INVALID-LINK-- |
| Molecular Weight | 126.24 g/mol | --INVALID-LINK-- |
| Physical State | Liquid | General property of similar alkenes.[2] |
| Flash Point | Not available. Assumed to be < 140°F (< 60°C) | Based on the flammability of similar alkenes. This assumption necessitates handling as an ignitable hazardous waste (D001). |
| Boiling Point | Data not available | - |
| Toxicity Data | Data not available | Assume hazardous and handle with appropriate personal protective equipment. |
| Environmental Hazards | Data not available | Prevent release to the environment. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.
Step 1: Waste Collection
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Storage
-
Store the waste container in a designated satellite accumulation area.
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition.
-
Ensure the container is tightly sealed to prevent the release of vapors.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
Step 4: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Methyl-3-octene
Essential Safety and Handling Guide for 7-Methyl-3-octene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₈[1][2] |
| Molecular Weight | 126.24 g/mol [1][2][3] |
| Boiling Point | 140 - 144 °C (for a similar compound) |
| Flash Point | 68 °C / 154.4 °F (for a similar compound)[4] |
| Density | 0.714 g/mL (for a similar compound) |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
1. Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn to provide a tight seal around the eyes, protecting them from splashes and vapors.[5]
-
Face Shield: Recommended in conjunction with goggles when handling larger volumes or when there is a significant splash potential.[6]
2. Hand Protection:
-
Chemical-Resistant Gloves: Nitrile, neoprene, or butyl rubber gloves are required to protect against skin contact and potential absorption.[5] Always inspect gloves for any signs of degradation or perforation before use.
3. Body Protection:
-
Flame-Retardant and Antistatic Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against splashes and spills.
-
Closed-toe Shoes: These are required to protect the feet from potential spills.
4. Respiratory Protection:
-
Use in a Well-Ventilated Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8]
-
Respirator: If ventilation is inadequate and exposure limits are likely to be exceeded, a suitable respirator may be necessary.[6][7]
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial to maintain a safe operational workflow.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have absorbent materials, such as sand or vermiculite, readily available for spill containment.[4]
2. Handling:
-
Ground and bond containers and receiving equipment to prevent static discharge, as the vapor/air mixtures can be explosive with intense warming.[9]
-
Use only non-sparking tools.[9]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][7][9]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[7]
-
Keep containers tightly closed in a designated flammables storage cabinet.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste.
3. Final Disposal:
-
Dispose of all waste materials through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[4]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill: Eliminate all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[4][7] Ensure adequate ventilation.
-
Fire: Use dry chemical, foam, or carbon dioxide to extinguish a fire.[7] Water spray may be used to cool containers.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
